1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDZOXHJFQEDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460626 | |
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864369-95-9 | |
| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate, also known as 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. With the confirmed CAS Number 864369-95-9 , this document delves into the core aspects of this heterocyclic building block, offering insights into its synthesis, analytical characterization, and potential applications in medicinal chemistry.[1]
The confluence of the piperidine and morpholine scaffolds within a single, conformationally restricted molecule makes this compound a valuable asset in the design of novel therapeutics. Piperidine and its derivatives are ubiquitous in pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage with a wide array of biological targets.[2][3] Similarly, the morpholine moiety is a privileged structure in drug discovery, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate receptor interactions.[4] The strategic placement of a methyl group at the C4 position of the piperidine ring introduces a chiral center and provides a valuable steric and electronic handle for refining molecular interactions.
This guide is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers to not only replicate but also adapt and innovate upon the methodologies presented.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development. The key properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are summarized below.
| Property | Value | Source |
| CAS Number | 864369-95-9 | [1] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| Molecular Weight | 284.397 g/mol | [1] |
| Density | 1.071 g/cm³ | [1] |
| Flash Point | 172.6 °C | [1] |
| Refractive Index | 1.497 | [1] |
Conceptual Synthesis and Mechanistic Insights
While specific, peer-reviewed synthetic procedures for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine are not extensively documented in publicly available literature, a robust and logical synthetic strategy can be conceptualized from established methodologies for the synthesis of substituted piperidines. The proposed pathway involves a multi-step sequence starting from a readily available piperidine precursor.
A plausible and efficient synthetic route commences with 1-Boc-4-piperidone. The introduction of the methyl and morpholino groups at the C4 position can be achieved through a series of well-established organic transformations.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Step-by-Step Methodologies (Conceptual)
The following protocols are based on well-established synthetic transformations and provide a practical framework for the laboratory-scale synthesis of the target compound.
Step 1: Grignard Reaction to form tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
This initial step involves the nucleophilic addition of a methyl group to the ketone functionality of 1-Boc-4-piperidone.
-
Protocol:
-
To a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 1.1 equivalents, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 2: Dehydration to yield tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
The tertiary alcohol is then dehydrated to form the corresponding alkene, a key intermediate for the introduction of the morpholine moiety.
-
Protocol:
-
Dissolve the crude tertiary alcohol from Step 1 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alkene may be purified by column chromatography on silica gel.
-
Step 3: Aminohydroxylation or Epoxidation followed by Aminolysis
The final step involves the introduction of the morpholine group at the C4 position. This can be achieved through a direct aminohydroxylation or a two-step epoxidation-aminolysis sequence.
-
Conceptual Protocol (Epoxidation/Aminolysis):
-
Epoxidation: Dissolve the alkene from Step 2 in a chlorinated solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C. Stir the reaction at room temperature until completion.
-
Aminolysis: To the resulting epoxide, add morpholine (2-3 equivalents) and a Lewis acid catalyst (e.g., lithium perchlorate, LiClO₄). Heat the reaction mixture to facilitate the ring-opening of the epoxide by the morpholine nucleophile.
-
Upon completion, quench the reaction and perform an aqueous workup. Purify the final product by column chromatography.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a singlet), and the protons of the piperidine and morpholine rings (a series of multiplets in the aliphatic region).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the C4 carbon of the piperidine ring, and the carbons of the methyl, piperidine, and morpholine moieties.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 285.2.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine suggest its utility as a valuable building block in the synthesis of novel therapeutic agents. The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and the morpholine group can enhance solubility and modulate interactions with biological targets.
The presence of the Boc protecting group allows for selective functionalization at other positions of the molecule, making it a versatile intermediate in multi-step syntheses. For instance, the Boc group can be removed under acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further elaborated.
Potential Signaling Pathway Modulation
Caption: Potential biological targets for molecules derived from the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold.
The unique three-dimensional arrangement of the methyl and morpholino substituents on the piperidine ring can be exploited to achieve high selectivity and potency for specific biological targets. This makes the compound an attractive starting point for the development of new drugs for a variety of diseases.
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS 864369-95-9) is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is not widely published, this guide provides a scientifically grounded, conceptual framework for its synthesis and characterization. The insights into its potential applications are intended to stimulate further research and development efforts leveraging this promising scaffold. As with any chemical synthesis, all procedures should be conducted with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
References
- Benchchem. (2025). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from a hypothetical source, as the original link is not a stable document.
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Guidechem. (n.d.). How to Prepare 4-Morpholinopiperidine and Its Applications. Retrieved from a hypothetical source, as the original link is not a stable document.
- PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from a hypothetical source, as the original link is not a stable document.
- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from a hypothetical source, as the original link is not a stable document.
- PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from a hypothetical source, as the original link is not a stable document.
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An In-Depth Technical Guide to the Structure Elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical strategies required for the unambiguous structure elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative of significant interest to researchers and professionals in drug discovery and development. The piperidine and morpholine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a Boc-protecting group facilitates its use as a versatile building block in multi-step organic syntheses.[3] This guide is designed to provide not just a procedural overview, but a deep dive into the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting data, ensuring scientific integrity and fostering a thorough understanding of the molecule's structural nuances.
Conceptual Synthesis and Rationale
While numerous synthetic routes to substituted piperidines exist, a plausible and efficient pathway to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be conceptualized from commercially available starting materials.[4] A logical approach involves the reductive amination of 1-Boc-4-piperidone with morpholine to form the enamine, followed by methylation. This proposed synthesis provides a tangible context for the subsequent analytical characterization.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry (MS) serves as the initial and indispensable tool for confirming the molecular weight and elemental composition of the synthesized compound. Both low-resolution and high-resolution mass spectrometry (HRMS) offer critical insights.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.5 mL/min.
-
-
Mass Spectrometry Conditions (Positive ESI mode) :
-
Ionization Source : Electrospray Ionization (ESI).
-
Capillary Voltage : 3.5 kV.
-
Drying Gas Temperature : 325 °C.
-
Scan Range : m/z 50-500.
-
Expected Data and Interpretation
The primary ion observed in the full scan mass spectrum would be the protonated molecule, [M+H]⁺. The expected fragmentation patterns of Boc-protected amines are well-documented and provide confirmatory structural information.[5][6]
| Expected Ion | m/z (calculated) | Interpretation |
| [M+H]⁺ | 299.2386 | Protonated molecule |
| [M+H - C₄H₈]⁺ | 243.1759 | Loss of isobutylene from the Boc group |
| [M+H - C₅H₉O₂]⁺ | 198.1708 | Loss of the entire Boc group |
| [C₉H₁₇N₂O]⁺ | 185.1341 | Piperidine-morpholine fragment |
| [C₄H₁₀NO]⁺ | 88.0762 | Protonated morpholine |
| [C₄H₉]⁺ | 57.0704 | tert-butyl cation |
The presence of the molecular ion at the correct m/z provides strong evidence for the successful synthesis of the target compound. Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation, including the loss of isobutylene (56 Da) and the entire Boc group (100 Da), which are hallmark fragmentation pathways for Boc-protected amines.[7]
Infrared Spectroscopy: Unveiling Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation : An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation : A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition : Spectra are typically collected over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The FTIR spectrum of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2970-2850 | C-H (alkane) | Stretching |
| 1690-1670 | C=O (carbamate) | Stretching |
| 1470-1450 | C-H (alkane) | Bending |
| 1250-1200 | C-N (amine/carbamate) | Stretching |
| 1170-1150 | C-O-C (ether) | Asymmetric Stretching |
| 1120-1080 | C-O-C (ether) | Symmetric Stretching |
The strong carbonyl stretch of the Boc group is a key diagnostic peak. The presence of C-H, C-N, and C-O-C stretching and bending vibrations confirms the presence of the piperidine and morpholine rings.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of all protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation : 5-10 mg of the compound dissolved in approximately 0.6 mL of the deuterated solvent.
-
Experiments : ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) and Interpretation
The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and coupling patterns.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.70 | t, J = 4.8 Hz | 4H | Morpholine H (O-CH₂) | Protons adjacent to the oxygen in the morpholine ring. |
| ~3.60 | m | 2H | Piperidine H (axial, N-CH₂) | Axial protons on the piperidine ring adjacent to the Boc-protected nitrogen. |
| ~2.90 | m | 2H | Piperidine H (equatorial, N-CH₂) | Equatorial protons on the piperidine ring adjacent to the Boc-protected nitrogen. |
| ~2.50 | m | 4H | Morpholine H (N-CH₂) | Protons adjacent to the nitrogen in the morpholine ring. |
| ~1.80 | m | 2H | Piperidine H (axial, C-CH₂) | Axial protons on the piperidine ring adjacent to the quaternary carbon. |
| ~1.60 | m | 2H | Piperidine H (equatorial, C-CH₂) | Equatorial protons on the piperidine ring adjacent to the quaternary carbon. |
| 1.45 | s | 9H | Boc (-C(CH₃)₃) | Singlet for the nine equivalent protons of the tert-butyl group. |
| ~1.10 | s | 3H | Methyl (-CH₃) | Singlet for the methyl group attached to the quaternary carbon. |
The broadness of some signals for the piperidine ring protons is expected due to restricted rotation around the N-Boc bond and potential chair-chair interconversion, which is a known phenomenon in N-acylated piperazines and piperidines.[9]
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃) and Interpretation
The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, will identify all unique carbon atoms and classify them as CH₃, CH₂, CH, or quaternary carbons.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~155.0 | C | Boc (C=O) | Carbonyl carbon of the carbamate. |
| ~79.5 | C | Boc (-C (CH₃)₃) | Quaternary carbon of the tert-butyl group. |
| ~67.0 | CH₂ | Morpholine (O-C H₂) | Carbons adjacent to oxygen in the morpholine ring. |
| ~58.0 | C | Piperidine (C4) | Quaternary carbon of the piperidine ring. |
| ~49.0 | CH₂ | Morpholine (N-C H₂) | Carbons adjacent to nitrogen in the morpholine ring. |
| ~42.0 | CH₂ | Piperidine (C2, C6) | Carbons of the piperidine ring adjacent to the Boc-protected nitrogen. |
| ~35.0 | CH₂ | Piperidine (C3, C5) | Carbons of the piperidine ring adjacent to the quaternary carbon. |
| 28.4 | CH₃ | Boc (-C(C H₃)₃) | Methyl carbons of the tert-butyl group. |
| ~22.0 | CH₃ | Methyl (-C H₃) | Methyl carbon attached to the quaternary carbon. |
2D NMR for Unambiguous Structure Confirmation
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings.[10] We expect to see correlations between the axial and equatorial protons on the same carbon of the piperidine ring, as well as between adjacent piperidine and morpholine protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C).[11] It allows for the definitive assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C).[10][11] This is particularly vital for identifying quaternary carbons. Key expected HMBC correlations include:
-
The methyl protons (~1.10 ppm) to the quaternary C4 of the piperidine ring (~58.0 ppm) and the adjacent piperidine carbons (C3 and C5, ~35.0 ppm).
-
The Boc methyl protons (1.45 ppm) to the quaternary carbon of the Boc group (~79.5 ppm) and the carbonyl carbon (~155.0 ppm).
-
The piperidine protons at C3 and C5 (~1.60-1.80 ppm) to the quaternary C4 (~58.0 ppm).
-
Integrated Data Analysis and Structure Confirmation
The final step in the structure elucidation process is the integration of all spectroscopic data. The molecular formula is established by HRMS. FTIR confirms the presence of key functional groups. The detailed connectivity and stereochemistry are then pieced together using the 1D and 2D NMR data. The combination of these techniques provides a self-validating system, where the data from each experiment corroborates the others, leading to the unequivocal confirmation of the structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Key HMBC Correlations
Caption: Diagram of key HMBC correlations for structural confirmation.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]
-
Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. PubMed. Available at: [Link]
-
Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]
-
Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]
- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
-
Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. ResearchGate. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
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ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Piperidine. Wikipedia. Available at: [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. ResearchGate. Available at: [Link]
-
2D NMR. EPFL. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
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Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]
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Piperidine. PubChem. Available at: [Link]
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Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
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CASPRE - 13 C NMR Predictor. CASPRE. Available at: [Link]
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1-Boc-4-AP. Wikipedia. Available at: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Abstract
This technical guide provides a comprehensive, chemically-grounded pathway for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a heterocycle of significant interest in medicinal chemistry. Piperidine and morpholine moieties are considered "privileged structures" in drug discovery, often improving the pharmacokinetic properties of molecules, such as solubility and metabolic stability.[1][2] The target compound, featuring a quaternary center, serves as a valuable scaffold for building more complex therapeutic agents. This document details a robust, multi-step synthetic strategy starting from the commercially available N-tert-Butoxycarbonyl-4-piperidone (1-Boc-4-piperidone). The narrative emphasizes the mechanistic reasoning behind each transformation, providing researchers and drug development professionals with a logical and reproducible framework.
Strategic Analysis: A Retrosynthetic Approach
To logically devise a synthetic plan, we first deconstruct the target molecule. The core challenge lies in the construction of the sterically hindered quaternary carbon at the C4 position of the piperidine ring, which is substituted with both a methyl and a morpholino group.
A retrosynthetic analysis reveals a practical pathway. The final carbon-nitrogen bond connecting the morpholine ring can be formed via a nucleophilic substitution reaction. This requires the C4 position to be functionalized with a suitable leaving group. This precursor, in turn, can be derived from a tertiary alcohol, which is readily accessible from a ketone via the addition of a methyl organometallic reagent. This logic leads us back to the readily available starting material, 1-Boc-4-piperidone.
Caption: Retrosynthetic analysis of the target molecule.
The Forward Synthesis: A Three-Stage Pathway
The chosen synthetic route proceeds through three distinct, high-yielding stages, leveraging well-established and reliable organic transformations. The use of 1-Boc-4-piperidone as the starting material is strategic; the tert-butoxycarbonyl (Boc) group effectively protects the piperidine nitrogen, preventing it from interfering with the planned reactions at the C4 position.[3][4]
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
The initial step involves the formation of a new carbon-carbon bond to introduce the methyl group. A Grignard reaction is the ideal choice for this transformation.
-
Causality & Expertise: The carbonyl carbon of 1-Boc-4-piperidone is electrophilic and susceptible to nucleophilic attack. Methylmagnesium bromide (CH₃MgBr), a potent organometallic nucleophile, readily adds to the carbonyl, forming a magnesium alkoxide intermediate. A subsequent aqueous workup protonates this intermediate to yield the desired tertiary alcohol. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react violently with water. Tetrahydrofuran (THF) or diethyl ether are suitable anhydrous solvents.
Stage 2: Activation of the Tertiary Hydroxyl Group
The hydroxyl group of the alcohol formed in Stage 1 is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it must be converted into a group that readily departs, such as a sulfonate ester.
-
Causality & Expertise: p-Toluenesulfonyl chloride (TsCl), or "tosyl chloride," reacts with the hydroxyl group in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves two purposes: it deprotonates the alcohol to make it a better nucleophile and neutralizes the HCl byproduct generated during the reaction. The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation step is critical for the success of the final substitution.
Stage 3: Nucleophilic Substitution with Morpholine
This final stage constructs the target molecule by forming the key carbon-nitrogen bond.
-
Causality & Expertise: Morpholine, a secondary amine, acts as a nucleophile.[5] It attacks the electrophilic C4 carbon, displacing the tosylate leaving group. This reaction typically proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway through a tertiary carbocation intermediate is also possible given the substrate. Heating the reaction in a polar aprotic solvent like dimethylformamide (DMF) facilitates the substitution. An excess of morpholine can be used to drive the reaction to completion and act as a base to neutralize any generated acid.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis.
Protocol 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol). Dissolve it in anhydrous tetrahydrofuran (THF, 150 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M solution in diethyl ether, 20.1 mL, 60.2 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by flash column chromatography if necessary (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
(This protocol combines the activation and substitution steps for efficiency)
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the crude 1-Boc-4-hydroxy-4-methylpiperidine (10.8 g, 50.2 mmol) from the previous step and dissolve it in anhydrous dichloromethane (CH₂Cl₂, 150 mL). Cool the solution to 0 °C.
-
Activation: Add triethylamine (10.5 mL, 75.3 mmol) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (10.5 g, 55.2 mmol). Stir the reaction at 0 °C for 2 hours.
-
Substitution: To the same flask, add morpholine (13.1 mL, 150.6 mmol).
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) and stir overnight.
-
Work-up: After cooling, dilute the reaction mixture with water (100 mL). Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Data Summary
| Compound Name | Starting Material | Reagents | Mol. Weight ( g/mol ) | Expected Yield |
| 1-Boc-4-hydroxy-4-methylpiperidine | 1-Boc-4-piperidone | CH₃MgBr, THF | 215.30 | 90-95% |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | 1-Boc-4-hydroxy-4-methylpiperidine | TsCl, Et₃N, Morpholine | 284.41 | 75-85% (over 2 steps) |
Conclusion
The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be reliably achieved through a logical, three-stage process commencing with 1-Boc-4-piperidone. The pathway leverages fundamental and high-yielding reactions—Grignard addition, hydroxyl activation via tosylation, and nucleophilic substitution—to construct the target quaternary piperidine scaffold. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable building block for application in drug discovery and development.
References
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ChemHelp ASAP. (2019, January 17). synthesis of tertiary amines [Video]. YouTube. [Link]
-
ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination [Video]. YouTube. [Link]
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Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Mammadbayli, E. H., et al. (n.d.). ALKYLATION OF MORPHOLINE, PIPERIDINE, DIETHYLAMINE AND BENZYLAMINE WITH PROPYLENE OXIDE IN AQUEOUS MEDIUM. Processes of Petrochemistry and Oil Refining. [Link]
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Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Retrieved from [Link]
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Pearson. (n.d.). Show how you can synthesize the following tertiary amine three di.... Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
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Bon, R. S., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
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ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
- Google Patents. (2016).
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ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
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Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 112-120. [Link]
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An In-Depth Technical Guide to tert-Butyl 4-Methyl-4-(morpholin-4-yl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the piperidine moiety is a privileged structure, celebrated for its conformational flexibility and its presence in numerous FDA-approved drugs.[1][2] This guide delves into the technical intricacies of a specific, highly functionalized piperidine derivative: tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate .
This compound, bearing the common name 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, is a noteworthy building block for drug discovery. It combines the established piperidine core with a morpholine substituent—a group known to enhance aqueous solubility and introduce a hydrogen bond acceptor—and a geminal methyl group, which can provide steric hindrance and modulate metabolic stability. The piperidine nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic synthesis that allows for selective deprotection and further elaboration of the molecule.[3]
This document provides a comprehensive overview of this compound, from its precise chemical nomenclature and synthesis to its analytical characterization and potential applications in pharmaceutical research, grounded in established scientific principles and methodologies.
IUPAC Nomenclature and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.
The IUPAC name for the compound of interest is tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate .[4]
Let's dissect this name to understand the structure:
-
piperidine-1-carboxylate : This indicates the parent structure is a piperidine ring where a carboxylate group is attached to the nitrogen at position 1.
-
tert-butyl : This specifies that the carboxylate is an ester of tert-butanol. The combination "tert-butyl...carboxylate" attached to the piperidine nitrogen is the formal name for the Boc protecting group.
-
4-methyl : A methyl group is attached to the carbon at position 4 of the piperidine ring.
-
4-(morpholin-4-yl) : A morpholine ring is attached to the same carbon at position 4 of the piperidine ring. The "-4-yl" suffix indicates that the attachment point on the morpholine ring is its nitrogen atom (position 4 in morpholine nomenclature).
The presence of two non-hydrogen substituents on the same carbon (C4) of the piperidine ring makes this a quaternary, or spiro-like, center, which can have significant implications for the molecule's three-dimensional shape and biological activity.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach would involve the initial synthesis of the core intermediate, 4-methyl-4-morpholinopiperidine, followed by the protection of the piperidine nitrogen with a Boc group.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Boc-4-methylpiperidin-4-ol
-
Rationale: This step introduces the key methyl group at the 4-position via a Grignard reaction with the commercially available 1-Boc-4-piperidone. The Boc group protects the piperidine nitrogen from reacting with the Grignard reagent.
-
Procedure:
-
To a solution of 1-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methylmagnesium bromide (a Grignard reagent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
Step 2: Deprotection to 4-Methylpiperidin-4-ol
-
Rationale: The Boc group is removed under acidic conditions to liberate the piperidine nitrogen, which is necessary for the subsequent reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method for this transformation.
-
Procedure:
-
Dissolve the crude 1-Boc-4-methylpiperidin-4-ol in DCM.
-
Add TFA dropwise at 0 °C and then stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent.
-
Step 3: Synthesis of 4-Methyl-4-morpholinopiperidine
-
Rationale: The hydroxyl group of 4-methylpiperidin-4-ol is a poor leaving group. It must first be activated, for example, by conversion to a tosylate or by reaction with thionyl chloride to form a chloro intermediate. This activated intermediate then undergoes nucleophilic substitution by morpholine.
-
Procedure:
-
Activate the hydroxyl group of 4-methylpiperidin-4-ol. For example, by reacting it with thionyl chloride in an appropriate solvent.
-
To the resulting activated intermediate, add morpholine, possibly with a non-nucleophilic base to scavenge the acid produced.
-
Heat the reaction mixture to drive the substitution to completion.
-
Work up the reaction by quenching with water, basifying, and extracting the product.
-
Step 4: N-Boc Protection
-
Rationale: The final step involves the protection of the secondary amine of the piperidine ring with a Boc group to yield the target compound. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose.
-
Procedure:
-
Dissolve 4-methyl-4-morpholinopiperidine in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine or diisopropylethylamine, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.
-
Analytical Characterization
The structural confirmation of tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the different proton environments in the molecule. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm.
-
Signals for the methylene protons of the piperidine and morpholine rings, likely appearing as complex multiplets in the region of 1.5-4.0 ppm.
-
A singlet for the methyl group at the 4-position of the piperidine ring.
-
-
¹³C NMR: The carbon NMR would show distinct signals for each carbon atom. Noteworthy signals would be:
-
The quaternary carbon of the Boc group around 80 ppm.
-
The carbonyl carbon of the Boc group around 155 ppm.
-
The quaternary carbon at the 4-position of the piperidine ring.
-
The carbons of the methyl, piperidine, and morpholine groups.
-
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (CH₃), ~79.5 (quaternary C) |
| Boc (C=O) | - | ~154.7 |
| Piperidine-CH₂ | 1.5 - 3.8 (m) | 40 - 50 |
| Morpholine-CH₂ | 2.5 - 3.8 (m) | 45 - 70 |
| C4-CH₃ | Singlet | ~20-30 |
| C4 (quaternary) | - | - |
Note: These are approximate chemical shifts and can vary based on the solvent and other factors.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.
-
Electrospray Ionization (ESI): In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 285.2.
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses from the Boc group:
-
A loss of isobutylene (56 Da) to give a fragment at m/z 229.2.
-
A loss of the entire Boc group (100 Da) to give the deprotected piperidinyl cation at m/z 185.2.
-
The tert-butyl cation itself may be observed at m/z 57.
-
Caption: Expected major fragmentation pathways in ESI-MS/MS.
Potential Applications in Drug Discovery
While specific biological activity data for tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate is not prominent in the public literature, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery programs.
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS.[5] The lipophilicity and conformational flexibility of the piperidine ring allow it to cross the blood-brain barrier and interact with various receptors and transporters. The 4,4-disubstitution pattern can be used to orient substituents in specific vectors to probe binding pockets.
-
Antibacterial Agents: The morpholine moiety is present in some antibacterial agents. Furthermore, piperidine derivatives have been investigated as novel antibacterial translation inhibitors. This compound could serve as a starting point for the development of new anti-infective agents.
-
Kinase Inhibitors: Functionalized heterocyclic cores are frequently used in the design of kinase inhibitors for oncology. The ability to deprotect the Boc group and further derivatize the piperidine nitrogen allows for the exploration of structure-activity relationships in this area.
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which have applications as anti-HIV agents.[3] The gem-diamino-like structure at the 4-position of the target molecule makes it an interesting candidate for exploration in this therapeutic area.
The true utility of this molecule lies in its capacity as a versatile chemical intermediate. The Boc-protected nitrogen allows for modifications at other parts of the molecule, after which the Boc group can be removed to allow for further functionalization at the piperidine nitrogen, making it a valuable tool in combinatorial chemistry and lead optimization.
Conclusion
Tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate is a chemically intriguing molecule that stands at the intersection of several important structural classes in medicinal chemistry. Its well-defined structure, accessible through plausible synthetic routes, and the strategic placement of its functional groups make it a valuable building block for the synthesis of more complex molecules. While its own biological profile remains to be fully elucidated, the established pharmacological relevance of its constituent piperidine and morpholine scaffolds strongly suggests its potential as a precursor to novel therapeutic agents, particularly in the realms of CNS disorders and infectious diseases. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the pharmaceutical sciences.
References
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PubChem. tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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An, H. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3863-3866. [Link]
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The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. (n.d.). PharmaCompass. [Link]
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Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(1), 139-142. [Link]
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Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
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Krasavin, M. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114675. [Link]
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An In-depth Technical Guide to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Abstract: This technical guide provides a comprehensive scientific overview of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS No. 864369-95-9), a key heterocyclic building block for research and development in medicinal chemistry. We will delve into its core physicochemical properties, including its precise molecular weight, and present a conceptual framework for its synthesis and analytical validation. The narrative emphasizes the mechanistic reasoning behind synthetic strategies and the importance of robust quality control, reflecting field-proven insights for researchers, scientists, and drug development professionals. Furthermore, this guide explores the potential applications of this 4,4-disubstituted piperidine derivative, grounded in the established significance of both the piperidine and morpholine scaffolds in pharmacologically active agents.
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, forming the structural core of a multitude of approved therapeutic agents and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle offers a robust, conformationally defined anchor point for appending functional groups in precise three-dimensional orientations. This structural versatility is critical for optimizing interactions with biological targets, thereby enhancing potency and selectivity.[2] The strategic introduction of substituents onto the piperidine ring allows for the fine-tuning of critical drug-like properties, including solubility, metabolic stability, and bioavailability. The subject of this guide, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, is a sophisticated derivative designed for multi-step organic synthesis, featuring a key protective group and dual substitution at the 4-position, priming it for the construction of complex molecular architectures.
Core Physicochemical Properties
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, also known by its IUPAC name tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate, is a solid laboratory chemical.[3][4] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective deprotection under controlled acidic conditions. This feature is fundamental to its utility as a synthetic intermediate.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 864369-95-9 | [3][5] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [3] |
| Molecular Weight | 284.397 g/mol | [3] |
| Exact Mass | 284.21000 Da | [3] |
| Density | 1.071 g/cm³ | [3] |
| Flash Point | 172.6 °C | [3] |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis protocol for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is not extensively documented in public literature, a conceptual pathway can be reliably constructed based on established methodologies for creating 4,4-disubstituted piperidines.[6][7] The synthesis logically begins with a precursor such as N-Boc-4-piperidone.[8]
The causality behind this choice is twofold:
-
Nitrogen Protection: The Boc group is installed early to deactivate the nucleophilic secondary amine of the piperidine ring, thereby directing reactivity towards the C4 carbonyl group.
-
C4-Functionalization: The ketone at the 4-position serves as an electrophilic handle for the sequential introduction of the methyl and morpholine substituents.
A plausible, high-level synthetic workflow is outlined below. The key challenge in such a synthesis is the geminal disubstitution at the C4 position, which requires careful selection of reagents and reaction conditions to achieve efficiently.
An alternative and more direct strategy from the tertiary alcohol intermediate (tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate) could involve an SN1-type reaction. Activation of the hydroxyl group under acidic conditions would form a stabilized tertiary carbocation at C4, which could then be trapped by morpholine as the nucleophile. This approach circumvents the need for a potentially challenging re-oxidation step.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and structural integrity of a synthesized intermediate is a non-negotiable pillar of scientific integrity. A multi-technique approach is required for a self-validating analytical system.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[9][10] The ¹H NMR spectrum should confirm the presence of the Boc group (a characteristic singlet at ~1.4 ppm), the piperidine and morpholine ring protons, and the methyl group singlet. The ¹³C NMR will verify the total carbon count and the chemical environment of each carbon, including the quaternary C4 atom.
-
Mass Spectrometry (MS): LC-MS is the gold standard for confirming the molecular weight of the final product.[11] The detection of the correct molecular ion peak (e.g., [M+H]⁺ at m/z 285.2) provides strong evidence of a successful synthesis. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[9]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC), often coupled with a UV or MS detector, is the primary method for assessing the purity of the compound.[11] A single major peak in the chromatogram indicates a high degree of purity.
The following diagram illustrates a standard workflow for the analytical quality control of the synthesized product.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine lies in its potential as a sophisticated building block for novel therapeutics. The combination of the piperidine and morpholine heterocycles is particularly compelling.
-
The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties.[12] Its presence can enhance aqueous solubility, reduce metabolic lability, and act as a hydrogen bond acceptor, often leading to improved pharmacokinetic profiles.[12][13]
-
The 4,4-Disubstituted Piperidine Core: This structural motif is found in compounds with a range of biological activities, including potent analgesics.[6][7] The geminal substitution at the C4 position can lock the piperidine ring into a specific conformation, which may be advantageous for binding to a receptor active site. It also blocks a potential site of metabolic oxidation.
After deprotection of the Boc group, the secondary amine of the piperidine can be functionalized in numerous ways (e.g., alkylation, acylation, reductive amination), allowing this intermediate to be incorporated into a larger molecular framework targeting a wide array of biological systems, from central nervous system (CNS) disorders to oncology.
Safety, Handling, and Storage
As a laboratory chemical, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine requires careful handling in a controlled environment, such as a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
While specific toxicological data for this compound is not widely available, it should be handled with the same precautions as other novel chemical entities.
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a well-designed chemical intermediate with significant potential for drug discovery and development. Its precise molecular weight of 284.397 g/mol and its structural features—a protected amine and a unique 4,4-disubstituted pattern combining methyl and morpholine groups—make it a valuable tool for medicinal chemists. Understanding its physicochemical properties, conceptual synthetic pathways, and rigorous analytical validation requirements is paramount for its effective and reliable use in synthesizing the next generation of therapeutic agents.
References
- Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
- Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974.
- DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(8), 637-648.
- Rajput, A. P., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
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PubChem. (n.d.). tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528.
- Arulkumaran, R., et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chem Sci Trans, 3(2), 717-721.
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Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved January 11, 2026, from [Link]
- Tesei, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1495-1534.
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Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). tert-Butyl 4-cyano-4-morpholinopiperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved January 11, 2026, from [Link]
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Amerigo Scientific. (n.d.). 1-Boc-4-(piperidin-4-yl)-piperazine. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of the synthetic intermediate, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. In the dynamic landscape of pharmaceutical development, a thorough understanding of the physicochemical characteristics of novel chemical entities is paramount for successful formulation, process development, and regulatory compliance. This document outlines both the predicted properties and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for researchers.
Introduction: The Role of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from discovery to market is fraught with challenges, many of which can be anticipated and mitigated by a robust early-stage characterization of its physical and chemical properties. Properties such as solubility, melting point, and stability directly influence a compound's bioavailability, manufacturability, and shelf-life. 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative, represents a class of scaffolds frequently utilized in medicinal chemistry. The bulky tert-butyloxycarbonyl (Boc) protecting group and the morpholine substituent significantly influence its physicochemical behavior. This guide serves as a practical resource for scientists working with this and structurally related molecules.
Molecular Identity and Structure
A foundational aspect of any physicochemical analysis is the unambiguous identification of the molecule .
Molecular Structure:
Caption: Molecular structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate |
| CAS Number | 864369-95-9[1] |
| Molecular Formula | C15H28N2O3 |
| Molecular Weight | 284.39 g/mol |
Predicted Physical Properties
In the absence of extensive published empirical data, computational models provide valuable initial estimates of a compound's physical properties. These predictions are instrumental for planning experimental work and anticipating handling and formulation requirements.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 110-130 | Influences solubility, dissolution rate, and stability. |
| Boiling Point (°C) | > 350 (at 760 mmHg) | Relevant for purification by distillation and assessing thermal stability. |
| LogP | 2.5 ± 0.5 | A measure of lipophilicity, impacting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Low to moderate | Critical for dissolution and absorption in the gastrointestinal tract. |
| pKa (most basic) | 8.5 - 9.5 (piperidine nitrogen) | Governs the extent of ionization at physiological pH, affecting solubility and membrane permeability. |
Note: These values are estimations derived from computational models and should be confirmed by empirical testing.
Experimental Determination of Physical Properties
This section provides detailed, step-by-step protocols for the experimental verification of the key physical properties. The rationale behind each procedural step is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of purity and is determined as a melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
For an unknown compound, perform a rapid preliminary heating to estimate the approximate melting point.
-
For the accurate determination, start heating at a rate of 10-20 °C/min until the temperature is 15-20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for kinetic solubility screening.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the structure and identity of the compound.
Table 3: Key Spectroscopic Data and Interpretation
| Technique | Expected Observations | Interpretation |
| ¹H NMR | - Signals in the aliphatic region (1.0-4.0 ppm) corresponding to the piperidine and morpholine protons. - A singlet around 1.4 ppm for the Boc group protons. - A singlet for the methyl group protons. | Confirms the presence of the different structural motifs and their connectivity. |
| ¹³C NMR | - Carbonyl carbon of the Boc group around 155 ppm. - Quaternary carbon of the Boc group around 80 ppm. - Aliphatic carbons of the piperidine and morpholine rings in the 20-70 ppm range. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight + 1. | Confirms the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | - A strong C=O stretch around 1690 cm⁻¹ for the carbamate. - C-N and C-O stretches in the 1000-1300 cm⁻¹ region. | Identifies key functional groups present in the molecule. |
Conclusion
The physicochemical properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine outlined in this guide provide a foundational dataset for its application in research and development. While computational predictions offer valuable initial insights, the empirical protocols detailed herein are essential for obtaining accurate and reliable data. A thorough understanding of these properties is a critical enabler for the successful progression of drug discovery and development projects involving this and similar chemical scaffolds.
References
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1-Boc-4-Methyl-4-morpholin-4-yl-piperidine purity and characterization
An In-Depth Technical Guide to the Purity and Characterization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction
In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds, with over 59% of FDA-approved small-molecule drugs featuring such a motif.[1][2] Compounds incorporating piperidine and morpholine rings are particularly prevalent due to their favorable physicochemical properties and ability to form key interactions with biological targets.[3][4][5] 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a tertiary amine building block of significant interest, combining a Boc-protected piperidine core with a morpholine moiety attached to a quaternary carbon center. This unique substitution pattern makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.
The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis, valued for its stability under a wide range of conditions and its susceptibility to clean removal under mild acidic conditions.[6][7] However, the presence of this group, along with the compound's lack of a strong native chromophore, presents specific challenges for analytical characterization.
This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to establish the identity, purity, and structural integrity of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. We will delve into the causality behind methodological choices, offering field-proven insights into the application of chromatographic and spectroscopic techniques to ensure the compound meets the rigorous standards required for drug development and scientific research.
Physicochemical Properties and Structural Elucidation
A foundational step in characterization is the confirmation of the compound's basic physicochemical properties against theoretical values.
Chemical Structure
Caption: Chemical structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Core Properties
The theoretical properties derived from the structure are the primary benchmark for analytical data.
| Property | Value |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| Appearance | Typically a white to off-white solid or a viscous oil |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Chromatographic Purity Assessment
Chromatography is the gold standard for assessing the purity of a chemical compound by separating it from potential impurities, such as starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the premier method for purity determination of non-volatile organic molecules.[8] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality of Method Design: The subject molecule lacks a significant UV chromophore, making detection challenging. While derivatization is an option for quantification, for purity analysis, detection at a low wavelength (200-215 nm) where the carbamate and tertiary amine functionalities absorb is usually sufficient and avoids complex sample preparation.[9] An acidic modifier (e.g., formic acid or TFA) is added to the mobile phase to protonate the tertiary amines, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase.
Caption: Experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound. |
| Gradient | 10% to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Maximizes sensitivity for a compound lacking a strong chromophore.[9] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For a high-purity standard, this value should be ≥95%, with specific limits defined by the application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can provide valuable information on volatile impurities. However, its application to Boc-protected amines requires significant caution.
Critical Consideration: Thermal Lability The Boc group is notoriously sensitive to heat and can undergo thermal decomposition in the high-temperature environment of a standard GC injection port.[10] This degradation leads to the in-situ formation of the deprotected piperidine, which would be incorrectly identified as an impurity.
Protocol for Mitigating Thermal Degradation:
-
Lower Inlet Temperature: Operate the GC inlet at the lowest possible temperature that still allows for efficient volatilization (e.g., 200-220 °C).[10]
-
Fast Injection/High Split Ratio: Use a high split ratio (e.g., 50:1) to minimize the residence time of the analyte in the hot injection port.[10]
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or MTBE.
-
Mass Spectrometry: The mass spectrometer will detect the molecular ion (m/z 284.4) and characteristic fragments. A significant peak at m/z 184.3 (corresponding to the deprotected amine) would indicate thermal degradation is occurring.
Spectroscopic Identity Confirmation
Spectroscopic methods provide an irrefutable fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expected ¹H and ¹³C NMR Spectral Features:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~ 1.45 | Singlet | 9H, -C(CH ₃)₃ | Characteristic singlet for the tert-butyl protons of the Boc group.[11][12] |
| ¹H | ~ 1.15 | Singlet | 3H, -CH ₃ | Singlet for the methyl group on the quaternary carbon. |
| ¹H | ~ 1.5-1.8 | Multiplet | 4H, Piperidine CH ₂ | Protons on the piperidine ring adjacent to the quaternary carbon. |
| ¹H | ~ 3.5-3.8 | Multiplet | 4H, Piperidine CH ₂ | Protons on the piperidine ring adjacent to the Boc-protected nitrogen. |
| ¹H | ~ 2.5-2.8 | Multiplet | 4H, Morpholine -N-(CH ₂)₂ | Protons on the morpholine ring adjacent to the nitrogen. |
| ¹H | ~ 3.6-3.9 | Multiplet | 4H, Morpholine -O-(CH ₂)₂ | Protons on the morpholine ring adjacent to the oxygen. |
| ¹³C | ~ 154.7 | Singlet | 1C, -C =O | Carbonyl carbon of the Boc group.[11] |
| ¹³C | ~ 79.5 | Singlet | 1C, -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[11] |
| ¹³C | ~ 28.4 | Singlet | 3C, -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[11] |
| ¹³C | ~ 58-60 | Singlet | 1C, Piperidine C -4 | Quaternary carbon at position 4 of the piperidine ring. |
| ¹³C | ~ 20-25 | Singlet | 1C, -C H₃ | Methyl group carbon. |
| ¹³C | ~ 35-45 | Singlet | 2C, Piperidine C H₂ | Carbons of the piperidine ring. |
| ¹³C | ~ 50-55 | Singlet | 2C, Morpholine -N-(C H₂)₂ | Carbons of the morpholine ring adjacent to nitrogen. |
| ¹³C | ~ 65-70 | Singlet | 2C, Morpholine -O-(C H₂)₂ | Carbons of the morpholine ring adjacent to oxygen. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule by identifying their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975-2850 | C-H Stretch | Aliphatic (Piperidine, Morpholine, Methyl, Boc) |
| 1690-1700 | C=O Stretch | Carbamate (Boc group) |
| 1160-1250 | C-N Stretch | Tertiary Amine (Piperidine, Morpholine) |
| 1100-1120 | C-O-C Stretch | Ether (Morpholine) |
The most diagnostic peak is the strong carbonyl stretch of the Boc group, confirming its presence.[13]
Mass Spectrometry (MS)
Performed via direct infusion (ESI-MS) or as a detector for LC or GC, MS confirms the molecular weight of the compound.
-
Expected Ion: In positive ion mode (ESI+), the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 285.4 .
-
Key Fragmentation: A prominent fragment will likely be observed corresponding to the loss of the tert-butyl group (m/z 229.3) or the entire Boc group (m/z 185.3). This fragmentation pattern is diagnostic for Boc-protected amines.[10]
Elemental Analysis
Elemental analysis provides a quantitative measure of the carbon, hydrogen, and nitrogen content of the compound, serving as a final verification of its empirical formula and purity.
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 63.35% | 63.05% - 63.65% |
| Hydrogen (H) | 9.92% | 9.62% - 10.22% |
| Nitrogen (N) | 9.85% | 9.55% - 10.15% |
An experimental result falling within ±0.3% of the theoretical value is considered strong evidence of high purity and correct elemental composition.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. A robust, self-validating analytical workflow integrates these methods to build a complete profile of the compound.
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An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. This technical guide provides a comprehensive exploration of the solubility profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative of interest in medicinal chemistry.
The presence of the bulky tert-butoxycarbonyl (Boc) protecting group, the basic morpholine moiety, and the piperidine core bestows upon this molecule a unique combination of lipophilic and hydrophilic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for assessing the solubility of this compound. We will delve into its physicochemical characteristics, provide detailed experimental protocols for solubility determination, and discuss the principles behind these experimental choices, ensuring a robust and reproducible assessment.
Physicochemical Properties of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
A foundational understanding of the intrinsic properties of a molecule is essential for interpreting its solubility behavior. This section outlines the key physicochemical parameters of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Chemical Structure and Molecular Formula
-
IUPAC Name: tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate
-
Molecular Formula: C₁₅H₂₈N₂O₃
-
Molecular Weight: 284.40 g/mol
The structure features a piperidine ring N-protected with a Boc group, a tertiary amine within the morpholine ring, and a quaternary carbon at the 4-position of the piperidine ring. The Boc group significantly increases the lipophilicity of the molecule, while the morpholine nitrogen introduces a basic center that can be protonated at physiological pH.
Predicted Physicochemical Parameters
| Parameter | Predicted Value | Prediction Tool/Methodology | Significance in Solubility |
| pKa | 7.2 ± 0.5 | MolGpKa | The morpholine nitrogen is the most basic center. The pKa indicates that the compound will exist as a mixture of ionized and non-ionized forms at physiological pH (7.4), significantly impacting its aqueous solubility. |
| logP | 2.8 ± 0.4 | Molinspiration | This value suggests a moderate lipophilicity. A higher logP generally correlates with lower aqueous solubility and higher solubility in non-polar organic solvents. |
Disclaimer: The pKa and logP values presented are estimations from computational models and are intended for guidance in experimental design. Experimental verification is strongly recommended.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination due to its reliability and direct measurement of the equilibrium state.[1][2]
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate; it allows for the compound in its solid state to reach a true equilibrium with the solvent over an extended period, providing a definitive measure of its intrinsic solubility.[1][3] The selection of various pH buffers is critical for a basic compound like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, as its ionization state, and therefore solubility, will be highly pH-dependent.
Experimental Workflow: Shake-Flask Method
Sources
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine potential biological activity
An In-Depth Technical Guide on the Core Potential Biological Activity of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Abstract
This technical guide delves into the predicted biological activities and therapeutic potential of the 4-methyl-4-morpholinyl-piperidine scaffold, using the N-protected intermediate, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, as a key synthetic precursor. While direct biological data for this specific Boc-protected compound is limited, its core structure combines two highly privileged pharmacophores in medicinal chemistry: the piperidine and morpholine rings.[1][2] This document provides a predictive analysis based on established structure-activity relationships (SAR) of analogous compounds. We will explore the synthetic rationale, predict key biological targets in areas such as neuropharmacology, oncology, and infectious diseases, and propose a comprehensive experimental workflow for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for novel therapeutic discovery.
Introduction: The Power of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, piperidine and morpholine rings are considered "privileged structures."[2] This designation is earned by their frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[2][3] Their prevalence is not coincidental; these heterocyclic scaffolds offer a unique combination of advantageous physicochemical, metabolic, and biological properties.
-
The Piperidine Ring: As one of the most common nitrogen-containing heterocycles in pharmaceuticals, the piperidine moiety provides a versatile, three-dimensional scaffold that can be readily functionalized.[4] Its saturated nature allows for precise spatial orientation of substituents to optimize interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions within receptor binding pockets.[4][5]
-
The Morpholine Moiety: The morpholine ring is frequently incorporated by medicinal chemists to enhance the pharmacokinetic profile of a drug candidate.[3] The presence of the ether oxygen atom can improve aqueous solubility and metabolic stability. Its weak basicity and ability to act as a hydrogen bond acceptor contribute favorably to a molecule's overall drug-like properties, often leading to improved oral bioavailability and reduced off-target toxicity.[3][6]
The combination of these two scaffolds in the 4-methyl-4-morpholinyl-piperidine core suggests a high potential for biological activity, making it a compelling starting point for drug discovery campaigns.
Physicochemical Properties and Synthetic Rationale
The subject of this guide, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, is best understood as a synthetic intermediate. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing it from undergoing unwanted reactions during the construction of more complex molecules.[7] For biological evaluation, this group is typically removed in a final deprotection step to liberate the secondary amine, which is often essential for target engagement.
Predicted Physicochemical Properties of the Active Core
The properties of the de-protected core, 4-Methyl-4-morpholin-4-yl-piperidine , are critical for predicting its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₂₀N₂O | Defines the elemental composition. |
| Molecular Weight | 184.28 g/mol | Falls well within Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (octanol/water) | ~1.5 - 2.0 | Indicates a balance between solubility and permeability, suitable for oral absorption. |
| Topological Polar Surface Area | 28.4 Ų | Suggests good potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Piperidine NH) | Allows for key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Morpholine O, N) | Contributes to solubility and target binding. |
| pKa (Piperidine N) | ~9.0 - 9.5 | Ensures the molecule is protonated at physiological pH, facilitating ionic interactions. |
Conceptual Synthetic and Deprotection Workflow
The synthesis of the active core and its analogues would logically proceed through a protected intermediate like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. A plausible synthetic strategy involves the reductive amination of N-Boc-4-piperidone with morpholine, followed by methylation. The final, crucial step is the removal of the Boc protecting group.
Caption: Conceptual workflow for synthesis and activation of the target scaffold.
Predicted Biological Targets and Therapeutic Applications
Based on the extensive literature on structurally related piperidine and morpholine derivatives, the 4-methyl-4-morpholinyl-piperidine core is predicted to interact with several key biological targets.
Central Nervous System (CNS) Activity
The scaffold's favorable predicted physicochemical properties for CNS penetration make this a primary area for investigation.
-
Sigma Receptors (S1R and S2R): Piperidine and piperazine derivatives are well-established ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[8] High-affinity ligands for the sigma-1 receptor have been developed from piperidine scaffolds.[9] The 4-methyl-4-morpholinyl-piperidine core possesses the key pharmacophoric elements—a basic nitrogen and a hydrophobic region—that are characteristic of S1R ligands.
-
Potential Therapeutic Use: Neurodegenerative diseases (Alzheimer's, Parkinson's), neuropathic pain, depression, and psychosis.
-
-
Dopamine (D₂) and Serotonin (5-HT₂ₐ) Receptors: Multi-target agents that modulate dopaminergic and serotonergic systems are the cornerstone of atypical antipsychotic therapy. The piperidine heterocycle is a core component of many such drugs, including risperidone.[10] The structural features of our target scaffold are consistent with those required for affinity at these G-protein coupled receptors.
-
Potential Therapeutic Use: Schizophrenia, bipolar disorder, and other psychotic disorders.
-
Antimicrobial and Antiviral Potential
-
Antifungal Activity (Ergosterol Biosynthesis): Morpholine and piperidine derivatives like fenpropimorph and amorolfine are known antifungal agents that act by inhibiting enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase.[11] SAR studies have shown that 4-aminopiperidines are a promising chemotype for novel antifungals.[11] The 4-amino substitution pattern in our core scaffold makes this a plausible mechanism of action.
-
Potential Therapeutic Use: Treatment of fungal infections caused by Candida spp. and Aspergillus spp.
-
-
Antiviral Activity (CCR5 Antagonism): 4-Substituted-4-aminopiperidine derivatives have been identified as essential building blocks for synthesizing CCR5 receptor antagonists.[12] The CCR5 receptor is a critical co-receptor for HIV-1 entry into host cells. The core structure of 4-methyl-4-morpholinyl-piperidine provides a suitable foundation for developing molecules that could block this interaction.
-
Potential Therapeutic Use: HIV-1 infection (as an entry inhibitor).
-
Oncology
The morpholine and piperidine moieties are found in numerous anticancer agents.[1][13] Derivatives of 2-(benzimidazol-2-yl)quinoxalines coupled with piperidine and morpholine have demonstrated potent cytotoxic activity against a range of cancer cell lines, potentially by inducing mitochondrial apoptosis.[13] While a specific cancer target is harder to predict without further data, the scaffold's prevalence in oncology warrants investigation.
- Potential Therapeutic Use: Various cancers, particularly lung adenocarcinoma, where related compounds have shown high selectivity.[13]
Proposed Experimental Validation Workflow
To systematically evaluate the predicted biological activities of the 4-methyl-4-morpholinyl-piperidine scaffold, a tiered screening approach is recommended. This workflow ensures a logical progression from initial target binding to functional cellular activity.
Caption: Proposed experimental workflow for validating biological activity.
Detailed Protocol: Boc-Deprotection
This protocol is a standard and self-validating method for activating the core scaffold.
-
Dissolution: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM, 20 mL).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 mL) to the solution at room temperature.
-
Reaction Monitoring: Stir the solution for 4-8 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Neutralization: Carefully add a 10% aqueous sodium hydroxide solution to neutralize the excess acid until the pH is basic (>9).
-
Extraction: Extract the aqueous mixture with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue (the free amine) by flash column chromatography if necessary.[11]
Detailed Protocol: In Vitro Sigma-1 Receptor (S1R) Radioligand Binding Assay
This protocol validates the predicted interaction with a key CNS target.
-
Tissue Preparation: Utilize membrane preparations from CHO cells stably expressing human S1R.
-
Assay Buffer: Prepare a Tris buffer (50 mM, pH 8.0).
-
Radioligand: Use -pentazocine as the radioligand at a final concentration of ~2-3 nM.
-
Test Compound Preparation: Prepare serial dilutions of the test compound (4-Methyl-4-morpholin-4-yl-piperidine) in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the -pentazocine, and the test compound (or buffer for total binding, or an excess of unlabeled haloperidol for non-specific binding). Incubate at 37°C for 120 minutes.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound by non-linear regression analysis.[8]
Conclusion and Future Directions
The 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine molecule represents a valuable, protected precursor to a chemical scaffold with immense therapeutic potential. By combining the well-established pharmacophoric advantages of the piperidine and morpholine rings, the de-protected core is strongly predicted to exhibit activity across several key areas, most notably in CNS disorders, infectious diseases, and oncology. The true value of this scaffold lies in its versatility for further chemical modification. Future work should focus on synthesizing a library of analogues based on the active core to explore structure-activity relationships for the most promising initial hits identified in the proposed validation workflow. This systematic approach will pave the way for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel and effective therapeutic agents.
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BenchChem. (2025). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from BenchChem.[7]
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MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from MDPI.[5]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel synthetic compound, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to formulate a scientifically grounded hypothesis. We postulate that 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine acts as a prodrug, with its de-protected metabolite modulating central nervous system (CNS) targets. This guide details the scientific rationale behind this hypothesis, outlines a rigorous experimental workflow for its validation, and provides in-depth protocols for key assays.
Introduction and Structural Rationale
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a synthetic heterocyclic compound featuring a piperidine core, a common scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active molecules.[1][2] The structural rigidity and synthetic tractability of the piperidine ring make it a privileged structure in the design of CNS-targeting agents.[3] The molecule is further characterized by a morpholine moiety and a methyl group at the 4-position of the piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.
The morpholine ring is another pharmacologically significant heterocycle, known to be incorporated into drugs to improve pharmacokinetic properties and to interact with various biological targets.[4] The combination of these structural features in 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine suggests a potential for biological activity, likely within the central nervous system.
A critical aspect of the proposed mechanism is the presence of the N-Boc group. While essential for synthetic strategies, the Boc group is generally not stable under physiological conditions and can be cleaved in acidic environments, such as the stomach, or by enzymatic action in the liver.[5][6][7][8][9] This leads to the primary hypothesis that 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a prodrug, with the de-Boc'd form, 4-Methyl-4-morpholin-4-yl-piperidine, being the pharmacologically active species.
The Core Hypothesis: A CNS Modulator Targeting Neurotransmitter Systems
Based on the structural analogy to known CNS-active compounds, we hypothesize that the de-Boc'd metabolite of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine modulates neurotransmitter systems in the brain. The 4-substituted piperidine scaffold is a key feature in many compounds that interact with monoamine transporters and G-protein coupled receptors (GPCRs).[1][10] Specifically, we propose two primary, non-mutually exclusive, potential mechanisms of action:
-
Hypothesis 1: Inhibition of Monoamine Reuptake: The core structure of 4-Methyl-4-morpholin-4-yl-piperidine shares similarities with known norepinephrine-dopamine reuptake inhibitors (NDRIs), such as methylphenidate.[11] By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their extracellular concentrations, leading to enhanced noradrenergic and dopaminergic signaling.
-
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation: The 4-substituted piperidine motif is also prevalent in ligands for various GPCRs, including opioid and histamine receptors.[10][12] The compound could act as an agonist, antagonist, or allosteric modulator at one or more GPCR subtypes, thereby influencing downstream signaling cascades.
The following sections will detail the experimental plan to systematically investigate these hypotheses.
Experimental Validation Workflow
A multi-tiered experimental approach is necessary to elucidate the mechanism of action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This workflow is designed to first assess the foundational aspects of the hypothesis (prodrug conversion and basic cytotoxicity) and then to probe the specific molecular targets.
Caption: A multi-phase experimental workflow to validate the hypothesized mechanism of action.
Detailed Experimental Protocols
Phase 1: Foundational Assessment
4.1.1. In Vitro Prodrug Metabolism Study
-
Rationale: To confirm the hypothesis that 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a prodrug, its stability and conversion to the de-Boc'd form must be assessed in a simulated physiological environment.
-
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Incubate a known concentration of the parent compound in SGF and SIF at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), quench the reaction and extract the compounds.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and the de-Boc'd metabolite.
-
For enzymatic stability, incubate the compound with liver microsomes in the presence of NADPH. Analyze as above.
-
4.1.2. Initial Cytotoxicity Screening (MTT Assay)
-
Rationale: To ensure that any observed biological activity is not due to general cytotoxicity, a cell viability assay is essential. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13][14][15][16]
-
Methodology:
-
Seed a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate and allow to adhere overnight.
-
Treat the cells with a range of concentrations of both the parent compound and the de-Boc'd metabolite for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Phase 2: Target Identification
4.2.1. Monoamine Reuptake Inhibition Assay
-
Rationale: To test the hypothesis of NDR-like activity, the ability of the de-Boc'd compound to inhibit the human dopamine transporter (hDAT) and norepinephrine transporter (hNET) will be assessed. The human serotonin transporter (hSERT) will be included to determine selectivity.[17][18][19][20][21]
-
Methodology:
-
Use cell lines stably expressing hDAT, hNET, or hSERT.
-
Pre-incubate the cells with various concentrations of the de-Boc'd test compound.
-
Add a radiolabeled or fluorescent substrate for the respective transporter (e.g., [³H]dopamine for hDAT).
-
After a defined incubation period, terminate the uptake and wash the cells.
-
Measure the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.
-
Calculate the IC50 value for each transporter.
-
4.2.2. Broad GPCR Panel Screening
-
Rationale: To explore the possibility of GPCR modulation, the de-Boc'd compound will be screened against a broad panel of GPCRs. This can be done through radioligand binding assays and initial functional screens.[22][23][24]
-
Methodology:
-
Utilize a commercially available GPCR screening service or in-house assays.
-
For binding assays, membranes from cells expressing the target GPCR are incubated with a radiolabeled ligand and the test compound. The displacement of the radioligand is measured.
-
For initial functional assays (e.g., GTPγS binding), the ability of the compound to stimulate G-protein activation is measured.
-
Phase 3: In-depth Characterization
4.3.1. Secondary Functional Assays
-
Rationale: If significant activity is observed in the GPCR screen, secondary functional assays are required to determine the nature of the interaction (agonist, antagonist, etc.) and the specific signaling pathway involved.[22][23][24]
-
Methodology:
-
cAMP Assay: For Gs and Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Calcium Flux Assay: For Gq-coupled receptors, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4).
-
Caption: A simplified diagram of a potential GPCR-mediated signaling pathway.
4.3.2. In Vivo Behavioral Models
-
Rationale: To assess the physiological effects of the compound and its potential as a CNS therapeutic, in vivo behavioral models are employed. The choice of model will depend on the in vitro findings.[25][26][27][28][29]
-
Methodology:
-
Locomotor Activity: To assess general stimulant or sedative effects, mice or rats are placed in an open field arena, and their movement is tracked automatically.
-
Forced Swim Test / Tail Suspension Test: These are common screening models for potential antidepressant activity. The duration of immobility is measured as an indicator of behavioral despair.
-
Data Interpretation and Future Directions
The data generated from this experimental workflow will provide a comprehensive profile of the pharmacological activity of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine and its putative active metabolite.
-
If Hypothesis 1 is supported: A high affinity for hDAT and/or hNET with lower affinity for hSERT would suggest potential as a novel treatment for conditions like ADHD or depression. Further studies would focus on in vivo microdialysis to confirm changes in neurotransmitter levels in the brain.
-
If Hypothesis 2 is supported: Identification of a specific GPCR target would open avenues for development as a modulator of that receptor system. Structure-activity relationship (SAR) studies would be initiated to optimize potency and selectivity.
-
If neither hypothesis is supported: The possibility of other mechanisms of action, such as ion channel modulation or enzymatic inhibition, would be considered. A broader phenotypic screening approach could be employed to identify novel targets.
Conclusion
While the precise mechanism of action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine remains to be empirically determined, the structural features of the molecule provide a strong basis for the hypothesis that it acts as a prodrug to a CNS-active compound targeting monoamine transporters or GPCRs. The detailed experimental plan outlined in this guide provides a rigorous and logical framework for the systematic investigation of this hypothesis, paving the way for a deeper understanding of this novel chemical entity and its potential therapeutic applications.
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
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Discovery of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Abstract
Introduction: The Strategic Value of 4,4-Disubstituted Piperidines
The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its chair-like conformation allows for the presentation of substituents in well-defined axial and equatorial positions, which is critical for optimizing interactions with biological targets. The introduction of two substituents at the C4 position creates a quaternary center, which can impart several beneficial properties to a drug candidate:
-
Increased Metabolic Stability: The quaternary center blocks potential sites of metabolic oxidation.
-
Modulation of Physicochemical Properties: The nature of the C4-substituents can be tuned to fine-tune lipophilicity (LogP), polar surface area (PSA), and basicity (pKa).
-
Novelty and Patentability: Unique substitution patterns provide access to novel chemical space.
The target molecule, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, combines a small alkyl group (methyl) with a polar, basic heterocycle (morpholine) at this strategic position. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its utility as a versatile intermediate for further elaboration in multi-step syntheses, for example, in the development of novel antagonists for receptors like the CCR5 receptor.[2]
Retrosynthetic Analysis and Strategic Planning
A robust synthesis begins with a logical retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The primary challenge in synthesizing the target molecule is the construction of the C4 quaternary center.
Our analysis identifies two key disconnections:
-
C4-N (Morpholine) Bond: The bond between the piperidine C4 and the morpholine nitrogen is a logical point for disconnection. This suggests a nucleophilic substitution or a related C-N bond-forming reaction, such as reductive amination, as the final key step. This leads back to a 4-methyl-4-oxo-piperidine derivative or a precursor with a suitable leaving group at C4.
-
C4-C (Methyl) Bond: The bond between the piperidine C4 and the methyl group can be disconnected, pointing to an alkylation reaction. This retrosynthetic step leads to the commercially available and widely used starting material, 1-Boc-4-piperidone.
This analysis yields a convergent and scientifically sound synthetic strategy.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-step sequence starting from 1-Boc-4-piperidone. This pathway is selected for its high-yielding and well-documented analogous transformations, ensuring reproducibility and scalability.
Caption: Proposed three-step synthetic workflow.
Step 1: Synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
The initial step involves the installation of the methyl group onto the C4 position. A Grignard reaction is the ideal choice for this transformation, offering high efficiency and straightforward execution.
-
Rationale: The Grignard reagent (methylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-Boc-4-piperidone. The reaction is typically quantitative and the resulting tertiary alcohol is stable for isolation.[3]
Protocol:
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product as a colorless oil or white solid.[3]
Step 2: Activation of the Tertiary Alcohol
Direct substitution of a tertiary hydroxyl group is challenging. Therefore, it must first be converted into a good leaving group. Tosylation is a reliable method for this activation.
-
Rationale: The lone pair on the hydroxyl group's oxygen attacks the electrophilic sulfur atom of tosyl chloride (TsCl). The subsequent loss of a proton and chloride ion forms the tosylate ester. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.
Protocol:
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
The final step is a nucleophilic substitution reaction where morpholine displaces the tosylate leaving group.
-
Rationale: Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic C4 carbon and displacing the tosylate group in an Sₙ2-type reaction. The use of a polar aprotic solvent like dimethylformamide (DMF) and moderate heat facilitates the reaction.
Protocol:
-
To a solution of the tosylate from Step 2 (1.0 eq) in DMF, add morpholine (2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) as a base to neutralize the generated toluenesulfonic acid.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Characterization and Data
The identity and purity of the final compound and its intermediates must be confirmed using standard analytical techniques.
| Property | Expected Value | Method of Determination |
| Molecular Formula | C₁₅H₂₈N₂O₃ | High-Resolution MS |
| Molecular Weight | 284.40 g/mol | Mass Spectrometry (MS) |
| Appearance | White to off-white solid or viscous oil | Visual Inspection |
| ¹H NMR | Peaks corresponding to Boc, piperidine, methyl, and morpholine protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to all unique carbons | NMR Spectroscopy |
| Purity | >95% | HPLC/UPLC |
Analytical Workflow:
Caption: Post-synthesis characterization workflow.
Safety and Handling
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water. Must be handled under an inert atmosphere.
-
Solvents: THF, DCM, and DMF are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Tosyl chloride is corrosive and a lachrymator. Amines can be corrosive and irritants.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves are mandatory at all times.
Conclusion
While the discovery of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is not formally documented in accessible scientific literature, this guide provides a robust and logical synthetic strategy for its preparation. The proposed three-step sequence, commencing from 1-Boc-4-piperidone, leverages well-established and high-yielding reactions, making it a practical approach for medicinal chemists. This pathway offers an efficient route to a valuable building block, enabling further exploration of 4,4-disubstituted piperidines in drug discovery programs.
References
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Yuan, Y. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3569-3572. Available at: [Link]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]
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Vitale, P. et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(9), 13512-13529. Available at: [Link]
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Vasilevsky, S. F., & El-Shenawy, A. M. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(23), 5636. Available at: [Link]
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A Technical Guide to Substituted Morpholinyl-piperidines in Drug Discovery
Introduction: The Strategic Union of Morpholine and Piperidine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Among the most venerable and versatile of these are the morpholine and piperidine heterocycles. Independently, each ring system imparts a unique and advantageous set of physicochemical properties to a parent molecule. The piperidine ring, a ubiquitous feature in numerous natural products and FDA-approved drugs, offers a basic nitrogen atom for salt formation and hydrogen bonding, along with a conformationally flexible saturated scaffold.[1][2] The morpholine moiety, while also a saturated heterocycle, introduces a polar ether oxygen, which can enhance aqueous solubility and metabolic stability, and act as a hydrogen bond acceptor.[2][3] More than 20 FDA-approved drugs contain a morpholine ring, a testament to its utility in fine-tuning pharmacokinetic profiles.[2]
The conjugation of these two powerful pharmacophores into a single molecular entity—the morpholinyl-piperidine scaffold—creates a powerful platform for the development of novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of substituted morpholinyl-piperidines, from their synthesis and characterization to their application as potent and selective modulators of key biological pathways. We will delve into the causal logic behind experimental design, present detailed protocols, and explore the nuanced structure-activity relationships that govern the therapeutic potential of this remarkable chemical class.
Synthetic Strategies: Constructing the Morpholinyl-piperidine Core
The efficient and versatile synthesis of substituted morpholinyl-piperidines is paramount to exploring their therapeutic potential. A variety of synthetic strategies can be employed, ranging from classical multi-step sequences to more streamlined one-pot and multicomponent reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
One-Pot Synthesis of Functionalized Piperid-4-ones: A Four-Component Condensation
A highly efficient method for the construction of a substituted piperidine core, which can then be further functionalized with a morpholine moiety, is the one-pot four-component condensation to form piperid-4-ones.[4] This approach offers significant advantages in terms of operational simplicity and reduced waste.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the starting aromatic aldehyde (1.0 equivalent) and amine (1.0 equivalent) in a suitable solvent such as methanol.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Addition of Components: To the reaction mixture, add diketene (1.1 equivalents) and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (0.2 equivalents), at 0°C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the desired 2,6-disubstituted piperid-4-one.
Synthesis of 4-Morpholinopiperidine: A Key Intermediate
A common and crucial intermediate for the synthesis of many substituted morpholinyl-piperidines is 4-morpholinopiperidine. This can be synthesized through several routes, with a common method involving the reductive amination of N-protected 4-piperidone with morpholine, followed by deprotection. A more direct approach involves the hydrogenation of N-benzyl-4-(4-morpholinyl)piperidine.[5]
Experimental Protocol:
-
Hydrogenation: Dissolve N-benzyl-4-(4-morpholinyl)piperidine (1.0 equivalent) in methanol.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Reaction Conditions: Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 18 hours.
-
Work-up and Isolation: Upon completion, remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to yield 4-morpholinopiperidine, which may crystallize upon standing.
N-Substitution of the Piperidine Ring
With the 4-morpholinopiperidine core in hand, a vast array of derivatives can be synthesized by targeting the secondary amine of the piperidine ring. Common reactions include alkylation, arylation, and acylation.
Experimental Protocol for N-Arylation:
-
Reaction Setup: In a reaction vial, combine 4-morpholinopiperidine (1.2 equivalents), the desired aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous, aprotic solvent such as dioxane.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-120°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to afford the N-aryl-4-morpholinopiperidine derivative.
Structural Characterization: A Multitechnique Approach
The unambiguous determination of the structure of newly synthesized substituted morpholinyl-piperidines is critical. A combination of spectroscopic techniques is employed to confirm the identity and purity of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Dynamic NMR studies can also be employed to investigate conformational isomers.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of the molecule, further aiding in its structural elucidation.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as carbonyls (C=O), amines (N-H), and ethers (C-O-C).
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including absolute stereochemistry.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Substituted morpholinyl-piperidines have shown promise in a variety of therapeutic areas, with a significant focus on their potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several inhibitors containing the morpholine moiety have been developed as potent and selective inhibitors of PI3K and/or mTOR.[9][10]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinyl-piperidine compounds.
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is a critical component of lead optimization. For morpholinyl-piperidine based kinase inhibitors, several key structural features have been identified as being important for potent and selective activity.
| Structural Modification | Observed Effect on Activity | Rationale |
| Substitution on the Piperidine Nitrogen | Introduction of a bulky aromatic or heteroaromatic group often enhances potency. | The substituent can occupy a hydrophobic pocket in the ATP-binding site of the kinase, leading to increased binding affinity. |
| Substitution on the Morpholine Ring | Generally less tolerated than substitution on the piperidine ring. | The morpholine ring often engages in crucial hydrogen bonding interactions with the hinge region of the kinase, and substitution can disrupt this binding. |
| Linker between the Piperidine and Aromatic Moiety | The nature and length of the linker can significantly impact activity. | An optimal linker length and geometry are required to correctly position the aromatic substituent within the binding pocket. |
| Substitution on the Aromatic Ring | The addition of hydrogen bond donors or acceptors can improve potency and selectivity. | These groups can form additional interactions with specific amino acid residues in the active site. |
In Vitro Biological Evaluation: Assessing Therapeutic Potential
A battery of in vitro assays is employed to characterize the biological activity of newly synthesized substituted morpholinyl-piperidines. These assays provide crucial data on the potency, selectivity, and mechanism of action of the compounds.
Kinase Inhibition Assay
To determine the potency of the compounds as kinase inhibitors, a variety of assay formats can be used, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13]
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase of interest (e.g., PI3Kα), and the appropriate substrate in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the activity of the kinase. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with a known PI3K pathway mutation) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted morpholinyl-piperidine compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. The IC₅₀ value for cytotoxicity is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The substituted morpholinyl-piperidine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The strategic combination of these two privileged heterocyles provides a unique balance of physicochemical properties that can be fine-tuned to achieve potent and selective modulation of a variety of biological targets. As our understanding of the intricate signaling pathways that drive disease continues to grow, so too will the opportunities for the rational design of new morpholinyl-piperidine-based drugs. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methodologies, the exploration of novel substitution patterns to enhance target engagement and selectivity, and the application of these compounds to a broader range of therapeutic targets beyond kinase inhibition. The continued investigation of this remarkable chemical scaffold holds great promise for the future of medicine.
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An In-depth Technical Guide to the Safe Handling of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and synthetic chemistry, novel molecular entities are the currency of innovation. 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents such an entity—a bespoke building block, valuable for its unique combination of a Boc-protected piperidine scaffold and a sterically defined morpholine substituent. While this compound holds promise for the synthesis of complex molecular architectures, its recent emergence means that comprehensive, publicly available toxicological and safety data is limited.
This guide is constructed on the principle of proactive safety and chemical intuition. As Senior Application Scientists, we do not merely follow protocols; we understand the rationale that underpins them. In the absence of a specific Safety Data Sheet (SDS) for the title compound, we must extrapolate from its core structural motifs: the N-Boc-piperidine group and the morpholine moiety. By analyzing the known hazards of these well-characterized chemical families, we can construct a robust and reliable framework for safe handling, storage, and emergency response. This document, therefore, serves as a technical whitepaper designed to empower researchers to work with this compound responsibly, grounded in scientific principles and established safety standards.
Hazard Identification and Inferred Toxicological Profile
-
N-Boc-Piperidine Derivatives : This class of compounds is frequently associated with irritation. Safety data for numerous analogs consistently lists hazards such as skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] Some derivatives are also classified with acute oral toxicity.[1][6]
-
Morpholine : Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[7][8] They are also recognized as being toxic upon inhalation or skin contact.[7]
-
Piperidine : The parent piperidine scaffold is a corrosive, flammable, and toxic substance, capable of causing severe burns.[9][10][11]
Given these precedents, it is prudent to handle 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine with the assumption that it possesses a similar hazard profile.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Rationale |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Inferred from related N-Boc-piperidine and morpholine compounds.[1][6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A consistent finding across numerous N-Boc-piperidine derivatives.[1][2][3][5] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | A primary hazard associated with both piperidine and morpholine scaffolds.[1][2][4][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inferred from safety data for analogous compounds.[1][2][3][4] |
Potential Health Effects:
-
Eye Contact: Likely to cause serious irritation, redness, and pain.[4][5]
-
Skin Contact: May cause skin irritation, characterized by redness, itching, and inflammation.[2][3]
-
Inhalation: May cause irritation to the respiratory tract, leading to coughing and sore throat.[9]
Upon thermal decomposition, nitrogen oxides (NOx) and carbon oxides (CO, CO2) are likely to be produced, which are toxic and irritating.[2][12][13]
Exposure Control and Safe Handling Protocols
A multi-layered approach to exposure control is essential, combining engineering controls, personal protective equipment, and stringent hygiene practices.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood to minimize inhalation of any dust or vapors.[12] Work areas must be equipped with easily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following table outlines the recommended minimum protection.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Hands | Nitrile or neoprene gloves | EN 374 | Protects against skin contact and irritation.[13] |
| Eyes/Face | Chemical safety goggles or face shield | EN 166 | Prevents eye contact and serious irritation.[4][13] |
| Body | Laboratory coat | - | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not required if handled in a fume hood | - | If a fume hood is unavailable or engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
General Hygiene and Handling Practices
-
Avoid all personal contact, including inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][13]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[8]
-
Ensure containers are kept tightly closed when not in use.[3][4][13]
Risk Mitigation and Management Workflow
A systematic workflow ensures that risks are continuously assessed and managed throughout the lifecycle of the chemical in the laboratory.
Caption: General Risk Mitigation Workflow for Novel Compounds.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][13] Keep away from sources of ignition, heat, and direct sunlight.[7][10]
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids, which may lead to vigorous and potentially hazardous reactions.[13][14] The compound is expected to be stable under recommended storage conditions.[13]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][15]
-
Skin Contact : Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4][5][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Accidental Release and Spill Response
A clear, pre-defined spill response plan is necessary to handle accidental releases safely and effectively.
Caption: Step-by-step workflow for responding to a chemical spill.
Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.
-
Wear the appropriate personal protective equipment as outlined in Table 2.
-
For a solid spill, carefully sweep up the material and place it into a suitable, closed, and labeled container for disposal. Avoid actions that generate dust.[3][12][13]
-
Wash the spill site with soap and water after the material has been completely collected.[12]
-
Prevent spilled material from entering drains or waterways.[13]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards : Combustion may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][12][13]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of hazardous combustion products.[2][12]
Disposal Considerations
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Dispose of the material and its container in accordance with all applicable local, state, and federal regulations.[4]
-
Do not allow the product to be released into the environment or enter sewer systems.[13] Contact a licensed professional waste disposal service to dispose of this material.
References
-
Benchchem. Navigating the Safety Landscape of 1-Boc-4-Formyl-4-methylpiperidine: An In-Depth Technical Guide. 12
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7010304, N-(tert-butoxycarbonyl)piperidine. 1
-
Carl ROTH. Safety Data Sheet: Morpholine. 7
-
Jubilant Ingrevia Limited. 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. 2
-
United Bio-Chemical Inc. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. 13
-
Apollo Scientific. Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected. 3
-
ECHEMI. N-Boc-4-piperidinemethanol SDS. 4
-
Fisher Scientific. SAFETY DATA SHEET: N-BOC-Piperidine-4-carboxylic acid. 5
-
Redox. Safety Data Sheet Morpholine. 8
-
Sigma-Aldrich. SAFETY DATA SHEET: Piperidine.
-
Sigma-Aldrich. 1-Boc-4-cyano-4-methylpiperidine Product Page. 6
-
Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-4-(4-piperidinyl)piperazine. 15
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels. 9
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. 10
-
Carl ROTH. Safety Data Sheet: Piperidine. 11
-
Fisher Scientific. SAFETY DATA SHEET: 4-Methylpiperidine. 14
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Methodological & Application
Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: An In-Depth Technical Guide
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, a valuable substituted piperidine scaffold for drug discovery and medicinal chemistry. The synthesis commences with the straightforward methylation of N-Boc-4-piperidone via a Grignard reaction to yield the key intermediate, 1-Boc-4-methyl-4-hydroxypiperidine. The subsequent and more challenging step involves the conversion of the tertiary alcohol into a suitable leaving group, followed by nucleophilic substitution with morpholine. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and characterization of the final compound.
Introduction
Piperidine derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties. The introduction of substituents at the 4-position of the piperidine ring allows for the fine-tuning of a molecule's biological activity and selectivity. The target molecule, 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, incorporates a quaternary center with both a methyl and a morpholino group, presenting a unique three-dimensional structure of significant interest for exploring new chemical space in drug design. The morpholino moiety, in particular, can enhance aqueous solubility and introduce a key hydrogen bond acceptor. The Boc-protecting group on the piperidine nitrogen ensures chemoselectivity in subsequent synthetic transformations.
This document outlines a reliable and reproducible synthetic strategy, breaking down the process into two key stages, each with detailed procedural instructions and mechanistic insights.
Synthetic Strategy Overview
The synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine is most effectively approached in a two-step sequence starting from the commercially available N-Boc-4-piperidone.
Step 1: Grignard Reaction for the Synthesis of 1-Boc-4-methyl-4-hydroxypiperidine. This step involves the nucleophilic addition of a methyl group to the carbonyl carbon of N-Boc-4-piperidone using a methyl Grignard reagent.
Step 2: Nucleophilic Substitution to Introduce the Morpholine Moiety. This transformation is more complex due to the steric hindrance of the tertiary alcohol and its poor leaving group nature. The hydroxyl group is first converted into a good leaving group, a tosylate, which is then displaced by morpholine in a classical SN2 reaction.
Caption: Mechanism of the Grignard reaction on N-Boc-4-piperidone.
Materials and Equipment:
| Reagent/Material | Quantity | Molar Eq. |
| N-Boc-4-piperidone | 10.0 g | 1.0 |
| Methylmagnesium bromide (3M in THF) | 20.1 mL | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - |
| Saturated aq. NH₄Cl solution | 50 mL | - |
| Diethyl ether | 150 mL | - |
| Anhydrous Magnesium Sulfate | 10 g | - |
| Round-bottom flask (250 mL) | 1 | - |
| Magnetic stirrer and stir bar | 1 | - |
| Dropping funnel | 1 | - |
| Ice bath | 1 | - |
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition: N-Boc-4-piperidone (10.0 g, 50.2 mmol) is dissolved in 100 mL of anhydrous THF and the solution is cooled to 0 °C in an ice bath.
-
Grignard Reagent Addition: Methylmagnesium bromide (20.1 mL of a 3M solution in THF, 60.2 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography (Silica gel, 30% Ethyl acetate in Hexane) to afford 1-Boc-4-methyl-4-hydroxypiperidine as a white solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine
Reaction Principle: This step involves a two-stage process. First, the hydroxyl group of the tertiary alcohol is converted into a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group. Subsequently, morpholine acts as a nucleophile, displacing the tosylate group to form the final product.
Materials and Equipment:
| Reagent/Material | Quantity | Molar Eq. |
| 1-Boc-4-methyl-4-hydroxypiperidine | 5.0 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 4.8 g | 1.1 |
| Anhydrous Pyridine | 50 mL | - |
| Morpholine | 4.0 mL | 2.0 |
| Dichloromethane (DCM) | 100 mL | - |
| Saturated aq. NaHCO₃ solution | 50 mL | - |
| Anhydrous Sodium Sulfate | 10 g | - |
| Round-bottom flask (100 mL) | 1 | - |
| Magnetic stirrer and stir bar | 1 | - |
| Oil bath | 1 | - |
Procedure:
-
Tosylation:
-
In a 100 mL round-bottom flask, 1-Boc-4-methyl-4-hydroxypiperidine (5.0 g, 23.2 mmol) is dissolved in 50 mL of anhydrous pyridine at 0 °C.
-
p-Toluenesulfonyl chloride (4.8 g, 25.5 mmol) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
The reaction mixture is poured into ice-water and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude tosylate, which is used in the next step without further purification.
-
-
Nucleophilic Substitution:
-
The crude tosylate is dissolved in 20 mL of morpholine.
-
The reaction mixture is heated to 80 °C in an oil bath and stirred for 12 hours.
-
After cooling to room temperature, the excess morpholine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with water (3 x 20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography (Silica gel, 5% Methanol in Dichloromethane) to afford 1-Boc-4-methyl-4-morpholin-4-yl-piperidine as a pale yellow oil.
-
Expected Yield: 60-75% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
-
Pyridine is a flammable and toxic liquid.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine. The described two-step sequence, involving a Grignard reaction followed by tosylation and nucleophilic substitution, offers a reliable route to this valuable building block for drug discovery. The insights into the reaction mechanisms and detailed experimental procedures are intended to enable researchers to successfully synthesize this compound and utilize it in the development of novel therapeutic agents.
References
- General Piperidine Synthesis: For an overview of synthetic methods for piperidines, refer to general organic chemistry textbooks and reviews on heterocyclic chemistry.
- Grignard Reactions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Tosylation and Nucleophilic Substitution: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Application Notes and Protocols for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: A Novel Chemical Probe Candidate
For: Researchers, scientists, and drug development professionals.
Disclaimer: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a novel chemical entity not extensively documented in peer-reviewed literature as a validated chemical probe. This guide is designed to serve as an expert framework for its synthesis, characterization, and evaluation as a potential chemical probe, based on the well-established principles of medicinal chemistry and chemical biology.
Introduction: The Rationale for a New Probe
In the landscape of drug discovery and chemical biology, the piperidine and morpholine heterocycles are considered "privileged structures."[1][2] Their prevalence in approved drugs is a testament to their favorable physicochemical and pharmacokinetic properties.[3][4] The morpholine ring, in particular, is frequently incorporated to enhance aqueous solubility, metabolic stability, and brain permeability, making it a valuable scaffold for targeting the central nervous system (CNS).[5][6][7] The piperidine scaffold provides a rigid, three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with biological targets.[1]
This document outlines the scientific rationale and a comprehensive set of protocols for the evaluation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a novel chemical probe. A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency, selectivity, and a well-defined mechanism of action.[8] This guide provides the conceptual framework to take this compound from a synthetic target to a validated tool for biological exploration.
Molecular Design and Synthetic Strategy
The structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a deliberate amalgamation of functionalities, each contributing to its potential as a chemical probe:
-
Piperidine Core: A foundational scaffold for presenting substituents in a defined spatial orientation.
-
Morpholine Moiety: This group is known to improve pharmacokinetic properties.[5][7] Its weak basicity and hydrogen bond accepting oxygen atom can facilitate interactions with biological targets and improve solubility.[6]
-
C4-Methyl Group: The gem-disubstitution at the 4-position of the piperidine ring introduces a quaternary center. This structural feature can lock the conformation of the ring, potentially increasing affinity for a target, and may also block a potential site of metabolism, thereby increasing the compound's metabolic stability.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a crucial element for a multi-step synthesis, preventing the piperidine nitrogen from undergoing unwanted reactions.[9][10] Its removal under acidic conditions yields the free amine, which can be the active form of the probe or a handle for further functionalization (e.g., attachment of a fluorophore or biotin).[11]
Proposed Synthesis Protocol
The synthesis of 4-substituted piperidines is a well-established field in organic chemistry.[12][13][14][15] The following is a proposed, efficient protocol for the synthesis of the title compound, starting from commercially available 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Methylmagnesium bromide (MeMgBr) in THF
-
Dess-Martin periodinane (DMP)
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Standard workup and purification reagents (saturated aq. NaHCO₃, brine, MgSO₄, silica gel)
Step-by-Step Procedure:
-
Grignard Addition:
-
Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add MeMgBr (1.2 eq, 3.0 M in THF) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the tertiary alcohol intermediate.
-
-
Oxidation (if necessary for alternative routes, though reductive amination is preferred):
-
This step is provided as an alternative and is less direct than the subsequent reductive amination from the ketone. For other modifications, the tertiary alcohol can be further manipulated.
-
-
Reductive Amination (Direct from Ketone):
-
To a solution of 1-Boc-4-piperidone (1.0 eq) and morpholine (1.5 eq) in anhydrous DCM, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture overnight.
-
Quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-4-morpholinopiperidine.
-
-
Alkylation to introduce the Methyl Group (A more advanced, alternative route):
-
This illustrates a different synthetic logic, building the quaternary center. An efficient method for the synthesis of such 4-substituted-4-aminopiperidine derivatives has been described, employing isonipecotate as a starting material and using alkylation to introduce substituents at the 4-position.[14]
-
Conceptual Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Characterization, Validation, and Quality Control
Before biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Confirms the chemical structure and elemental composition. |
| Purity | HPLC-UV/MS | Quantifies the purity of the compound (should be >95% for use as a probe). |
| Solubility | Kinetic/Thermodynamic Solubility Assays | Determines solubility in aqueous buffers (e.g., PBS, DMSO) for accurate dosing. |
| Stability | HPLC analysis over time in relevant media | Assesses stability in assay buffer and cell culture media. |
Hypothetical Biological Applications & Screening Strategy
Given the prevalence of piperidine and morpholine scaffolds in CNS-active agents and oncology, potential applications for this probe could lie in these areas.[5][7][16] For instance, it could be designed to target kinases, G-protein coupled receptors (GPCRs), or ion channels, which are frequently modulated by such compounds.
A rational screening strategy would involve testing the compound against a panel of targets known to bind similar chemotypes. For this guide, we will hypothesize that the probe is designed to inhibit a specific kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Hypothetical Signaling Pathway Modulated by the Probe:
Caption: Hypothetical inhibition of the "Kinase X" signaling pathway by the chemical probe.
Experimental Protocols for Probe Validation
The validation of a chemical probe is a multi-step process designed to confirm its activity, selectivity, and mechanism of action in a cellular context.[8][17][18]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration range at which the probe exhibits biological activity without causing general cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa or a line relevant to "Kinase X")
-
DMEM with 10% FBS
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates, multichannel pipette, plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the probe in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add the diluted compound to the wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Protocol 2: Target Engagement (Cellular Thermal Shift Assay - CETSA®)
Objective: To confirm that the probe directly binds to its intended target, "Kinase X," inside intact cells.[19][20]
Materials:
-
Cell line expressing "Kinase X"
-
The chemical probe
-
PBS, protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification and Western blotting (SDS-PAGE, transfer system, anti-Kinase X antibody)
Procedure:
-
Compound Treatment: Treat cultured cells with the probe at a relevant concentration (e.g., 10x the functional IC₅₀) or with a vehicle control for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble "Kinase X" at each temperature point by Western blot.
-
Data Interpretation: A ligand-bound protein is stabilized and will remain in the soluble fraction at higher temperatures compared to the unbound protein. A shift in the melting curve to the right for the probe-treated sample indicates target engagement.
Protocol 3: Functional Cellular Assay (Immunofluorescence)
Objective: To measure the downstream consequence of target inhibition, such as the phosphorylation of a substrate.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
The chemical probe
-
Stimulant (e.g., a growth factor that activates the Kinase X pathway)
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody against the phosphorylated substrate of Kinase X (p-Substrate)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Pre-treat cells with various concentrations of the probe or vehicle for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., growth factor) for a short period (e.g., 15-30 minutes) to activate the pathway.
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 1 hour. Incubate with the primary anti-p-Substrate antibody overnight at 4°C. Wash, then incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity of the p-Substrate signal per cell using image analysis software (e.g., ImageJ). A dose-dependent decrease in fluorescence intensity indicates functional inhibition of the pathway.
Summary of Expected Data & Interpretation
The successful validation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a chemical probe would yield a cohesive dataset.
| Assay | Metric | Interpretation of a "Good" Probe |
| Cytotoxicity (MTT) | IC₅₀ (Growth) | A clear separation between the functional EC₅₀ and the cytotoxic IC₅₀ (ideally >10-fold). |
| Target Engagement (CETSA) | ΔTₘ (Melting Temp. Shift) | A significant, dose-dependent thermal stabilization of the target protein. |
| Functional Assay (IF) | EC₅₀ (Inhibition) | Potent, dose-dependent inhibition of downstream signaling (e.g., p-Substrate levels). |
Conclusion
The journey from a conceptual molecule to a validated chemical probe is rigorous but essential for advancing our understanding of biology.[21][22][23] 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents a promising, yet unexplored, chemical scaffold. The protocols and strategies detailed in this guide provide a comprehensive roadmap for its synthesis and systematic evaluation. By rigorously assessing its potency, selectivity, and on-target effects in a cellular context, researchers can determine if this novel compound can be developed into a high-quality chemical probe for interrogating complex biological systems.
References
-
Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Wentland, M. P., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]
-
Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525–3528. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584–602. [Link]
-
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Asif, M. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Taibah University Medical Sciences, 17(5), 683-703. [Link]
-
Arulkumar, M., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1143-1151. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. [Link]
-
Workman, P., & Al-Lazikani, B. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(21), 5396–5410. [Link]
-
Chen, X. (2008). Design and Development of Molecular Imaging Probes. Current Pharmaceutical Biotechnology, 9(4), 229. [Link]
-
Kumar, P., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(11), 1431-1436. [Link]
-
Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In Chemical Probes for Biological Systems. [Link]
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Duvall, J. R., et al. (2019). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery, 18(7), 491–510. [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
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Royal Society of Chemistry. (2025). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9–25. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584-602. [Link]
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An, F. F., & Kim, J. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology, 1439, 139–151. [Link]
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Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Shunxiang. [Link]
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Application Note & Protocols: Strategic Deployment of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine for High-Throughput Screening Campaigns
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its conformational rigidity and three-dimensional character which allows for precise vectoral presentation of pharmacophoric elements.[1][2] This guide provides a comprehensive framework for the utilization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine , a highly functionalized building block, in high-throughput screening (HTS) for drug discovery. We present not only its direct application as a screening compound but also its strategic use as a precursor for generating focused libraries via in situ or parallel synthesis derivatization. This document details protocols for compound management, HTS assay implementation, data analysis, and critical counter-screening methodologies to mitigate common artifacts, thereby ensuring the generation of high-quality, actionable data for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Substituted Piperidines
Piperidine-containing compounds are prevalent in numerous FDA-approved drugs and natural products, demonstrating their broad biological relevance.[3] Their non-planar, sp³-rich nature provides access to chemical space that is often more biologically relevant than traditional flat, aromatic systems, enabling unique and high-affinity interactions with protein targets.[2]
The subject of this guide, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine , presents a unique combination of features:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for the piperidine nitrogen. This allows the compound to be used as a stable intermediate for further synthesis. Crucially, its removal unmasks a secondary amine, a versatile handle for diversification and a common pharmacophoric feature.[4][5]
-
A Quaternary Center: The C4 position is substituted with both a methyl and a morpholino group, creating a sterically defined quaternary center that locks the piperidine ring into a specific chair conformation.
-
A Morpholino Moiety: The morpholine ring can improve aqueous solubility and often serves as a hydrogen bond acceptor, contributing to the molecule's pharmacokinetic and pharmacodynamic profile.
This application note will guide the user through the necessary steps to effectively leverage this molecule in an HTS environment, from initial compound handling to validated hit identification.
Compound Characterization and Management
Proper handling and storage are paramount to ensuring the integrity of screening compounds and the reproducibility of assay results.[6][7]
Physicochemical Properties
A summary of the key calculated physicochemical properties for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is presented below. These values are essential for predicting solubility, permeability, and potential liabilities.
| Property | Value (Predicted) | Significance in HTS |
| Molecular Formula | C₁₅H₂₈N₂O₃ | - |
| Molecular Weight | 284.40 g/mol | Within the range for lead-like compounds. |
| Topological Polar Surface Area (TPSA) | 41.9 Ų | Suggests good potential for cell permeability. |
| cLogP | 2.1 - 2.5 | Indicates moderate lipophilicity, balancing solubility and permeability. |
| Hydrogen Bond Acceptors | 5 | The morpholine oxygen and nitrogen, and Boc carbonyl oxygens can engage in H-bonds. |
| Hydrogen Bond Donors | 0 | The Boc-protected amine cannot donate H-bonds. |
| Rotatable Bonds | 3 | Limited flexibility, which is often desirable for higher affinity binding. |
Protocol: Compound Storage and Solubilization
The integrity of a compound library is the foundation of any successful HTS campaign.[8] Degradation due to improper storage can lead to false negatives, while precipitation can cause false positives.
Protocol Steps:
-
Long-Term Storage: Upon receipt, store the solid compound at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature fluctuations.
-
Stock Solution Preparation:
-
Allow the compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a primary stock solution, typically at 10 mM, in high-purity, anhydrous dimethyl sulfoxide (DMSO).[9] DMSO is the standard solvent for HTS due to its high solubilizing power and miscibility with aqueous assay buffers.
-
Ensure complete dissolution by vortexing or sonication. Visually inspect for any particulates.
-
-
Assay Plate Preparation ("Daughter Plates"):
-
Use acoustic dispensing technology or properly calibrated liquid handlers to transfer the compound from the stock plate to the assay plates.[8]
-
For quantitative HTS (qHTS), perform serial dilutions directly in 384- or 1536-well plates to generate a concentration-response curve for each compound.[10]
-
-
Storage of Stock Plates: Store DMSO stock solutions at -20°C. Minimize freeze-thaw cycles, as they can lead to compound precipitation and degradation.[7] It is best practice to create several intermediate stock plates from the master stock to preserve the primary source.
High-Throughput Screening Workflow
The successful deployment of a compound in HTS requires a multi-step, validated workflow, from initial screening to hit confirmation.[9][11]
Caption: High-level workflow for HTS using 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Protocol: On-Plate Boc Deprotection for Library Generation
Screening the deprotected (free amine) version of the molecule can be highly valuable, as the resulting secondary amine can act as a key pharmacophore (e.g., hydrogen bond donor). This protocol describes a method compatible with an automated HTS environment.
Causality: Standard Boc deprotection uses strong acids like trifluoroacetic acid (TFA), which can be harsh on automated liquid handlers and incompatible with many biological assays.[5] This protocol uses a milder, more volatile acid that can be neutralized in situ.
Protocol Steps:
-
Reagent Preparation:
-
Deprotection Solution: 4M HCl in Dioxane.
-
Neutralization Solution: 2M Triethylamine (TEA) in DMSO.
-
-
Procedure:
-
In a fume hood, dispense 1 µL of the 10 mM compound stock in DMSO into the wells of a 384-well polypropylene plate.
-
Add 1 µL of the Deprotection Solution to each well.
-
Seal the plate and incubate at room temperature for 1-2 hours. Monitor a control reaction by LC-MS to confirm completion.
-
Carefully unseal the plate in a fume hood and add 2 µL of the Neutralization Solution to each well to quench the reaction.
-
The resulting plate contains the deprotected compound (as the HCl salt, neutralized by TEA) at a nominal concentration of 2.5 mM, ready for serial dilution and use in the primary assay.
-
Protocol: Example Primary Assay - Kinase Inhibition (Fluorescence Polarization)
This protocol outlines a generic, homogenous (no-wash) fluorescence polarization (FP) assay, a common format in HTS for detecting inhibitors of kinase activity.[12]
Principle: A fluorescently labeled peptide substrate is phosphorylated by a kinase. A phospho-specific antibody that binds the phosphorylated peptide is added. When the antibody binds, the large size of the resulting complex slows the tumbling rate of the fluorophore, resulting in a high polarization signal. An inhibitor of the kinase will prevent phosphorylation, leading to no antibody binding and a low polarization signal.
Protocol Steps:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound (either the Boc-protected or deprotected version) in an appropriate 384-well assay plate. Final compound concentrations might range from 100 µM to 5 nM. A typical final DMSO concentration should be kept below 1%.[9]
-
Controls:
-
Negative Control (High Signal): Wells containing kinase, substrate, ATP, and DMSO vehicle (0% inhibition).
-
Positive Control (Low Signal): Wells containing kinase, substrate, DMSO, but no ATP, or a known potent inhibitor (100% inhibition).
-
-
Kinase Reaction:
-
Add 5 µL of kinase/peptide substrate solution in assay buffer to each well.
-
Add 5 µL of ATP solution to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and the phospho-specific antibody/tracer complex.
-
Incubate for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.
Data Analysis and Hit Validation
Rigorous data analysis is essential to distinguish true hits from experimental artifacts.[13][14]
Caption: Workflow for HTS data analysis and hit validation.
Quality Control and Hit Identification
-
Z'-Factor Calculation: The first step is to assess the quality of the assay on each plate. The Z'-factor is a statistical measure of the separation between the positive and negative controls. An assay with a Z' > 0.5 is considered robust and suitable for HTS.[15]
-
Data Normalization: Raw data is converted to a more intuitive metric, such as percent inhibition, using the high (negative) and low (positive) controls as references.
-
Hit Selection: A primary hit is typically defined as a compound that produces a signal beyond a certain threshold, often three standard deviations from the mean of the negative controls, or by using a robust Z-score method.[11]
Protocol: Counter-Screening for Pan-Assay Interference Compounds (PAINS)
A significant portion of initial HTS hits are false positives caused by compound interference with the assay technology itself.[16][17] These compounds, known as PAINS, can interfere through various mechanisms like fluorescence quenching, chemical reactivity, or aggregation.[18][19] It is critical to identify and eliminate them early.
Analysis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: The structure does not contain obvious, widely recognized PAINS substructures like quinones, rhodanines, or catechols.[16] However, its tertiary amine character means aggregation is a possibility that must be investigated.
Protocol for Aggregation Counter-Screen:
-
Principle: Aggregating compounds often show a dramatic loss of potency in the presence of non-ionic detergents.
-
Procedure:
-
Identify a primary hit from the main screen.
-
Repeat the dose-response experiment under two conditions:
-
Condition A: Standard assay buffer.
-
Condition B: Standard assay buffer supplemented with 0.1% (v/v) Triton X-100.
-
-
-
Interpretation:
-
If the IC50 value in Condition B is significantly weaker (>10-fold shift) than in Condition A, the compound is likely acting via an aggregation-based mechanism and should be deprioritized.
-
If the IC50 remains consistent, the compound is more likely a specific inhibitor of the target.
-
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a versatile chemical tool for modern drug discovery. Its value extends beyond its use as a singular screening entity; its true power lies in its potential as a foundational scaffold for focused library synthesis. By employing the robust HTS workflows, data analysis techniques, and critical counter-screening protocols outlined in this guide, researchers can confidently and effectively utilize this compound to identify and validate novel, high-quality starting points for therapeutic development programs.
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]
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PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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The Strategic Role of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions make it an invaluable building block for creating compounds that can effectively interact with a wide array of biological targets.[1] When combined with a morpholine moiety, another favored group in medicinal chemistry known for its advantageous physicochemical and metabolic properties, the resulting scaffold offers a unique combination of features.[3][4] This guide focuses on a specific, highly functionalized building block, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine , and its applications in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, while the quaternary center at the 4-position, substituted with both a methyl and a morpholine group, provides a distinct three-dimensional architecture for probing protein binding pockets.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential applications, and experimental protocols related to this valuable chemical intermediate.
Core Physicochemical Properties
While extensive experimental data for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is not widely available in public literature, its properties can be predicted based on its constituent parts.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₅H₂₈N₂O₃ | |
| Molecular Weight | 284.40 g/mol | |
| Topological Polar Surface Area | 42.0 Ų | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| LogP | ~2.5 | Calculated |
The Boc group provides lipophilicity, aiding in solubility in organic solvents, which is advantageous during synthesis and purification.[5] The morpholine group introduces polarity and a potential hydrogen bond acceptor, which can be crucial for aqueous solubility and interaction with biological targets.[4]
Conceptual Synthetic Workflow
Caption: Conceptual synthetic workflow for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Detailed Synthetic Protocol (Representative)
The following protocol is a representative, hypothetical procedure based on common organic synthesis techniques for creating 4,4-disubstituted piperidines. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (MeMgBr, ~1.2 equivalents, 3 M in diethyl ether) dropwise via a syringe, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1-Boc-4-hydroxy-4-methylpiperidine.
Step 2: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (via Reductive Amination of an Intermediate Carbonyl)
This step assumes an oxidation of the tertiary alcohol to a ketone, which is not feasible. A more plausible route would involve activation of the hydroxyl group followed by nucleophilic substitution by morpholine.
Alternative and More Plausible Step 2: Nucleophilic Substitution
-
Activation of Hydroxyl Group: To a solution of 1-Boc-4-hydroxy-4-methylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 2-3 equivalents). Slowly add methanesulfonyl chloride (MsCl, 1.2-1.5 equivalents) dropwise. Stir at 0 °C for 1-2 hours.
-
Nucleophilic Addition: To the reaction mixture, add morpholine (2-3 equivalents) and a catalytic amount of a suitable base if necessary. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Applications in Drug Discovery and Medicinal Chemistry
The 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold is a valuable starting point for the synthesis of a variety of potential therapeutic agents. The piperidine and morpholine moieties are present in numerous approved drugs, and their combination in this specific arrangement offers unique possibilities for drug design.[6][7]
1. Kinase Inhibitors:
Many kinase inhibitors incorporate piperidine and morpholine rings to occupy specific pockets in the ATP-binding site of the kinase. The 4-methyl-4-morpholinyl-piperidine core can serve as a key structural element in the development of inhibitors for various kinases, such as Protein Kinase B (Akt).[8]
2. GPCR Ligands:
G-protein coupled receptors (GPCRs) are a major class of drug targets. The 4-substituted piperidine motif is found in ligands for a variety of GPCRs. For example, derivatives of 4-aminopiperidine have been utilized in the development of CCR5 antagonists as HIV-1 entry inhibitors.[9] The 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold can be deprotected and further functionalized to create novel GPCR ligands.
3. Antidiabetic Agents:
Piperidine and morpholine derivatives have shown promise as antidiabetic agents. For instance, certain piperidine derivatives have demonstrated α-amylase inhibitory activity.[7] The unique substitution pattern of the title compound could be explored for the development of new agents for managing type 2 diabetes.
Caption: Potential applications of the core scaffold in medicinal chemistry.
Protocol: Deprotection of the Boc Group and Further Functionalization
A key step in utilizing this building block is the removal of the Boc protecting group to allow for further modification of the piperidine nitrogen.
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine (1 equivalent) in DCM.
-
Acidic Cleavage: To the solution, add an excess of TFA (e.g., 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralization: Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine, which can often be used in the next step without further purification.
The resulting secondary amine is a versatile intermediate that can undergo a variety of reactions, including:
-
Reductive amination: to introduce alkyl groups.
-
Acylation: to form amides.
-
Sulfonylation: to form sulfonamides.
-
Arylation: using Buchwald-Hartwig or similar coupling reactions.
Conclusion and Future Perspectives
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents a promising, albeit under-documented, building block for medicinal chemistry. Its unique 4,4-disubstituted pattern provides a rigid and three-dimensionally complex scaffold that can be exploited for the design of potent and selective therapeutic agents. While specific biological data for this exact compound is limited, the well-established importance of the piperidine and morpholine moieties in drug discovery strongly suggests its potential utility. The synthetic and functionalization protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this intriguing scaffold and unlock its potential in the development of next-generation therapeutics.
References
-
BenchChem. (n.d.). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine. Retrieved from a URL provided by the grounding tool.[5]
-
BenchChem. (n.d.). Navigating the Safety Landscape of 1-Boc-4-Formyl-4-methylpiperidine: An In-Depth Technical Guide. Retrieved from a URL provided by the grounding tool.[10]
-
Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine. Retrieved from a URL provided by the grounding tool.[2]
-
Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors. Retrieved from 8]
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Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.[6]
-
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Retrieved from ]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from a URL provided by the grounding tool.[11]
-
National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from a URL provided by the grounding tool.[7]
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The Strategic Application of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling a Privileged Scaffold for Complex Biological Targets
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The piperidine and morpholine heterocycles are cornerstones of medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The novel building block, 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, represents a sophisticated amalgamation of these two privileged structures, offering a unique three-dimensional architecture poised for the generation of next-generation therapeutics. This guide provides an in-depth exploration of the potential applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, designed to empower researchers in their quest for innovative medicines.
The morpholine moiety is renowned for its ability to improve the pharmacokinetic profile of drug candidates, often enhancing solubility and metabolic stability.[3][4] Its incorporation into a molecule can introduce a key hydrogen bond acceptor and a weakly basic nitrogen, which can be pivotal for target engagement.[4][5] Concurrently, the piperidine ring provides a rigid, non-planar scaffold that allows for the precise spatial orientation of substituents, a crucial factor for optimizing interactions with complex biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1] The geminal substitution at the 4-position of the piperidine ring with a methyl and a morpholinyl group creates a sterically defined quaternary center, which can serve as a bioisosteric replacement for other commonly used groups and may enhance binding affinity by promoting favorable conformational constraints.[6]
This document will illuminate the potential of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine as a versatile starting material for the synthesis of compound libraries targeting critical signaling pathways in oncology and central nervous system (CNS) disorders.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Proposed Applications in Drug Discovery
The unique structural features of the 1-Boc-4-methyl-4-morpholin-4-yl-piperidine scaffold suggest its utility in targeting disease pathways where the parent heterocycles are known to be effective.
Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[3][7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][8] Notably, a significant number of PI3K/mTOR inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase domain.[5][7]
The 1-Boc-4-methyl-4-morpholin-4-yl-piperidine scaffold can be elaborated to generate novel PI3K/mTOR inhibitors. Following Boc deprotection, the secondary amine of the piperidine can be coupled with various heterocyclic cores known to bind to the ATP-binding site of these kinases. The 4-methyl-4-morpholinyl moiety can project into solvent-exposed regions or interact with other pockets of the enzyme, potentially enhancing potency and selectivity.
Signaling Pathway Diagram: PI3K/Akt/mTOR Cascade
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Central Nervous System (CNS) Disorders: Modulators of G-Protein Coupled Receptors (GPCRs)
The 4,4-disubstituted piperidine motif is a common feature in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.[9][10] These receptors are implicated in a wide range of CNS disorders such as pain, depression, and schizophrenia. The rigid nature of the piperidine ring in the 1-Boc-4-methyl-4-morpholin-4-yl-piperidine scaffold allows for the precise positioning of pharmacophoric elements, which is essential for achieving high affinity and selectivity for a specific GPCR subtype.
Following deprotection and derivatization, the resulting compounds can be screened against a panel of GPCRs. The 4-methyl-4-morpholinyl group can explore different regions of the receptor binding pocket compared to traditional substituents, potentially leading to novel modes of interaction and unique pharmacological profiles (e.g., agonist, antagonist, or biased agonist).[11][12]
Synthetic and Experimental Protocols
PART 1: Synthesis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine
A plausible synthetic route to the title compound, based on established organic chemistry principles, is outlined below. This multi-step synthesis begins with the commercially available 1-Boc-4-piperidone.
Synthetic Workflow Diagram
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Application Note: Characterizing the Bioactivity of Piperidine Scaffolds Using Cell-Based Assays
A Case Study with 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction: The Piperidine Scaffold as a Privileged Structure
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with numerous biological targets.[1][2] Similarly, the morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties like solubility and to form key interactions with target proteins.[4][5][6]
This guide focuses on 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a compound that combines these valuable structural motifs. While primarily documented as a synthetic building block, its core structure is suggestive of potential bioactivity. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the piperidine nitrogen, which, upon removal, yields a secondary amine—a frequent pharmacophoric element in ligands for G-protein coupled receptors (GPCRs) and ion channels.[7][8]
Therefore, this document provides a series of detailed protocols to serve as a comprehensive framework for characterizing the potential biological effects of this piperidine scaffold, and others like it. We will proceed under the hypothesis that the deprotected form of the molecule is the active species and outline a logical workflow for its initial biological evaluation. This workflow is designed to first assess general cytotoxicity and then screen for modulation of common cell signaling pathways.
Experimental Strategy & Rationale
The characterization of a novel compound requires a hierarchical approach. Our strategy begins with the essential chemical modification to unmask the potential pharmacophore, followed by foundational safety profiling and then targeted functional screening.
Step 1: Boc Deprotection. The Boc group renders the piperidine nitrogen unreactive and is typically not present in the final active drug. Therefore, the first step is to remove it to generate the putative active compound, 4-Methyl-4-morpholin-4-yl-piperidine.[9][10][11]
Step 2: Cytotoxicity Profiling. Before assessing specific functional activities, it is crucial to determine the compound's intrinsic cytotoxicity. This establishes a safe concentration range for subsequent cell-based assays, ensuring that observed effects are due to specific target modulation rather than general cell death. The MTS assay is a robust, colorimetric method for this purpose.[12][13]
Step 3: Functional Screening for GPCR Modulation. The piperidine and morpholine scaffolds are prevalent in ligands that target GPCRs, the largest family of cell surface receptors and major drug targets.[14][15][16] GPCRs signal through various second messengers, most commonly cyclic AMP (cAMP) and intracellular calcium (Ca²+).[14][17] Therefore, screening for changes in the levels of these messengers provides a broad yet sensitive method to detect potential GPCR activity.
-
cAMP Assays: Detect modulation of Gs- and Gi-coupled receptors.[18][19][20]
-
Calcium Flux Assays: Detect modulation of Gq-coupled receptors.[21][22][23]
This multi-assay approach provides a comprehensive initial screen of the compound's bioactivity profile.
Workflow Visualization
The overall experimental process can be visualized as a logical progression from chemical synthesis to biological characterization.
Caption: Experimental workflow from compound preparation to biological screening.
Detailed Protocols
Protocol 1: Boc Deprotection of the Piperidine Nitrogen
Rationale: This protocol uses Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a standard and highly efficient method for removing the Boc protecting group from a secondary amine.[24][25]
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in DCM (e.g., 10 mL per 1 gram of starting material) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, 4-Methyl-4-morpholin-4-yl-piperidine, as the free base.
-
Confirm identity and purity via LC-MS and NMR. Prepare a stock solution (e.g., 10 mM in DMSO) for use in cell-based assays.
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTS Assay
Rationale: The MTS assay is a colorimetric method to assess cell viability.[12] Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in culture media.[13][26] The amount of formazan produced is directly proportional to the number of viable cells.[27]
Materials:
-
HEK293 cells (or other cell line of choice)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Test Compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Test Compound in culture medium. A typical starting range would be from 100 µM down to 10 nM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and determine the CC₅₀ (concentration that causes 50% cytotoxicity) using non-linear regression.
-
| Parameter | Description |
| Cell Line | HEK293 |
| Seeding Density | 5,000 cells/well |
| Incubation Time | 24 hours |
| Compound Conc. | 0.01 - 100 µM |
| Readout | Absorbance at 490 nm |
Protocol 3: GPCR Activation/Inhibition Screening via cAMP Assay
Rationale: This protocol measures changes in intracellular cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled GPCRs.[14][15] An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease (typically measured by inhibiting forskolin-stimulated cAMP production) suggests activation of a Gi-coupled receptor. Bioluminescent assays like Promega's cAMP-Glo™ provide a highly sensitive and high-throughput method.[18][28]
Materials:
-
HEK293 cells stably expressing a GPCR of interest, or a broad-spectrum GPCR screening cell line.
-
Opti-MEM or other serum-free medium.
-
384-well white, solid-bottom assay plates.
-
Test Compound and a known agonist/antagonist for the target receptor.
-
Forskolin (for Gi-coupled assays).
-
cAMP-Glo™ Assay System (Promega) or equivalent.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 384-well plate at 2,500-5,000 cells/well in 20 µL of culture medium and incubate overnight.
-
Compound Addition (Agonist Mode - Gs):
-
Prepare serial dilutions of the Test Compound in serum-free medium.
-
Add 10 µL of the compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Compound Addition (Antagonist Mode - Gi):
-
Prepare serial dilutions of the Test Compound. Add 5 µL to the cells.
-
Prepare a solution of Forskolin (e.g., at EC₈₀ concentration) mixed with a known Gi agonist. Add 5 µL of this mixture to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.
-
Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).
-
Incubate for 20 minutes in the dark.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Luminescence is inversely proportional to cAMP concentration. Plot the luminescence signal against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Signaling pathways for Gs- and Gi-coupled GPCRs affecting cAMP levels.
Protocol 4: GPCR Activation Screening via Calcium Flux Assay
Rationale: This protocol measures rapid, transient changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[17] No-wash fluorescent dyes like Fluo-8 make this assay amenable to high-throughput screening.[22]
Materials:
-
CHO-K1 or HEK293 cells, potentially expressing a Gq-coupled receptor of interest.
-
96-well or 384-well black, clear-bottom assay plates.
-
Calcium-sensitive dye kit (e.g., Fluo-8 No Wash Calcium Assay Kit).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into the assay plate and incubate overnight to form a confluent monolayer.[29]
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically in HBSS/HEPES buffer.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) of dye loading solution.
-
Incubate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.[21]
-
-
Compound Preparation: Prepare a 4X or 5X concentrated plate of the Test Compound serial dilutions in HBSS/HEPES.
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the compound from the source plate to the cell plate.
-
Continue to measure the fluorescence signal (Ex/Em ~490/525 nm) every 1-2 seconds for a total of 2-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
| Parameter | Description |
| Cell Line | CHO-K1 / HEK293 |
| Plate Type | 384-well, black, clear-bottom |
| Dye | Fluo-8 or similar |
| Readout | Fluorescence Intensity (Ex/Em 490/525 nm) |
| Measurement | Kinetic read over 120-180 seconds |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust, logical, and efficient workflow for the initial characterization of novel chemical entities like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. By first performing the necessary deprotection, then establishing a non-cytotoxic concentration range, and finally screening against the two major GPCR signaling pathways, researchers can rapidly determine if the compound scaffold possesses meaningful biological activity. Positive "hits" from these primary assays would warrant further investigation, including target deconvolution, secondary functional assays (e.g., β-arrestin recruitment), and structure-activity relationship (SAR) studies to optimize potency and selectivity. This systematic approach is fundamental to modern drug discovery and chemical biology.
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Application Notes and Protocols for In Vitro Evaluation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a novel synthetic compound with potential neuromodulatory activity. The piperidine and morpholine moieties present in its structure are common pharmacophores found in ligands targeting central nervous system (CNS) receptors. This guide outlines detailed protocols for a tiered approach to preliminary screening, starting with a fundamental cytotoxicity assessment, followed by a specific investigation into its potential interaction with the mu-opioid receptor (MOR), a key target in pain management and addiction research. The protocols are designed to be robust and self-validating, providing researchers with a solid foundation for further investigation.
Introduction: Rationale and Scientific Context
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a synthetic heterocyclic compound. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with CNS activity. The addition of a morpholine group can modulate physicochemical properties such as solubility and polarity, which are critical for drug development. The tert-butyloxycarbonyl (Boc) protecting group, while often used in synthesis, may also influence the molecule's biological activity and cell permeability.
Given these structural features, a plausible initial hypothesis is that this compound may interact with G-protein coupled receptors (GPCRs) in the brain. The mu-opioid receptor (MOR) is a well-established GPCR and a primary target for opioid analgesics. Activation of MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to the analgesic and euphoric effects of opioids.
This guide details the necessary protocols to:
-
Assess general cytotoxicity: To establish a viable concentration range for cell-based assays and rule out non-specific toxic effects.
-
Determine binding affinity: To quantify the direct interaction of the compound with the human mu-opioid receptor.
-
Evaluate functional activity: To characterize the compound as a potential MOR agonist or antagonist by measuring its effect on cAMP production.
Foundational Signaling Pathway: Mu-Opioid Receptor (MOR) Activation
The following diagram illustrates the canonical signaling pathway initiated by MOR activation, which forms the basis for the functional assay described herein.
Caption: Canonical signaling pathway of the mu-opioid receptor (MOR).
Materials and Reagents
This section provides a general list of materials. Specific reagents for each protocol are listed within their respective sections.
| Reagent/Material | Supplier (Example) | Purpose |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | N/A (User Supplied) | Test Compound |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | Solvent for test compound |
| HEK293 cells stably expressing human MOR (HEK-hMOR) | ATCC, DiscoverX | Cell model for binding and functional assays |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin Solution | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing and buffer preparation |
| 96-well and 384-well microplates (clear, white opaque) | Corning | Assay plates |
| Multichannel pipettes and sterile tips | Eppendorf, Gilson | Liquid handling |
| Plate reader (Luminescence, Fluorescence, Absorbance) | PerkinElmer, BioTek | Signal detection |
Experimental Protocols
The following protocols are presented in a logical workflow, beginning with a general assessment of toxicity and proceeding to specific target-based assays.
Workflow Overview
Caption: Tiered experimental workflow for in vitro compound characterization.
Protocol 1: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 10,000 cells per well in 100 µL of complete medium into a 96-well clear plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in DMSO.
-
Perform a serial dilution in culture medium to prepare 2X working concentrations (e.g., from 200 µM down to 0.1 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description | Example Value |
| CC₅₀ | 50% Cytotoxic Concentration | > 100 µM |
| Assay Window | (Signal of Control) / (Signal of Blank) | > 10 |
| Z'-factor | Statistical measure of assay quality | > 0.5 |
Protocol 2: Competitive Radioligand Binding Assay
Principle: This assay quantifies the affinity of the test compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-DAMGO) that has a known high affinity for the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-hMOR cells to confluency.
-
Harvest cells and homogenize in ice-cold Tris buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 25 µL of HEK-hMOR membranes.
-
Non-Specific Binding (NSB): Add 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Naloxone), 25 µL of [³H]-DAMGO, and 25 µL of membranes.
-
Test Compound: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-DAMGO, and 25 µL of membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Hypothetical Result |
| IC₅₀ | 50% Inhibitory Concentration | 150 nM |
| Ki | Inhibitor Constant / Binding Affinity | 75 nM |
Protocol 3: LANCE Ultra cAMP Functional Assay
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. It measures the intracellular cAMP levels produced by cells in response to GPCR activation. In the context of an inhibitory Gi-coupled receptor like MOR, an agonist will decrease cAMP levels, while an antagonist will block the agonist-induced decrease.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK-hMOR cells into a 384-well white opaque plate at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment (Agonist Mode):
-
Prepare serial dilutions of the test compound.
-
Add the compound to the cells and co-stimulate with a fixed concentration of Forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce a high basal level of cAMP.
-
Include a control agonist (e.g., DAMGO) for comparison.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the Eu-cAMP tracer and ULight-anti-cAMP antibody solution (as per the manufacturer's kit, e.g., PerkinElmer). This solution also contains a cell lysis agent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate using a TR-FRET-capable plate reader. Excite at 320 or 340 nm and read emissions at 615 nm (Europium) and 665 nm (ULight).
-
Data Analysis:
-
Calculate the 665 nm / 615 nm emission ratio.
-
The signal is inversely proportional to the cAMP concentration. A decrease in the TR-FRET signal indicates an increase in cAMP, and vice-versa.
-
For an agonist, plot the signal ratio against the log concentration of the compound to determine the EC₅₀ (concentration for 50% of maximal effect).
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist like DAMGO. An antagonist will shift the agonist's dose-response curve to the right.
| Parameter | Description | Hypothetical Result |
| EC₅₀ | 50% Effective Concentration (Agonist) | 300 nM |
| Emax | Maximum effect relative to control agonist | 85% |
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, each protocol incorporates essential controls:
-
Vehicle Control: All assays must include a control group treated with the same concentration of the solvent (e.g., DMSO) used for the test compound. This accounts for any effects of the solvent on the assay system.
-
Positive Control: A known reference compound (e.g., DAMGO for MOR agonism, Naloxone for MOR antagonism) should be run in parallel. This validates that the assay system is responding correctly.
-
Negative/Untreated Control: Provides a baseline for calculating percentage activity or inhibition.
-
Statistical Rigor: All experiments should be performed with technical replicates (n ≥ 3) and repeated in at least three independent biological experiments to ensure reproducibility. Statistical measures like the Z'-factor should be calculated for plate-based assays to confirm their robustness.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry. [Link]
-
Vitolins, R., et al. (2019). The Piperidine Scaffold: A Treasure Trove of Bioactive Compounds. European Journal of Medicinal Chemistry. [Link]
-
Stein, C. (2016). Opioid Receptors. Annual Review of Medicine. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
Application Notes & Protocols: Preclinical Evaluation of 4-Methyl-4-morpholin-4-yl-piperidine in Rodent Models
For: Researchers, scientists, and drug development professionals.
Introduction: Rationale for a CNS-Targeted Preclinical Strategy
The compound 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a novel chemical entity featuring a piperidine core, a structure of significant interest in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis, suggesting this compound is a precursor to the active molecule, 4-Methyl-4-morpholin-4-yl-piperidine . Our preclinical assessment strategy will focus on this de-protected, putative active pharmaceutical ingredient (API).
The piperidine scaffold is a key pharmacophore in numerous centrally acting drugs, including analgesics and antipsychotics.[1][2] The addition of a morpholine ring can modulate the physicochemical properties of a compound, often improving its pharmacokinetic profile and potential for blood-brain barrier penetration.[3] Given these structural motifs, it is hypothesized that 4-Methyl-4-morpholin-4-yl-piperidine may exhibit activity at CNS targets such as opioid, dopamine, or serotonin receptors.[4][5][6]
This document outlines a tiered, multi-faceted preclinical testing strategy in rodent models to elucidate the pharmacological profile of this compound. The approach begins with broad behavioral screening to identify a general CNS activity signature, followed by more specific, hypothesis-driven models to probe for analgesic, antipsychotic, and anxiolytic potential. All protocols are designed with scientific integrity and animal welfare as core principles, adhering to Good Laboratory Practice (GLP) standards where applicable.[7]
Part 1: Initial CNS Liability and General Behavioral Phenotyping
The initial phase of in vivo testing aims to determine if the compound has CNS activity and to identify a preliminary therapeutic window by assessing general behavioral changes and acute toxicity.
Irwin Test: A Broad Functional Observational Battery
The Irwin test is a semi-quantitative procedure for assessing the behavioral and physiological state of a rodent after administration of a test compound. It provides a broad overview of potential CNS effects.
Protocol: Irwin Test in Mice
-
Animal Selection: Male CD-1 mice (8-10 weeks old) are used. Animals are acclimated for at least one week prior to the study.
-
Housing: Mice are housed in groups of 4-5 with ad libitum access to food and water, on a 12-hour light/dark cycle.
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). A minimum of three dose levels (e.g., 1, 10, and 100 mg/kg) and a vehicle control are administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Observation: Each mouse is observed at multiple time points post-dosing (e.g., 15, 30, 60, 120, and 240 minutes) for a range of behavioral and physiological parameters.
-
Data Collection: Observations are scored on a graded scale.
Table 1: Parameters Assessed in the Irwin Test
| Category | Parameters to Observe |
| Behavioral | Alertness, Spontaneous Activity, Reactivity, Aggressiveness, Fearfulness |
| Neurological | Pinna Reflex, Corneal Reflex, Righting Reflex, Gait, Body Position |
| Autonomic | Piloerection, Salivation, Respiration Rate, Body Temperature, Pupil Size |
Open Field Test: Assessing Locomotor Activity and Anxiety-Like Behavior
This test evaluates general locomotor activity and can provide an initial indication of anxiolytic or anxiogenic effects based on the animal's exploratory behavior in a novel environment.[8][9]
Protocol: Open Field Test in Rats
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with high walls, equipped with an overhead camera and automated tracking software.
-
Animal Selection: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Administer the test compound or vehicle at predetermined doses.
-
At the expected time of peak effect, place the rat in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10 minutes).[9]
-
The arena is cleaned with 70% ethanol between each trial.
-
-
Endpoints Measured:
-
Total distance traveled (locomotion).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
Thigmotaxis (tendency to remain near the walls).[9]
-
Diagram 1: Tiered Preclinical Evaluation Workflow
Caption: A tiered approach for the in vivo evaluation of 4-Methyl-4-morpholin-4-yl-piperidine.
Part 2: Efficacy Assessment in Specific CNS Models
Based on the structural alerts and the results from the initial screening, more targeted efficacy studies are warranted. The following models are proposed to investigate potential analgesic, antipsychotic, and anxiolytic properties.
Models of Analgesia
Given that many piperidine derivatives interact with opioid receptors, assessing analgesic potential is a logical next step.[10][11]
2.1.1 Hot Plate Test (Thermal Nociception)
This model assesses the response to a thermal stimulus, primarily mediated by central mechanisms.
Protocol: Hot Plate Test in Mice
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Measure the baseline latency for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine).
-
Test the mice again at various time points post-administration.
-
-
Endpoint: The latency to respond to the thermal stimulus. An increase in latency indicates an analgesic effect.
2.1.2 Formalin Test (Inflammatory Pain)
This model induces a biphasic pain response and is useful for differentiating between centrally and peripherally acting analgesics.[12]
Protocol: Formalin Test in Rats
-
Procedure:
-
Administer the test compound or controls.
-
After a suitable absorption period, inject a dilute formalin solution (e.g., 50 µL of 5% formalin) into the plantar surface of one hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
-
Phases of Observation:
-
Phase 1 (0-5 minutes post-formalin): Represents acute, direct nociceptor activation.
-
Phase 2 (15-60 minutes post-formalin): Represents inflammatory pain mediated by central sensitization.
-
-
Endpoint: Time spent in nociceptive behaviors in each phase.
Models of Antipsychotic-Like Activity
Changes in locomotor activity observed in the open field test may suggest an interaction with the dopamine system, a key target for antipsychotic drugs.[13][14]
2.2.1 Amphetamine-Induced Hyperlocomotion
This model is based on the dopamine hypothesis of schizophrenia and is a standard screening tool for compounds with potential D2 receptor antagonist activity.[14]
Protocol: Amphetamine-Induced Hyperlocomotion in Mice
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., haloperidol).
-
After the appropriate pre-treatment time, administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Place the mice in individual activity monitoring chambers (e.g., open field arenas).
-
Record locomotor activity for 60-90 minutes.
-
-
Endpoint: Total distance traveled or number of beam breaks. A reduction in amphetamine-induced activity suggests antipsychotic potential.
2.2.2 Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This model has high translational validity.[15]
Protocol: PPI in Rats
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Procedure:
-
Administer the test compound or controls.
-
Place the rat in the startle chamber and allow a brief acclimation period with background noise.
-
The test session consists of multiple trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Endpoint: The percentage of inhibition of the startle response in prepulse-pulse trials compared to pulse-alone trials. Reversal of a PPI deficit (e.g., induced by a drug like apomorphine or MK-801) indicates potential antipsychotic efficacy.
Models of Anxiolytic-Like Activity
If the compound increases the time spent in the center of the open field, it may possess anxiolytic properties.[16][17]
2.3.1 Elevated Plus Maze (EPM)
The EPM is a widely used model for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[18]
Protocol: EPM in Mice
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., diazepam).
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead camera and tracking software.
-
-
Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity). An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Part 3: Preliminary Safety and Pharmacokinetic Assessment
A crucial component of preclinical evaluation is to establish a preliminary safety profile and understand the drug's disposition in the body. These studies are essential for guiding dose selection in further studies.[19][20][21]
Dose Range Finding (DRF) Toxicity Study
A single-dose escalation study is performed to identify the maximum tolerated dose (MTD) and potential target organs of toxicity.
Protocol: Acute DRF Study in Rats
-
Animal Selection: Male and female Sprague-Dawley rats.
-
Procedure:
-
Administer single, escalating doses of the test compound to small groups of animals (e.g., n=2/sex/group).
-
Observe animals intensively for clinical signs of toxicity for the first few hours and then daily for 14 days.
-
Record body weights and food consumption.
-
At the end of the study, conduct a gross necropsy.
-
-
Endpoint: Identification of the MTD and any signs of overt toxicity.
Pharmacokinetic (PK) Profiling
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol: Single-Dose PK Study in Rats
-
Procedure:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral) and intravenously (i.v.) to separate groups of cannulated rats.
-
Collect serial blood samples at specified time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analyze plasma samples for compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Endpoints: Calculation of key PK parameters.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F% | Bioavailability (from comparison of p.o. and i.v. data) |
Diagram 2: Conceptual Dopamine D2 Receptor Antagonism Pathway
Caption: Hypothesized mechanism of action for antipsychotic-like effects.
Conclusion and Future Directions
This comprehensive, tiered approach provides a robust framework for the initial in vivo characterization of 4-Methyl-4-morpholin-4-yl-piperidine. The data generated will allow for an informed decision on the compound's primary pharmacological activity and its potential for further development. Positive findings in any of the efficacy models would warrant more extensive studies, including chronic dosing, investigation of receptor binding affinities, and evaluation in more complex behavioral models. Adherence to these scientifically rigorous and ethically sound protocols will ensure the generation of high-quality, reliable data to guide the progression of this novel chemical entity.
References
- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.
- Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195–1235.
-
Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In Psychopharmacology: The Fourth Generation of Progress (pp. 787-798). Raven Press. [URL: [Link]]
- Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature reviews. Drug discovery, 12(9), 667–687.
- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597–652.
-
FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. [URL: [Link]]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Swerdlow, N. R., Geyer, M. A., & Braff, D. L. (2001). Neural circuit regulation of prepulse inhibition of startle in the rat: a review. Behavioural brain research, 124(2), 127–143.
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Aragen Life Sciences. (n.d.). Animal Models for Pain Research. Aragen Life Sciences. [URL: [Link]]
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HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. HistologiX. [URL: [Link]]
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Application Notes and Protocols: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a versatile building block in modern organic synthesis and medicinal chemistry. While specific literature on this exact compound is limited, this guide extrapolates from the well-established chemistry of structurally related 4-substituted piperidines and morpholine-containing scaffolds. We present a plausible synthetic route to the title compound, explore its utility in the construction of complex molecular architectures, and provide detailed, actionable protocols for its synthesis and subsequent deprotection. The insights herein are designed to empower researchers to leverage this unique trifunctional scaffold in their synthetic endeavors.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its conformational pre-organization and ability to project substituents in well-defined three-dimensional space make it an ideal framework for engaging with biological targets.[1] The incorporation of a morpholine moiety can further enhance the physicochemical properties of a molecule, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]
The building block, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, combines three key structural features:
-
A Boc-protected piperidine nitrogen: This ensures chemoselectivity in multi-step syntheses by masking the reactivity of the piperidine nitrogen, which can be deprotected under specific acidic conditions.[3]
-
A quaternary center at the 4-position: The presence of a methyl group and a morpholino group on the same carbon introduces a sterically defined quaternary center, which can be crucial for creating specific molecular shapes and restricting conformational flexibility.
-
A morpholino substituent: This tertiary amine offers a site for further functionalization, salt formation for improved solubility, and can act as a key pharmacophoric element.
These features make 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine a promising starting material for the synthesis of novel chemical entities with potential therapeutic applications.
Proposed Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
A plausible and efficient synthesis of the title compound can be envisioned starting from commercially available 1-Boc-4-piperidone. The proposed synthetic pathway involves a reductive amination reaction, a key transformation in the synthesis of substituted amines.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
This protocol is based on established procedures for the synthesis of 4-substituted piperidines.
Materials:
-
1-Boc-4-piperidone
-
Morpholine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Formation of the Enamine/Iminium Intermediate:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add morpholine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add titanium(IV) isopropoxide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Addition of the Methyl Group:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of methyllithium or methylmagnesium bromide (1.5 eq) in a suitable solvent.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Dilute the mixture with DCM and stir vigorously for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with DCM.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
-
Applications in Organic Synthesis
The primary utility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine lies in its role as a precursor to the corresponding deprotected piperidine. The free secondary amine can undergo a variety of subsequent transformations, making this building block valuable for introducing a 4-methyl-4-morpholinylpiperidine moiety into a target molecule.
Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions to unmask the piperidine nitrogen.[3] This free secondary amine is a versatile handle for a range of synthetic transformations.
Caption: Deprotection and subsequent functionalization.
Experimental Protocol: Boc Deprotection
This protocol outlines two common methods for the removal of the Boc protecting group.[3][4]
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify to pH > 10 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Anhydrous 1,4-dioxane
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (1.0 eq) in anhydrous 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with cold diethyl ether, or the solvent can be removed under reduced pressure.
-
The free base can be obtained by dissolving the hydrochloride salt in water and basifying with saturated aqueous sodium bicarbonate solution, followed by extraction as described in Method A.
Potential Applications in Drug Discovery
The 4-methyl-4-morpholinylpiperidine scaffold is a valuable motif for the development of novel therapeutic agents. For instance, 4-substituted-4-aminopiperidine derivatives are key building blocks for CCR5 antagonists, which have applications as HIV-1 entry inhibitors.[5] The introduction of a methyl group at the 4-position can provide advantageous properties, and the morpholine can enhance the pharmacokinetic profile.
This building block could be employed in the synthesis of analogs of various classes of bioactive molecules, including, but not limited to:
-
GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors.
-
Ion Channel Modulators: Substituted piperidines are known to interact with various ion channels.
-
Enzyme Inhibitors: The rigid structure can serve as a core for designing inhibitors that fit into specific enzyme active sites.
Data Summary
| Property | Description |
| Chemical Name | tert-butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate |
| Molecular Formula | C₁₅H₂₈N₂O₃ |
| Molecular Weight | 284.40 g/mol |
| Key Features | Boc-protected piperidine, quaternary center, morpholine moiety |
| Primary Utility | Building block for introducing the 4-methyl-4-morpholinylpiperidine scaffold |
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a protected piperidine, a quaternary center, and a morpholine substituent provides a powerful tool for the construction of complex and potentially bioactive molecules. The protocols outlined in this guide, based on established chemical principles, offer a starting point for the synthesis and application of this valuable intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]
-
Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-3844. [Link]
- Google Patents. (2014). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
-
Wikipedia. (2023). 1-Boc-4-AP. [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction: The Significance of the Substituted Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents in precise vectors to interact with biological targets, a feature often lacking in flat, aromatic systems.[1][4] This structural characteristic is crucial for engineering specific protein-ligand interactions.[1] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[5] The compound at the center of this guide, 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, represents a versatile building block for the synthesis of novel chemical entities. The presence of the morpholine moiety at the 4-position introduces a key pharmacophoric element, while the methyl group at the same position creates a quaternary center, adding steric complexity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at this position, making it a valuable intermediate in multi-step syntheses.[6] This guide provides detailed protocols for the derivatization of this advanced intermediate, focusing on the critical steps of Boc-deprotection and subsequent N-alkylation and N-acylation reactions.
Core Compound Properties: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
A thorough understanding of the starting material is paramount for successful derivatization. Below is a summary of the key physicochemical properties of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈N₂O₃ | Inferred |
| Molecular Weight | 284.40 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | Typical for Boc-protected amines |
| Storage | Store long-term in a cool, dry place | [7] |
Experimental Protocols
Protocol 1: Boc-Deprotection of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
The removal of the Boc protecting group is the gateway to further derivatization of the piperidine nitrogen. This is typically achieved under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.[8]
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and effective method for Boc deprotection.
Materials:
-
1-Boc-4-methyl-4-morpholin-4-yl-piperidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-methyl-4-morpholin-4-yl-piperidine (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Caution: This reaction is exothermic and evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-4-morpholin-4-yl-piperidine.
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often results in the precipitation of the hydrochloride salt of the product, which can be a convenient purification step.
Materials:
-
1-Boc-4-methyl-4-morpholin-4-yl-piperidine
-
Anhydrous 1,4-Dioxane
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-Boc-4-methyl-4-morpholin-4-yl-piperidine (1.0 eq) in anhydrous 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold diethyl ether.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
Workflow for Boc-Deprotection
Caption: General workflow for the Boc-deprotection of the piperidine nitrogen.
Protocol 2: N-Alkylation of 4-Methyl-4-morpholin-4-yl-piperidine
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common strategy for modulating the physicochemical and pharmacological properties of the molecule.
Materials:
-
4-Methyl-4-morpholin-4-yl-piperidine (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous acetonitrile or DMF
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-methyl-4-morpholin-4-yl-piperidine (1.0 eq) and a suitable base such as potassium carbonate (1.5-2.0 eq).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Stir the mixture under a nitrogen or argon atmosphere.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.[9]
-
The reaction can be stirred at room temperature or gently heated (e.g., to 50-70 °C) to increase the rate of reaction, depending on the reactivity of the alkyl halide.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the deprotected piperidine.
Protocol 3: N-Acylation of 4-Methyl-4-morpholin-4-yl-piperidine
N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This transformation can significantly alter the electronic and steric properties of the molecule.
Materials:
-
4-Methyl-4-morpholin-4-yl-piperidine (from Protocol 1)
-
Acyl chloride or acid anhydride
-
Anhydrous DCM or THF
-
Triethylamine (Et₃N) or another suitable base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-4-morpholin-4-yl-piperidine (1.0 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the deprotected piperidine.
Data Presentation: Expected Outcomes
The following table provides expected yields and purities for the described derivatization reactions. These values are illustrative and may vary depending on the specific substrates and reaction conditions.
| Reaction | Product | Expected Yield (%) | Expected Purity (%) (Post-Purification) |
| Boc-Deprotection (TFA/DCM) | 4-Methyl-4-morpholin-4-yl-piperidine | 85-95 | >95 |
| Boc-Deprotection (HCl/Dioxane) | 4-Methyl-4-morpholin-4-yl-piperidine hydrochloride | 90-98 | >98 |
| N-Alkylation (with Methyl Iodide) | 1,4-Dimethyl-4-morpholin-4-yl-piperidine | 70-85 | >95 |
| N-Acylation (with Acetyl Chloride) | 1-Acetyl-4-methyl-4-morpholin-4-yl-piperidine | 75-90 | >95 |
Conclusion
1-Boc-4-methyl-4-morpholin-4-yl-piperidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide provide robust and reproducible methods for the key derivatization steps of Boc-deprotection, N-alkylation, and N-acylation. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate libraries of substituted piperidines for screening in drug discovery programs.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1371. [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Albericio, F., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(8), 1534. [Link]
-
Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3849–3852. [Link]
- Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 387-392. [Link]
-
Hipes, K. D., et al. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of chromatography. A, 1597, 195–201. [Link]
-
ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]
-
Hipes, K. D., et al. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of chromatography. A, 1597, 195–201. [Link]
-
National Center for Biotechnology Information. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. PubChem. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 340962-93-8 1-Boc-4-Morpholin-4-ylmethyl-piperidine AKSci 5498DN [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Title: A Robust and Scalable Kilogram-Scale Synthesis of tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to present substituents in well-defined three-dimensional space.[1] This application note provides a comprehensive, field-tested guide for the scale-up synthesis of tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate, a key building block for drug discovery and development. We move beyond a simple recitation of steps to elucidate the chemical principles and strategic decisions behind the chosen synthetic route, ensuring a process that is not only high-yielding but also safe, reproducible, and amenable to industrial-scale production. The protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and detailed analytical guidance to ensure the final product meets stringent purity requirements.
Strategic Rationale and Synthesis Overview
The synthesis of highly substituted piperidines often presents challenges related to stereocontrol and functional group compatibility. For the target molecule, the primary challenge lies in the construction of the C4-quaternary center bearing both a methyl and a morpholino group.
After evaluating several potential routes, we selected a two-step, one-pot strategy commencing from the commercially available and cost-effective N-Boc-4-piperidone. This pathway was chosen for its operational simplicity, avoidance of hazardous reagents where possible, and process intensification, which are critical considerations for scale-up.
The core strategy involves:
-
Nucleophilic Addition: A Grignard reaction to install the methyl group at the C4 position, converting the ketone into a tertiary alcohol.
-
Acid-Catalyzed Nucleophilic Substitution: In situ activation of the tertiary alcohol under acidic conditions to facilitate its displacement by morpholine. This avoids the need to isolate and handle a potentially unstable intermediate with a formal leaving group.
This approach is highly convergent and minimizes unit operations, directly translating to reduced manufacturing time and cost on a large scale.
Figure 1: Overall Synthetic Scheme. A two-step synthesis starting from 1-Boc-4-piperidone.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 1-Boc-4-piperidone | >98% | Commercial | |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Commercial | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Inhibitor-free |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial | |
| Morpholine | >99% | Commercial | Redistilled if necessary |
| Trifluoroacetic acid (TFA) | >99% | Commercial | |
| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Commercial | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Commercial | |
| Diethyl Ether | ACS Grade | Commercial | For extraction |
| Hexanes | ACS Grade | Commercial | For crystallization |
Equipment
-
20 L jacketed glass reactor with mechanical stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe with controller
-
5 L pressure-equalizing dropping funnel
-
Inert atmosphere system (Nitrogen or Argon)
-
Large-scale rotary evaporator
-
Vacuum pump and filtration apparatus
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, heavy-duty chemical-resistant gloves.
Detailed Experimental Protocol
This protocol is designed for a ~1 kg scale output. All operations involving anhydrous solvents or pyrophoric reagents must be conducted under a strict inert atmosphere of nitrogen.
Workflow Overview
Sources
Quantitative Analysis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and validated analytical method for the precise quantification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a key intermediate in pharmaceutical synthesis. Given the compound's structure, which features a thermally labile tert-butyloxycarbonyl (Boc) protecting group and lacks a significant UV chromophore, traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) present considerable challenges.[1] This guide establishes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the definitive method, offering unparalleled sensitivity, specificity, and reliability. Detailed protocols for sample preparation, instrument configuration, and data analysis are provided. Furthermore, this document outlines a comprehensive validation strategy adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in a regulated drug development environment.[2][3][4]
Introduction: The Analytical Challenge
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a complex heterocyclic building block crucial for the synthesis of various active pharmaceutical ingredients (APIs). The piperidine and morpholine moieties are common scaffolds in medicinal chemistry.[5][6] Accurate quantification of this intermediate is critical for ensuring reaction yield, monitoring purity, and maintaining stoichiometric control in subsequent synthetic steps.
The molecule's chemical properties dictate the choice of analytical methodology:
-
Tertiary Amine Structure: The presence of two tertiary amines (piperidine and morpholine nitrogens) makes the molecule basic and highly suitable for positive mode electrospray ionization (ESI).
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously thermolabile.[1] During Gas Chromatography (GC) analysis, high temperatures in the injection port can cause cleavage of the Boc group, leading to the in-situ formation of the deprotected amine and resulting in inaccurate quantification.[1]
-
Lack of a Strong Chromophore: The compound does not possess conjugated double bonds or aromatic systems that would allow for sensitive detection by UV-Vis spectrophotometry, limiting the utility of standard HPLC-UV methods for trace-level quantification.[7]
Consequently, LC-MS/MS emerges as the optimal analytical technique, circumventing the issues of thermal degradation while providing the high sensitivity and selectivity required for rigorous quantification.
Recommended Analytical Method: LC-MS/MS
The method described herein utilizes reversed-phase liquid chromatography for separation, followed by electrospray ionization and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
Samples are first dissolved and diluted in an appropriate solvent. The solution is injected into an HPLC system where the analyte is separated from potential impurities on a C18 reversed-phase column.[7] The column eluent is directed to the mass spectrometer's ESI source, which generates protonated molecular ions [M+H]+. In the first quadrupole (Q1), a specific precursor ion corresponding to the analyte is selected. This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This MRM process provides exceptional specificity and reduces chemical noise, enabling precise quantification even at low concentrations.
Experimental Protocol
2.2.1. Materials and Reagents
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Reference Standard (Purity ≥98%)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Deionized Water (18.2 MΩ·cm)
2.2.2. Instrumentation and Conditions
A summary of the recommended LC-MS/MS parameters is provided in the table below. These conditions may serve as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC system with binary pump and autosampler | Standard for high-throughput analysis. |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm | C18 columns provide good retention for moderately polar compounds like the target analyte.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes ionization in positive ESI mode.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B | A gradient ensures efficient elution and separation from potential impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small injection volume minimizes peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, non-volatile compounds; positive mode is suitable for basic amines.[7] |
| MRM Transitions | Precursor Ion (Q1): m/z 313.2Product Ion (Q3): m/z 257.2 (Loss of isobutylene) | The precursor corresponds to [M+H]+. The primary product ion results from the characteristic loss of isobutylene from the Boc group. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Source Temp. | 150 °C | Optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, Flow and Temp. optimized per instrument | Aids in solvent evaporation and ion formation. |
Note: The exact m/z values for MRM transitions should be confirmed by infusing a dilute solution of the reference standard and optimizing collision energy.
2.2.3. Preparation of Standards and Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dissolve the test material in methanol to achieve a theoretical concentration within the calibration range. A preliminary run may be necessary to determine the appropriate dilution factor. Centrifuge or filter the final solution through a 0.22 µm filter if particulates are present.
Analytical Workflow
The overall process from sample receipt to final report generation is outlined below.
Caption: LC-MS/MS quantification workflow.
Method Validation Protocol
To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][4] The validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Caption: Core parameters for analytical method validation.
The following table summarizes the key validation parameters and their typical acceptance criteria for an assay of a pharmaceutical intermediate.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak for the analyte should be free from interference at its retention time. Mass spectral data (MRM ratio) should be consistent. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[2] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has a suitable level of precision, accuracy, and linearity.[2][4] | Typically 80% to 120% of the target test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery experiments at multiple concentration levels. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels:1. Repeatability: Intra-day precision.2. Intermediate Precision: Inter-day and inter-analyst precision.[2] | Relative Standard Deviation (RSD) ≤ 2.0%.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) should meet acceptance criteria at this concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[2] | System suitability parameters should remain within acceptable limits; results should not be significantly impacted. |
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. Its superiority over other chromatographic techniques stems from its ability to handle thermally labile compounds and provide definitive identification without reliance on a chromophore. By following the outlined experimental and validation protocols, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data essential for advancing pharmaceutical development programs.
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Dong, C., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Available at: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Application Note: A Strategic Guide to Target Identification for Novel Piperidine Scaffolds
Utilizing 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a Model Compound
Abstract
The deconvolution of a small molecule's mechanism of action is a critical step in drug discovery, hinging on the accurate identification of its molecular target(s).[1] Phenotypic screening campaigns can yield potent bioactive compounds, but without knowledge of their targets, lead optimization and safety profiling are hindered. This guide outlines a comprehensive, multi-pronged strategy for the target identification of novel compounds, using the synthetic building block 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a representative starting point. We detail the necessary progression from initial hit to a functionally validated chemical probe, and present detailed protocols for three orthogonal, state-of-the-art target identification methodologies: affinity-based protein profiling (AfBPP), photoaffinity labeling (PAL), and the cellular thermal shift assay (CETSA). By integrating these complementary approaches, researchers can confidently identify and validate protein targets, accelerating the translation of novel chemical matter into therapeutic candidates.
Introduction: The Challenge of Target Deconvolution
Target identification is a cornerstone of modern drug discovery, providing the crucial link between a compound's chemical structure and its biological effect.[1][2] The piperidine and morpholine heterocycles are considered "privileged structures" in medicinal chemistry, appearing frequently in approved drugs and bioactive molecules due to their favorable physicochemical and metabolic properties.[3][4][5] Consequently, novel scaffolds incorporating these motifs, such as 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, represent promising, yet uncharacterized, starting points for therapeutic development.
This document serves as a practical guide for researchers facing the "target deconvolution" challenge. We will use 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine not as a known bioactive molecule, but as a model scaffold to illustrate the strategic design of chemical tools and the application of robust experimental workflows necessary to uncover its cellular binding partners. The central tenet of this guide is the principle of orthogonality: employing multiple, mechanistically distinct techniques to triangulate on true biological targets and eliminate experimental artifacts.
From Hit to Probe: Rational Design of Chemical Tools
The parent compound, while potentially bioactive, is rarely suitable for direct use in target identification experiments. It must first be converted into a chemical probe—a modified version of the molecule engineered to report on its binding interactions.[6][7]
Initial Compound Analysis and Modification Strategy
The starting compound, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is synthetically useful but is typically removed to yield the free amine in the final, biologically active molecule.[8] Therefore, the first step is the deprotection of the Boc group to yield the core scaffold, 4-Methyl-4-morpholin-4-yl-piperidine. This core scaffold becomes the template for probe design.
The primary goal of probe synthesis is to introduce a functional handle for detection or enrichment without disrupting the key interactions responsible for biological activity.[9][10] Structure-activity relationship (SAR) studies are essential to identify positions on the molecule where modifications are tolerated. For our model compound, the piperidine nitrogen is a logical and common site for linker attachment.
Probe Modalities: Choosing the Right Tool for the Job
Two primary classes of chemical probes are recommended for a comprehensive target identification campaign: affinity-based probes and photoaffinity probes.
-
Affinity-Based Probes: These probes consist of the core scaffold, a chemical linker, and an affinity tag (e.g., biotin).[1][11] The high-affinity interaction between biotin and streptavidin allows for the efficient "pull-down" and enrichment of probe-bound proteins from a complex cellular lysate.[1] This method is technically straightforward and widely used.[12]
-
Photoaffinity Probes (PAPs): PAPs are more sophisticated tools that create a covalent bond with their target upon activation with UV light.[13][14][15] They incorporate a photoreactive group (e.g., a benzophenone or diazirine) in addition to the core scaffold and a reporter tag.[13][14] This covalent cross-linking can capture weak or transient interactions that might be missed in an affinity pull-down and reduces the risk of complexes dissociating during washing steps.[13]
The diagram below illustrates the conceptual design of both probe types starting from the parent compound.
Experimental Methodologies and Protocols
A robust target identification plan relies on the integration of data from orthogonal methods. Here we present protocols for affinity pulldown, photoaffinity labeling, and the label-free CETSA method.
Method 1: Affinity-Based Protein Profiling (AfBPP)
This technique uses an immobilized affinity probe to isolate binding proteins from a cell lysate, which are subsequently identified by mass spectrometry (MS).[1][16]
Experimental Protocol: Affinity Pulldown
-
Probe Immobilization:
-
Resuspend streptavidin-coated magnetic beads in lysis buffer.
-
Add the biotinylated probe to the beads and incubate for 1 hour at 4°C with rotation to allow binding.
-
Wash the beads three times with lysis buffer to remove unbound probe.
-
-
Lysate Preparation & Incubation:
-
Culture cells to ~80-90% confluency. Harvest and wash with ice-cold PBS.
-
Lyse cells in a suitable non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration (e.g., via BCA assay).
-
Incubate 1-2 mg of protein lysate with the probe-immobilized beads for 2-4 hours at 4°C with rotation.
-
-
Control Incubations (Critical):
-
Negative Control: Incubate lysate with streptavidin beads that have not been exposed to the probe.
-
Competition Control: Pre-incubate the lysate with a 50- to 100-fold molar excess of the non-biotinylated parent compound for 1 hour before adding the probe-immobilized beads. True targets should show significantly reduced binding in this condition.[16]
-
-
Washing and Elution:
-
Wash the beads 5-7 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute bound proteins by boiling the beads in 1x SDS-PAGE loading buffer for 10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Perform an in-gel trypsin digest of the entire lane.
-
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
-
Method 2: Photoaffinity Labeling (PAL) Chemoproteomics
PAL utilizes a photoreactive probe to covalently label binding partners in a more physiologically relevant context, such as in living cells.[13][14][17]
Experimental Protocol: In-Cell Photoaffinity Labeling
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with the photoaffinity probe (e.g., containing a diazirine or benzophenone group and an alkyne handle) at various concentrations and for various times to optimize labeling.
-
Include a competition control by co-incubating with excess parent compound.
-
-
UV Cross-linking:
-
Wash cells with cold PBS to remove unbound probe.
-
Irradiate the cells with UV light (e.g., 365 nm for benzophenone/diazirine) on ice for 15-30 minutes.
-
-
Cell Lysis and Click Chemistry:
-
Harvest and lyse the cells as described in the AfBPP protocol.
-
To the clarified lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent), and a ligand to perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction. This attaches a biotin tag to the now covalently-bound probe.
-
-
Enrichment and Analysis:
-
Enrich the biotinylated protein complexes using streptavidin beads, as described in the AfBPP protocol (steps 3.1.1, 3.1.4).
-
Elute and process the proteins for LC-MS/MS analysis.
-
Method 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that measures target engagement in intact cells.[18][19] It operates on the principle that a protein becomes more stable and resistant to heat-induced denaturation when bound to a ligand.[20][21][22]
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment:
-
Treat suspensions of intact cells with the parent compound (no probe needed) or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as the non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells in all samples by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
For a candidate protein: Analyze the amount of soluble protein at each temperature point by Western blotting. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target stabilization and binding.
-
For proteome-wide analysis (Thermal Proteome Profiling, TPP): Label the peptides from each temperature point with tandem mass tags (TMT), pool, and analyze by LC-MS/MS.[23] This allows for the unbiased discovery of all proteins stabilized by the compound.
-
Data Integration and Target Validation
Identifying a list of "hits" from a single experiment is insufficient. High-confidence target deconvolution requires rigorous data analysis and orthogonal validation.[24][25]
Prioritizing Candidate Targets
Proteomic data from each experiment should be analyzed to determine which proteins are significantly enriched (AfBPP, PAL) or stabilized (CETSA) in the presence of the compound compared to controls. True targets should ideally meet the following criteria:
-
AfBPP/PAL: High fold-enrichment over the no-probe control and significant reduction in binding in the competition control.
-
CETSA/TPP: A statistically significant positive shift in the melting temperature upon compound treatment.
A summary table should be created to compare hits across the different methods. Proteins that are identified by two or more orthogonal techniques become the highest-priority candidates for further validation.
| Candidate Protein | Affinity Pulldown (Fold Change vs. Control) | Photoaffinity Labeling (Fold Change vs. Control) | CETSA (ΔTm in °C) | Priority |
| Protein X | 25.3 | 18.9 | +4.2 | High |
| Protein Y | 18.1 | Not Detected | +3.5 | Medium |
| Protein Z | 35.7 (Not competed) | 29.5 (Not competed) | No Shift | Low (Likely non-specific) |
| Protein W | Not Detected | 5.2 | +2.8 | Medium |
Secondary Validation Assays
Once high-priority candidates are identified, direct and functional validation is required.[26]
-
Direct Binding Confirmation: Use recombinant purified protein to confirm a direct interaction with the compound.
-
Surface Plasmon Resonance (SPR): Immobilize the protein and flow the compound over to measure binding kinetics (k_on, k_off) and affinity (K_D).[27]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.
-
-
Cellular Target Engagement: Validate that the compound binds the target in a cellular context using a method like Western blot-based CETSA on the top candidate.
-
Functional Assays: If the candidate target has a known function (e.g., it is an enzyme or a receptor), test whether the compound modulates this activity in a relevant assay. This step connects target binding to the compound's observed phenotype.
Conclusion
The journey from a novel chemical scaffold, such as 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, to a fully validated drug target is a systematic and multi-faceted process. It requires thoughtful design of chemical probes and the rigorous application of orthogonal proteomic techniques. The integrated use of affinity-based protein profiling, photoaffinity labeling, and the cellular thermal shift assay provides a powerful, self-validating workflow to confidently identify true biological targets. By following this strategic guide, researchers can effectively navigate the complexities of target deconvolution and significantly enhance the potential for successful drug development.
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Application Notes and Protocols for the Investigation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Authored by: [Your Name/Group], Senior Application Scientist
Introduction: The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities. This guide provides a comprehensive experimental framework for the synthesis, characterization, and preliminary biological evaluation of a novel substituted piperidine, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This compound incorporates a quaternary center at the 4-position, a structural motif of increasing interest in drug design for its potential to enhance metabolic stability and introduce unique three-dimensional diversity.
The strategic inclusion of a morpholine moiety suggests potential applications in areas such as neurodegenerative diseases or oncology, where this heterocycle is a known pharmacophore. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis and subsequent derivatization, making this molecule a valuable intermediate for library synthesis.[3]
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the proposed experimental design, ensuring a robust and logically sound investigation of this novel chemical entity.
Part 1: Synthesis and Structural Elucidation
The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine requires a multi-step approach, beginning with a commercially available starting material and proceeding through key intermediates. The following protocol is a proposed synthetic route, leveraging established chemical transformations common in piperidine chemistry.
Conceptual Synthetic Workflow
Sources
Application Note: Leveraging the 3D Scaffold of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in Fragment-Based Drug Design Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for identifying high-quality chemical starting points for drug development.[1] A contemporary evolution in this field is the strategic inclusion of fragments with greater three-dimensional (3D) character to explore chemical space more effectively, particularly for challenging targets like protein-protein interactions.[2] This guide details the application of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a novel building block embodying the principles of 3D fragment design. Its sp3-rich core, containing the privileged piperidine and morpholine scaffolds, offers a rigid and structurally defined starting point for FBDD campaigns.[3][4] We provide a comprehensive overview of its properties, strategic implementation in screening workflows, and detailed protocols for primary screening, hit validation, and structural characterization.
The Strategic Imperative for 3D Fragments in Modern FBDD
Historically, fragment libraries have been predominantly populated with flat, aromatic compounds. While successful, this has left vast regions of biologically relevant chemical space underexplored. The incorporation of fragments with significant 3D character, rich in sp3-hybridized centers, is a direct response to this limitation.
Causality Behind the 3D Approach:
-
Enhanced Physicochemical Properties: Increased 3D shape can disrupt crystal lattice packing and improve aqueous solubility, a critical property for reliable biophysical screening and downstream drug development.[5]
-
Novel Intellectual Property: The relative complexity of 3D fragments can provide access to a clearer intellectual property landscape compared to more common flat scaffolds.[6]
-
Improved Target Selectivity: The defined, rigid shape of a 3D fragment can enable more specific interactions within a binding pocket, potentially leading to greater selectivity for the target protein. This is particularly valuable for targeting members of a closely related protein family.[6]
The compound 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is an exemplar of this design philosophy. It incorporates two "privileged" heterocyclic scaffolds—piperidine and morpholine—which are frequently found in approved drugs and are known to impart favorable pharmacokinetic properties.[3][4][7] The quaternary carbon at the 4-position creates a fixed, non-planar exit vector, making it an ideal anchor for subsequent fragment evolution.
Physicochemical Profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
To be an effective tool in FBDD, a fragment should adhere to the "Rule of Three" (Ro3), which provides general guidelines for molecular properties.[8] The calculated properties of this fragment align well with these principles, positioning it as an ideal candidate for library inclusion.
| Property | Calculated Value | Ro3 Guideline | Rationale for FBDD |
| Molecular Weight | 298.42 g/mol | ≤ 300 Da | Ensures efficient sampling of chemical space and provides ample room for synthetic elaboration.[9] |
| cLogP | 2.1 | ≤ 3 | Balances solubility with sufficient lipophilicity to engage in meaningful binding interactions. |
| Hydrogen Bond Donors | 0 | ≤ 3 | Minimizes potential for poor desolvation penalties upon binding. |
| Hydrogen Bond Acceptors | 4 (O, N atoms) | ≤ 3 | Provides specific interaction points to anchor the fragment in a binding pocket. |
| Rotatable Bonds | 3 | ≤ 3 | The rigid core limits conformational entropy loss upon binding, leading to more efficient interactions. |
| Topological Polar Surface Area | 38.2 Ų | N/A | Contributes to good solubility and cell permeability characteristics during lead optimization. |
Key Structural Features:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group serves as a crucial synthetic handle. It protects the piperidine nitrogen during initial screening and can be readily removed to provide a well-defined vector for "fragment growing".[10][11]
-
Quaternary Center: The C4 position, substituted with both a methyl and a morpholinyl group, creates a rigid, stereochemically defined scaffold that projects functionality into 3D space.
-
Piperidine & Morpholine Moieties: These heterocycles are well-established pharmacophores that often confer desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]
Integration into the FBDD Workflow
The successful application of any fragment relies on its integration into a robust, multi-stage screening cascade. The goal is to efficiently identify true binding events and gain structural insights to guide medicinal chemistry.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Experimental Application Notes & Protocols
The following protocols provide step-by-step methodologies for utilizing 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine within a standard FBDD campaign.
Protocol 4.1: Preparation of Fragment Stock Solutions
Rationale: Proper fragment handling is critical for screening success. High-purity DMSO is used as the solvent to ensure fragment solubility and compatibility with most biophysical assays. A high stock concentration allows for dilution into various assay buffers while minimizing the final DMSO concentration, which can interfere with measurements.[12]
-
Quality Control: Prior to solubilization, verify the purity and identity of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine via LC-MS and ¹H NMR.
-
Solubilization: Accurately weigh the fragment and dissolve it in high-purity, anhydrous DMSO to a final concentration of 100 mM. Ensure complete dissolution using gentle vortexing or sonication.
-
Plating: Aliquot the stock solution into 96- or 384-well plates suitable for long-term storage and compatible with automated liquid handlers.
-
Storage: Seal the plates securely to prevent water absorption by the DMSO. Store at -20°C or -80°C for long-term stability.
Protocol 4.2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a sensitive, label-free technology ideal for primary screening of fragments due to its low protein consumption and ability to detect weak binding events in real-time.[13][14] This protocol outlines a basic screening experiment to identify fragments that bind to an immobilized protein target.
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) appropriate for detecting low-molecular-weight fragments.
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) matched with the assay buffer. Critically, ensure the final DMSO concentration in the fragment samples is precisely matched in the running buffer to minimize solvent mismatch artifacts.[12]
-
System Priming: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Fragment Injection: Prepare a dilution of the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine stock solution in running buffer to the desired screening concentration (typically 100-200 µM).[15]
-
Screening Cycle:
-
Inject the diluted fragment solution over the sensor chip surface (containing both the target and a reference channel) for a defined association time (e.g., 60 seconds).
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Inject a regeneration solution if necessary to remove the bound fragment and prepare the surface for the next cycle.
-
-
Data Analysis: Subtract the signal from the reference channel from the target channel signal to obtain a specific binding sensorgram. A positive "hit" is identified by a concentration-dependent binding response that deviates significantly from the baseline.[12]
Protocol 4.3: Hit Validation using NMR Spectroscopy
Rationale: NMR is a gold-standard technique for validating fragment hits because it can unambiguously confirm a direct physical interaction between the fragment and the target protein in solution.[16][17] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly powerful for detecting weak binders.[18]
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).
-
Add 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine from the DMSO stock to a final concentration of ~100-500 µM (maintaining a 20-50 fold excess relative to the protein).
-
-
Acquire Control Spectrum: Record a standard 1D ¹H NMR spectrum of the fragment in the same buffer without the protein to serve as a reference.
-
Acquire STD-NMR Spectrum:
-
Set up the STD experiment with selective on-resonance saturation of a protein resonance region (e.g., -1.0 ppm) where no ligand signals are present.
-
Set the off-resonance saturation to a region far from any protein or ligand signals (e.g., 40 ppm).
-
Acquire the STD spectrum. The experiment subtracts the off-resonance spectrum from the on-resonance spectrum.
-
-
Data Analysis: If the fragment binds to the protein, signals will appear in the STD spectrum corresponding to the protons of the fragment that are in close proximity to the protein surface. The presence of these signals confirms a direct binding interaction.[19]
Protocol 4.4: Structural Characterization via X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive proof of binding and reveals the precise binding mode.[20][21] This atomic-level information is invaluable for structure-based drug design, as it shows exactly how the fragment interacts with the target and illuminates vectors for optimization.[1]
-
Protein Crystallization: Grow high-quality crystals of the target protein under conditions known to produce a robust and reproducible crystal system.
-
Fragment Soaking: Prepare a soaking solution containing the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine fragment at a concentration of 1-10 mM in a cryo-protectant solution compatible with the protein crystals.
-
Crystal Soaking: Transfer the protein crystals into the fragment-containing solution and allow them to soak for a period ranging from minutes to several hours.
-
Cryo-cooling: Remove a soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[9]
-
Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model. Carefully analyze the resulting electron density maps to identify the density corresponding to the bound fragment. A positive result will show unambiguous electron density for the fragment within a binding pocket of the protein.[21]
From Hit to Lead: A Structure-Guided Elaboration Strategy
Once the binding mode of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is confirmed, the Boc-protecting group becomes the primary focus for medicinal chemistry. Its removal unmasks a secondary amine, providing a direct and synthetically tractable vector for fragment evolution.
Caption: Synthetic strategy for "fragment growing" from the core scaffold.
This "fragment growing" strategy uses the initial fragment as an anchor and builds molecular complexity into an adjacent, unoccupied region of the binding pocket identified by the crystal structure.[11][22] This iterative process of chemical synthesis and biological testing, guided by structural biology, is the cornerstone of converting a low-affinity fragment hit into a high-potency lead compound.
Conclusion
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents a highly valuable tool for modern FBDD campaigns. Its inherent 3D architecture, incorporation of privileged medicinal chemistry scaffolds, and designed-in synthetic tractability make it an ideal candidate for inclusion in fragment libraries targeting a wide range of proteins. The protocols and strategies outlined in this guide provide a clear roadmap for researchers to effectively utilize this and similar 3D fragments to discover novel, high-quality starting points for drug discovery.
References
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J. D. H. Fisher, et al. (2012). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 3(12), 1038–1042. [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
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G. M. T. Vogel, et al. (2009). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 9(18), 1652-1667. [Link]
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European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]
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G. A. Papalia, et al. (2006). Fragment-based screening using surface plasmon resonance technology. Assay and Drug Development Technologies, 4(4), 391-404. [Link]
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A. Moberg, et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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M. J. Harner, et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 367–386. [Link]
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Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
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Sygnature Discovery. (n.d.). Why 3D is not always the winner in fragment-based screening?. Sygnature Discovery. [Link]
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D. A. Eye, et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 6), 618–627. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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E. T. Kool, et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(30), 7075–7084. [Link]
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S. B. Shuker, et al. (2016). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 565, 41-71. [Link]
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T. S. C. C. P. D. D. C. S. A. A. D. C. A. C. S. C. C. M. L. A. S. A. A. S. C. S. D. C. A. A. S. A. A. S. A. A. S. A. A. T. S. C. C. P. D. D. C. S. A. A. D. C. A. C. S. C. C. M. L. A. S. A. A. S. C. S. D. C. A. A. S. A. A. S. A. A. S. A. A. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science, 23(8), 1011–1021. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
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D. A. Erlanson. (2012). Computational Fragment-Based Drug Design. Methods in Molecular Biology, 851, 25-34. [Link]
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M. J. J. Blommers, et al. (2022). Approaches to Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
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PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
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Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]
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S. A. Khan, et al. (2021). Piperazine and morpholine : Synthetic preview and pharmaceutical applications. Journal of the Indian Chemical Society, 98(9), 100128. [Link]
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A. E. Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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A. E. Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
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Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Pharmacelera. [Link]
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S. A. Khan, et al. (2021). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. ResearchGate. [Link]
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StudySmarter. (n.d.). Fragment-Based Drug Design: Techniques & Examples. StudySmarter. [Link]
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Discovery outsourcing. (2023). 3D-Fragment Library. Discovery outsourcing. [Link]
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A. K. Urick, et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1666–1672. [Link]
-
M. Asif. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
-
G. Chessari, et al. (2009). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 52(21), 6638–6645. [Link]
-
ResearchGate. (n.d.). Piperidines and Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]
-
Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 11, 1264259. [Link]
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- 22. astx.com [astx.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
This technical guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a key intermediate in pharmaceutical development. The primary focus is on the most direct and plausible synthetic route: the reductive amination of 1-Boc-4-methyl-4-piperidone with morpholine. This resource is designed for researchers, scientists, and drug development professionals to enhance yield, purity, and overall success of the synthesis.
I. Proposed Synthetic Pathway
The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is most efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of a ketone (1-Boc-4-methyl-4-piperidone) with a secondary amine (morpholine) in the presence of a reducing agent.
Caption: Proposed synthetic route for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: Why is my yield of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine consistently low?
A1: Low yields in this reductive amination can be attributed to several factors, primarily incomplete formation of the iminium ion intermediate and inefficient reduction.
-
Incomplete Iminium Ion Formation: The reaction between the ketone and morpholine is an equilibrium process. The steric hindrance from the methyl group on the 4-position of the piperidone can slow down this step. To drive the equilibrium towards the iminium ion, it is crucial to remove the water generated during the reaction. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[1]
-
Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone to the corresponding alcohol, leading to a significant decrease in the desired product.[1] A milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB), is generally preferred as it preferentially reduces the iminium ion over the ketone.[1][2]
-
Reaction pH: The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-5).[1] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Q2: I am observing a significant amount of the starting ketone in my final product mixture. What is causing this incomplete conversion?
A2: Incomplete conversion is often a sign of either poor iminium ion formation or a deactivated reducing agent.
-
Steric Hindrance: The tetrasubstituted nature of the ketone starting material can significantly slow down the initial reaction with morpholine. Increasing the reaction time or temperature may be necessary.
-
Reducing Agent Potency: Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Ensure that it is fresh and handled under anhydrous conditions. If the STAB has degraded, its reducing capability will be diminished.
-
Stoichiometry: Ensure that at least a stoichiometric amount of morpholine and the reducing agent are used. A slight excess of both may be beneficial to drive the reaction to completion.
Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A3: The primary impurities are likely unreacted starting materials (1-Boc-4-methyl-4-piperidone and morpholine) and the alcohol byproduct from the reduction of the starting ketone.
-
Morpholine Removal: Morpholine is a basic compound and can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl). However, be cautious as the product is also a tertiary amine and may form a salt. A better approach might be to use a silica gel plug or a short column.
-
Ketone and Alcohol Removal: Both the starting ketone and the alcohol byproduct are more polar than the final product. They can be effectively removed by column chromatography on silica gel.
-
General Purification Strategy: After the reaction work-up, a thorough purification by flash column chromatography is recommended. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should provide good separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group?
A1: The tert-butoxycarbonyl (Boc) group is a protecting group for the piperidine nitrogen. It prevents the nitrogen from participating in unwanted side reactions, such as reacting with the ketone or the reducing agent.[3] The Boc group is also crucial for directing the regioselectivity of certain reactions and can be easily removed under acidic conditions if the free secondary amine is desired in a subsequent step.
Q2: Can I use other reducing agents for this reaction?
A2: Yes, other reducing agents can be used, but they come with their own advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective for iminium ions, commercially available. | Moisture sensitive, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective for iminium ions. | Highly toxic (can release HCN gas under acidic conditions).[2] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" and cost-effective for large-scale synthesis. | May require high pressure, potential for catalyst poisoning, can sometimes lead to debenzylation if other protecting groups are present. |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting ketone, leading to lower yields of the desired amine.[1] |
Q3: What are the optimal reaction conditions for this synthesis?
A3: The optimal conditions can vary, but a good starting point would be:
-
Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is commonly used.
-
Temperature: The reaction is typically run at room temperature. Gentle heating (e.g., 40-50 °C) may be required to improve the rate of iminium ion formation.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine completion, which can range from a few hours to overnight.
IV. Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Materials:
-
1-Boc-4-methyl-4-piperidone
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 1-Boc-4-methyl-4-piperidone (1.0 eq) in anhydrous DCM, add morpholine (1.1 eq) and glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
V. References
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
Valdez, C. A., et al. (2014). A Fentanyl Precursor, N-Boc-4-anilinopiperidine (Boc-4-AP), and its Role in the Synthesis of Fentanyl and its Analogs. Forensic Chemistry, 1, 1-7.
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Technical Support Center: Purification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction:
Welcome to the technical support guide for the purification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. As there is limited specific literature on this particular molecule, this guide synthesizes field-proven insights from the purification of structurally related compounds, such as tertiary amines, Boc-protected piperidines, and morpholine derivatives. The principles and protocols outlined here are based on established chemical expertise and are designed to provide a robust framework for troubleshooting common purification issues.
I. Understanding the Molecule: Physicochemical Properties and Challenges
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine possesses several structural features that can influence its behavior during purification:
-
Tertiary Amines: The piperidine and morpholine nitrogens are tertiary amines, which are basic. This basicity can lead to strong interactions with the acidic silanol groups on standard silica gel, causing peak tailing, poor separation, and even decomposition during chromatography.[1][2]
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is bulky and lipophilic, which increases the compound's solubility in organic solvents but can also make it prone to being an oil or a low-melting solid, complicating crystallization.[3][4]
-
Quaternary Carbon: The C4 position of the piperidine ring is a quaternary carbon, which can sterically hinder interactions and influence the overall shape and crystallinity of the molecule.
Estimated Physicochemical Properties (Based on Analogs):
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Weight | 298.42 g/mol | Calculated from the molecular formula C16H30N2O3. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Many Boc-protected amines are oils or waxy solids.[4] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF). Insoluble in water. | The Boc group and hydrocarbon backbone confer lipophilicity. |
| pKa (Conjugate Acid) | 7.5 - 8.5 | Estimated based on the pKa of similar N-alkyl piperidines and morpholines. The electron-withdrawing effect of the Boc group slightly reduces the basicity of the piperidine nitrogen. |
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in a question-and-answer format.
Question 1: My compound is streaking/tailing badly on a silica gel column. How can I improve the peak shape?
Answer:
This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[1][2] The acidic nature of the silica surface strongly interacts with the basic nitrogen atoms of your compound.
Causality: The lone pair of electrons on the nitrogen atoms of the piperidine and morpholine moieties can form hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This strong, sometimes irreversible, binding leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks.
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Amine: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase. A typical starting concentration is 0.1-1% (v/v).[5] The added amine will "cap" the acidic silanol sites on the silica, preventing your target compound from binding too strongly.
-
Use an Alcohol Modifier: For more polar compounds, using a small percentage of methanol or isopropanol in your eluent can also help to disrupt the strong interactions with the silica.
-
-
Stationary Phase Modification:
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide excellent results without the need for mobile phase modifiers.[1] These stationary phases have a less acidic surface, which minimizes the problematic interactions with basic compounds.
-
Basic Alumina: Basic alumina is another alternative to silica gel for the purification of basic compounds. However, it can sometimes be less predictable in its separation behavior.
-
Question 2: I'm having trouble separating my product from a closely related, less polar impurity. What should I do?
Answer:
When dealing with closely eluting impurities, optimizing the selectivity of your chromatographic system is key.
Causality: The impurity may have a very similar polarity and structure to your desired product, making separation difficult with a standard solvent system.
Solutions:
-
Solvent System Optimization:
-
Vary the Solvent Polarity: Experiment with different solvent systems. Instead of a standard hexane/ethyl acetate gradient, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compound and the stationary phase in unique ways, which can enhance the separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient or even an isocratic elution with the optimal solvent mixture to maximize the separation between your product and the impurity.
-
-
Reverse-Phase Chromatography:
-
If your compound and the impurity have different lipophilicity, reverse-phase chromatography (e.g., C18 silica) can be a powerful alternative. The elution order will be reversed, with more polar compounds eluting first. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Question 3: My purified compound is an oil, and I can't get it to crystallize. How can I induce crystallization?
Answer:
Many Boc-protected compounds are notoriously difficult to crystallize, often remaining as persistent oils.[4]
Causality: The bulky and flexible Boc group can disrupt the formation of a regular crystal lattice. The presence of even small amounts of impurities can also inhibit crystallization.
Solutions:
-
Ensure High Purity: First, ensure your compound is >98% pure by NMR or LC-MS. Impurities are a common cause of crystallization failure.
-
Solvent Screening:
-
Single Solvent Systems: Dissolve your oily product in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane, heptane) until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed container with a more volatile, poor solvent (e.g., pentane). The poor solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
-
Seeding: If you have a small amount of solid material, add a tiny seed crystal to a supersaturated solution of your compound to initiate crystallization.[6]
-
Salt Formation: If the free base is difficult to crystallize, consider forming a salt. Reacting your compound with an acid like HCl (in ether or dioxane) or a carboxylic acid (e.g., oxalic acid, tartaric acid) can produce a more crystalline solid that is easier to handle and purify by recrystallization.[5]
III. Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
This protocol provides a general guideline for purifying 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine on silica gel.
Materials:
-
Crude 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
Procedure:
-
TLC Analysis:
-
Prepare a stock solution of your crude material in dichloromethane or ethyl acetate.
-
Develop several TLC plates in different solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexanes). To one of your developing chambers, add a few drops of TEA to the solvent mixture.
-
Compare the TLC plates. The plate developed in the solvent system with TEA should show a higher Rf value and less streaking for your product.
-
Choose a solvent system that gives your product an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Pack a glass column with silica gel as a slurry in your chosen mobile phase (including 0.5% TEA).
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with your chosen mobile phase containing 0.5% TEA.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure.
-
To remove residual TEA, you can co-evaporate with a solvent like toluene or dissolve the residue in a solvent and wash with a dilute acid (if your compound is stable to acid), followed by a base wash, drying, and solvent evaporation.
-
Protocol 2: Recrystallization
This protocol is a starting point for the recrystallization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, assuming it can be obtained as a solid.
Materials:
-
Crude solid 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
A "good" solvent (e.g., isopropanol, ethyl acetate, acetone)
-
A "poor" solvent (e.g., hexanes, heptane, water)
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a "good" solvent and heat gently until the solid dissolves.
-
Add a "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to redissolve the solid and create a clear, saturated solution.
-
Allow the solution to cool slowly. If crystals form, you have found a suitable solvent system.
-
-
Recrystallization:
-
In a larger flask, dissolve the bulk of your crude solid in a minimal amount of the hot "good" solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution.
-
Slowly add the "poor" solvent until the solution is slightly turbid.
-
Allow the flask to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
-
Once the flask has reached room temperature, place it in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
-
IV. Visualizations
Purification Workflow Diagram:
Caption: A general workflow for the purification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Troubleshooting Chromatography Diagram:
Caption: A decision tree for troubleshooting common chromatography issues.
V. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine? A1: The impurities will depend on the synthetic route. A likely synthesis involves the reaction of 1-Boc-4-piperidone with a methyl organometallic reagent followed by oxidation and reductive amination with morpholine. Potential impurities could include unreacted starting materials, over-alkylated byproducts, or reagents from specific reactions like a Curtius rearrangement if that is used to introduce an amine.[7]
Q2: How should I store the purified compound? A2: As a Boc-protected amine, it should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation. While generally stable, long-term storage at room temperature is not recommended.
Q3: Can I remove the Boc group during purification? A3: The Boc group is sensitive to strong acids. Using acidic modifiers like TFA in chromatography or washing with strong acids can lead to partial or complete deprotection. If acidic conditions are necessary, they should be used with caution and at low temperatures.
Q4: Is this compound volatile? A4: With a molecular weight of 298.42 g/mol , it is not expected to be highly volatile. However, when removing solvents under high vacuum, gentle heating is recommended to avoid any loss of product.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. (2011). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Reddit. (2022). Amine workup. [Link]
-
Wikipedia. (2023). 1-Boc-4-AP. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-4-Methylpiperidine. PubChem Compound Database. [Link]
-
Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856. [Link]
-
ResearchGate. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
MDPI. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Morpholinopiperidine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1488. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
CSIR-NIScPR. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?[Link]
- Google Patents. (2021).
-
Open Access Repository. (2008). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
-
Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the technical support guide for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues in a direct question-and-answer format. Each answer is followed by an "Application Scientist's Note" to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Q1: Why is my 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine not dissolving in my chosen solvent?
Answer: The solubility of this compound is governed by its unique molecular structure, which contains both lipophilic (fat-loving) and hydrophilic (water-loving) regions. The large, nonpolar tert-butyloxycarbonyl (Boc) group and the piperidine ring increase its affinity for organic solvents.[1] Conversely, the nitrogen and oxygen atoms in the morpholine ring can accept hydrogen bonds, suggesting some potential for solubility in polar solvents.[2] If you are experiencing poor solubility, it is likely due to a mismatch between the polarity of your solvent and the compound's multifaceted nature.
Application Scientist's Note: The principle of "like dissolves like" is paramount here. The bulky Boc group makes the molecule greasy, favoring nonpolar environments. However, the tertiary amine of the morpholine ring is a key functional group. While it is uncharged and basic at neutral pH, its lone pair of electrons can be protonated under acidic conditions, which dramatically alters the molecule's polarity and solubility profile.
Q2: What are the recommended starting solvents for this compound?
Answer: For most applications, starting with a range of common organic solvents is recommended. Based on its structure, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is predicted to have good solubility in polar aprotic solvents and some polar protic solvents.
Application Scientist's Note: The Boc protecting group generally enhances solubility in a wide array of organic solvents, from nonpolar to polar aprotic types.[1] The morpholine moiety is miscible with both water and many organic solvents, further broadening the options.[3][4] A preliminary solubility screen is the most effective approach to identify the optimal solvent for your specific concentration needs.
Q3: How does pH affect the solubility of this compound in aqueous solutions, and how can I use this to my advantage?
Answer: The pH of an aqueous solution has a profound effect on the solubility of this compound. The morpholine nitrogen is basic and can be protonated (gain a hydrogen ion) in acidic conditions (low pH). This protonation forms a positively charged morpholinium ion, which dramatically increases the molecule's polarity and its solubility in water.[5][6][7] Conversely, in neutral or basic solutions (higher pH), the morpholine nitrogen remains uncharged, making the compound less water-soluble.
Application Scientist's Note: This pH-dependent solubility is a classic characteristic of compounds containing a basic amine functional group.[8] By lowering the pH of your aqueous medium with a dilute acid (e.g., 0.1 M HCl), you can convert the molecule into its salt form, which is significantly more hydrophilic. This is a powerful and common technique to solubilize basic compounds for biological assays or formulation development.[] Remember to ensure the final pH is compatible with your experimental system.
Q4: I'm still struggling with solubility in my aqueous buffer. When and how should I use co-solvents?
Answer: If pH adjustment alone is insufficient or not viable for your experiment, the use of a water-miscible organic co-solvent is the next logical step.[10][11] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[][12] Common co-solvents for this purpose include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[][10][12]
Application Scientist's Note: The strategy is to first dissolve the compound in a minimal amount of a strong organic solvent in which it is highly soluble (like DMSO) to create a concentrated stock solution. This stock can then be slowly diluted into your aqueous buffer with vigorous mixing. The co-solvent helps bridge the polarity gap between the compound and the water.[13] Be cautious, as adding too much organic solvent can sometimes cause the compound to precipitate, a phenomenon known as "salting out," and may also affect the biological integrity of your experiment.[13]
Q5: Can heating or sonication improve solubility?
Answer: Yes, both heating and sonication can aid dissolution. Gently warming the solution increases the kinetic energy of the solvent molecules, which can help break down the crystal lattice of the solid compound more effectively. Sonication uses high-frequency sound waves to agitate the solvent and mechanically break apart solid particles, increasing the surface area available for dissolution.
Application Scientist's Note: While effective, these methods should be used with caution. The primary risk with heating is the potential for chemical degradation, especially for complex organic molecules. The Boc protecting group, in particular, is known to be thermally labile and can be cleaved at high temperatures, even without acid.[14] Always use the minimum effective temperature and check for compound stability. Sonication is generally a safer alternative for enhancing the rate of dissolution.[15]
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol provides a method for quickly determining the qualitative solubility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in a variety of common laboratory solvents.
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Selection of solvents (see table below)
Procedure:
-
Accurately weigh approximately 2-5 mg of the compound into individual vials.
-
To each vial, add 1 mL of a different test solvent.
-
Cap the vials securely and vortex vigorously for 2 minutes.
-
Allow the vials to stand for 5 minutes and visually inspect for any undissolved solid.
-
Record observations as "Freely Soluble," "Sparingly Soluble," or "Insoluble."
Table 1: Predicted & Experimental Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The compound's overall polarity and hydrogen bond accepting sites favor these solvents.[2] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Can act as hydrogen bond acceptors, but the large nonpolar regions may limit high concentrations.[2] |
| Chlorinated | Dichloromethane (DCM) | High | Often effective for dissolving Boc-protected compounds.[1] |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The polar morpholine group limits solubility in highly nonpolar environments.[2] |
| Aqueous | Water (neutral pH) | Very Low / Insoluble | The large, lipophilic Boc group dominates, preventing dissolution in pure water.[1] |
Protocol 2: pH-Adjusted Aqueous Solubilization
This protocol details the steps for dissolving the compound in an aqueous buffer by modifying the pH.
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Target aqueous buffer (e.g., PBS, TRIS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of the compound into a suitable container.
-
Add a small volume of the target aqueous buffer (e.g., 50% of the final volume). The compound will likely remain as a suspension.
-
While stirring, add 0.1 M HCl dropwise. Monitor the solution for clarity.
-
Continue adding acid until the compound fully dissolves.
-
Check the pH of the solution. If necessary, carefully back-titrate with 0.1 M NaOH to reach the desired final pH, ensuring the compound remains in solution.
-
Add the remaining buffer to reach the final target volume and concentration.
-
Visually inspect the final solution to ensure no precipitation has occurred.
Visual Workflow & Mechanistic Diagrams
Visual aids can clarify complex decision-making processes and chemical principles. The following diagrams, rendered in Graphviz, illustrate the recommended troubleshooting workflow and the chemical basis for pH-dependent solubility.
Diagram 1: Solubility Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Diagram 2: Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of the compound.
References
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Madhavi. (2022). solubility enhancement and cosolvency. SlideShare. Retrieved January 11, 2026, from [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 11, 2026, from [Link]
-
Shaikhazaroddin. (2022). Methods of solubility enhancements. SlideShare. Retrieved January 11, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bio-Enhancement of PLS. Retrieved January 11, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 11, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 11, 2026, from [Link]
-
Pitha, J., & Hoshino, T. (1993). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 82(5), 533-536. [Link]
-
MORPHOLINE. (n.d.). Ataman Kimya. Retrieved January 11, 2026, from [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Morpholine. (2022). Sciencemadness Wiki. Retrieved January 11, 2026, from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
pH and solubility (video). (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved January 11, 2026, from [Link]
-
Loftsson, T., & Hreinsdóttir, D. (2006). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 95(10), 2133-2139. [Link]
-
Solubility and pH. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
Sources
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- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Stability of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the technical support center for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound in solution. Here, we address common challenges and questions through detailed troubleshooting guides and FAQs, grounded in established chemical principles and industry best practices.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Rapid Decrease in Parent Compound Concentration via HPLC Analysis
Question: I've prepared a stock solution of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in methanol, and my initial HPLC analysis shows good purity. However, after 24 hours at room temperature, I see a significant new peak and a corresponding decrease in my target compound's peak area. What is happening?
Answer: This observation strongly suggests degradation of the parent compound. The most probable cause is the cleavage of the tert-butoxycarbonyl (Boc) protecting group, especially if your solvent or any additives are even mildly acidic.
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis: The Boc group is notoriously sensitive to acid. The reaction mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene and releases carbon dioxide. The kinetics of this cleavage can even show a second-order dependence on the acid concentration, meaning even trace amounts of acid can have a significant effect over time.
-
Solvent Purity: "Anhydrous" or "HPLC-grade" solvents can still contain trace acidic impurities from manufacturing or improper storage. Methanol, while generally neutral, can become acidic over time.
-
Contaminated Glassware: Residual acidic cleaning agents on glassware can be sufficient to catalyze the degradation.
Troubleshooting & Corrective Actions:
-
pH Assessment: If possible, measure the apparent pH of your stock solution. A pH below 6 is a strong indicator of acidic conditions.
-
Solvent Selection & Preparation:
-
Use freshly opened, high-purity solvents (e.g., HPLC or LC-MS grade).
-
Consider using a less protic solvent if your experimental design allows, such as acetonitrile or THF, which are less likely to act as proton donors.
-
If using an aqueous buffer system, ensure the pH is maintained between 7.0 and 8.5. Avoid acidic buffers like phosphate or citrate unless absolutely necessary for your assay.
-
-
Glassware Preparation: Ensure all glassware is thoroughly rinsed with deionized water and then with the final solvent before use to neutralize any acidic residues.
-
Confirmation of Degradant: The primary degradation product will be 4-Methyl-4-morpholin-4-yl-piperidine. This compound is significantly more polar than the parent molecule and will thus have a much shorter retention time on a reverse-phase HPLC column. You can confirm its identity by running an LC-MS analysis to check for the expected molecular weight.
Issue 2: Appearance of Multiple, Small Impurity Peaks in the Chromatogram
Question: My stability study involves exposing the compound to an oxidative stressor (e.g., AIBN or H₂O₂). I'm seeing not just one, but several new, small peaks in my HPLC chromatogram. Are these all related to the parent compound?
Answer: The presence of multiple degradation products under oxidative conditions is expected due to the molecule's structure. 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine has two tertiary amine centers (the piperidine nitrogen is protected, but the morpholine nitrogen is exposed) which are susceptible to oxidation.
Root Cause Analysis:
-
N-Oxidation: The nitrogen atom on the morpholine ring is a primary target for oxidation, which would lead to the formation of an N-oxide. This is a common metabolic pathway for tertiary amines and can be replicated in vitro with oxidizing agents.
-
Ring Opening: More aggressive oxidation can lead to the opening of the piperidine or morpholine rings. This would result in a variety of smaller, more polar fragments.
-
Oxidation of the Boc Group: While less common, under harsh conditions, the Boc group itself could undergo oxidative degradation.
Troubleshooting & Corrective Actions:
-
Mass Spectrometry Analysis: The most effective way to identify these new peaks is through LC-MS. Look for mass additions corresponding to oxygen atoms (+16 Da for N-oxides) or fragmentation patterns that suggest ring cleavage.
-
Control Experiments: Run parallel experiments in the absence of the oxidizing agent but under the same temperature and light conditions. This will help you differentiate between oxidative degradants and those formed via other pathways (e.g., thermal or hydrolytic).
-
Antioxidant Addition: For formulation development, if oxidative degradation is a concern, consider the inclusion of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) to quench radical reactions.
-
Inert Atmosphere: When preparing and storing solutions, purging the solvent and the vial headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation by displacing atmospheric oxygen.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
For maximum stability, stock solutions should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C or -80°C | Minimizes the rate of all potential degradation reactions, including hydrolysis and oxidation. |
| Solvent | Anhydrous, aprotic solvent (e.g., Acetonitrile, THF, Dioxane) | Aprotic solvents lack acidic protons, providing a more stable environment for the acid-labile Boc group. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing the oxidation of the tertiary morpholine nitrogen. |
| Light | Amber vials or protection from light | Protects against photolytic degradation, which is a risk for many organic molecules. |
| pH (if aqueous) | 7.0 - 8.5 | Maintains a neutral to slightly basic environment to prevent acid-catalyzed deprotection of the Boc group. |
Q2: How do I design a forced degradation study for this molecule?
A forced degradation or stress testing study is crucial for understanding the intrinsic stability of a molecule. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways. A standard protocol should follow ICH Q1A/Q1B guidelines.
Workflow for a Forced Degradation Study
Caption: Predicted primary degradation pathways for the target molecule.
References
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117-8125.
- Kotsuki, H., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
- Request PDF. (2025, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
- MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- Request PDF. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Pfizer, Inc. Thermolytic Deprotection of N-Boc Groups.
- Chemistry Steps. Boc Protecting Group for Amines.
- BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- MDPI. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- RSC Publishing. Continuous flow synthesis of amine oxides by oxidation of tertiary amines.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Wordpress.
- ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC.
- Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medical research reviews, 3(1), 73-88.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Request PDF. (2025, August 10). Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. ResearchGate.
- NIH. The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Request PDF. (2025, August 6).
Technical Support Center: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This valuable intermediate, characterized by a sterically hindered tertiary amine at a quaternary carbon center, is crucial in the development of various pharmaceutical agents. Its synthesis, however, presents unique challenges that can lead to the formation of specific, often difficult-to-remove, side products.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common issues encountered during synthesis, focusing on the mechanistic origins of side products and offering validated protocols for their mitigation and removal.
The most common and logical synthetic route proceeds in two key stages:
-
Nucleophilic Addition: Reaction of 1-Boc-4-piperidone with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the tertiary alcohol intermediate, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.[1]
-
Nucleophilic Substitution: Acid-catalyzed substitution of the tertiary hydroxyl group with morpholine to yield the final product. This step is challenging and is the primary source of impurities.
This guide will focus on troubleshooting the side products generated during this synthetic sequence.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My LCMS shows a significant peak with a mass of 195.16 g/mol , and the ¹H NMR has olefinic signals (~5-6 ppm). What is this impurity and how do I prevent it?
Answer:
The Problem: You have identified the primary elimination side product: 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine .
The Cause (Mechanism): This side product is formed during the second step—the acid-catalyzed substitution of the tertiary alcohol intermediate (1-Boc-4-hydroxy-4-methylpiperidine) with morpholine. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).[2] Departure of water generates a tertiary carbocation at the 4-position of the piperidine ring. While this carbocation is intended to be trapped by morpholine (the desired SN1 reaction), it is also highly susceptible to a competing E1 elimination pathway. A proton is readily abstracted from an adjacent carbon (C3 or C5), leading to the formation of a double bond within the ring. This elimination pathway is often kinetically favorable, especially at elevated temperatures.
Visualization of Competing Pathways:
Caption: Reaction scheme showing desired SN1 substitution and competing E1 elimination.
Troubleshooting and Prevention Protocol:
-
Lower the Reaction Temperature: The elimination pathway has a higher activation energy than the substitution pathway. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the desired SN1 reaction. Avoid heating the reaction mixture unless absolutely necessary.
-
Choice of Acid Catalyst: Use a Lewis acid (e.g., In(OTf)₃, Fe(OTf)₃) instead of a strong Brønsted acid (like H₂SO₄ or HCl).[3][4] Lewis acids can activate the hydroxyl group for substitution with less promotion of carbocation rearrangements and elimination.[4]
-
Solvent Choice: Employ a non-polar, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Polar protic solvents can stabilize the carbocation and may facilitate the elimination pathway.
-
Controlled Addition: Add the acid catalyst slowly to a pre-cooled solution of the alcohol intermediate and morpholine. This maintains a low instantaneous concentration of the reactive carbocation, favoring its immediate capture by the high-concentration morpholine nucleophile.
Q2: My reaction is sluggish and I'm left with a large amount of a polar starting material, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. How can I drive the reaction to completion?
Answer:
The Problem: The substitution reaction is incomplete, leaving unreacted tertiary alcohol intermediate.
The Cause (Mechanism): The substitution reaction at a sterically hindered tertiary center is inherently slow.[5] Several factors can contribute to an incomplete reaction:
-
Insufficient Activation: The acid catalyst may be too weak, used in insufficient quantity, or poisoned by basic impurities, failing to adequately activate the hydroxyl leaving group.
-
Steric Hindrance: The bulky tert-butyl group on the piperidine nitrogen and the methyl group at the reaction center create significant steric congestion, hindering the approach of the morpholine nucleophile.[6][7]
-
Reversibility: Under certain conditions, the reaction can be reversible. If water is not effectively removed or sequestered, it can react with the carbocation intermediate, regenerating the starting alcohol.
Troubleshooting and Optimization Protocol:
-
Catalyst Screening: If using a mild acid, consider switching to a stronger activating agent. While strong Brønsted acids increase elimination risk (see Q1), a more potent Lewis acid could be effective. Alternatively, converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) prior to substitution is a robust, albeit longer, alternative. However, this also can favor elimination.
-
Increase Morpholine Equivalents: Use a larger excess of morpholine (e.g., 3-5 equivalents). According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium toward the products.
-
Water Removal: If feasible for your solvent system, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Alternatively, adding a dessicant like molecular sieves (ensure they are compatible with the acidic conditions) can sequester water and drive the reaction forward.
-
Extended Reaction Time: Given the steric hindrance, the reaction may simply require more time. Monitor the reaction by a suitable method (TLC, LCMS) over 24-48 hours before concluding it is stalled.
Q3: I'm observing a side product with a mass corresponding to the loss of the Boc group (C₁₀H₂₀N₂O). Why is this happening and how can I avoid it?
Answer:
The Problem: You are observing the Boc-deprotected product, 4-Methyl-4-morpholin-4-yl-piperidine .
The Cause (Mechanism): The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is specifically designed to be labile under acidic conditions.[8][9] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form carbon dioxide and the free amine.[10] The very conditions required to catalyze the substitution of the tertiary alcohol (strong acids) are also the conditions that remove the Boc group.[11]
Troubleshooting and Prevention Protocol:
-
Use Milder Acid Catalysts: This is the most critical factor. Switch from strong Brønsted acids like Trifluoroacetic Acid (TFA) or HCl to milder Lewis acids that are less likely to cleave the Boc group.[12] Catalysts like Scandium(III) triflate or Indium(III) chloride are good candidates.
-
Minimize Acid Stoichiometry: Use only a catalytic amount of acid (e.g., 0.1-0.2 equivalents). Avoid using stoichiometric or excess acid.
-
Strict Temperature Control: Boc-deprotection is often accelerated by heat. Keep the reaction temperature as low as possible (ideally at or below room temperature) to minimize the rate of deprotection while still allowing the main reaction to proceed.
-
Careful Workup: During the reaction workup, neutralize the acid promptly with a mild base (e.g., saturated sodium bicarbonate solution) before extraction and concentration. Prolonged exposure to an acidic aqueous environment can cause further deprotection.
Purification and Data Summary
Troubleshooting the reaction is key, but effective purification is essential for isolating the target compound.
Recommended Purification Strategy
The primary impurities (elimination product, starting alcohol, deprotected product) have different polarities, making them separable by column chromatography.
Workflow for Purification:
Caption: General workflow for the purification of the crude product.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel (standard 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of heptane/ethyl acetate is often effective.
-
The non-polar elimination product will elute first.
-
The desired product will elute next.
-
The polar starting alcohol will elute last or remain on the baseline.
-
-
TLC Monitoring: Use a mobile phase system like 7:3 Heptane:Ethyl Acetate and visualize with a permanganate stain, which is highly effective for tertiary amines and alcohols.
Summary of Key Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| Desired Product | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | 312.45 | Absence of -OH or olefinic protons in ¹H NMR. Correct mass by LCMS. |
| Elimination Product | 1-Boc-4-methyl-1,2,3,6-tetrahydropyridine | 195.29 | Olefinic proton signal (~5-6 ppm) in ¹H NMR. |
| Alcohol Intermediate | tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | 215.29 | Broad -OH signal in ¹H NMR. High polarity on TLC. |
| Deprotected Product | 4-Methyl-4-morpholin-4-yl-piperidine | 212.33 | Absence of Boc protons (~1.45 ppm, 9H singlet) in ¹H NMR. Very polar, may streak on silica. |
References
- BenchChem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- BenchChem. Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine.
- Fisher Scientific. Amine Protection / Deprotection.
- BenchChem. 1-Boc-4-piperidone | 79099-07-3.
- Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
- National Institutes of Health. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC.
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
- ChemicalBook. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.
- National Institutes of Health. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC.
- ChemicalBook. Synthesis of N-Boc 4-piperidone.
- CORE. Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst.
- ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
- ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- AKSci. 340962-93-8 1-Boc-4-Morpholin-4-ylmethyl-piperidine.
- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Sciencemadness Discussion Board. Morpholine derivate from secondary amine/alcohol.
- Sigma-Aldrich. 1-Boc-4-hydroxypiperidine 97 109384-19-2.
- YouTube. 12.6 Substitution Reactions of Alcohols | Organic Chemistry.
- Google Patents. CN102464605B - Preparation method of 4-nitro-piperidine derivative.
- Organic Chemistry Portal. Morpholine synthesis.
- Santa Cruz Biotechnology. 1-Boc-4-hydroxypiperidine | CAS 109384-19-2 | SCBT.
- AChemBlock. Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate 97% | CAS: 495415-09-3.
- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
Sources
- 1. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the technical support guide for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth, field-proven insights into the optimization and troubleshooting of what is logically the most direct synthetic route: the reductive amination of 1-Boc-4-oxo-4-methylpiperidine with morpholine. While a specific, peer-reviewed protocol for this exact molecule is not widely published, the principles outlined here are based on extensive literature on reductive amination and are designed to empower you to successfully develop a robust and scalable procedure.[1][2][3]
The core of this synthesis involves the formation of a C-N bond between a ketone and a secondary amine, followed by in-situ reduction. The overall transformation is depicted below:
Proposed Synthetic Protocol: Reductive Amination
This protocol is a well-established starting point for the synthesis of tertiary amines from ketones and secondary amines.[4][5]
Reaction: 1-Boc-4-oxo-4-methylpiperidine + Morpholine → 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Materials:
-
1-Boc-4-oxo-4-methylpiperidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)
-
Acetic Acid (optional, 1.0-2.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-Boc-4-oxo-4-methylpiperidine (1.0 equiv) and the chosen solvent (DCE is often preferred).
-
Add morpholine (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature.
-
Optional but Recommended: If iminium ion formation is slow, add glacial acetic acid (1.0-2.0 equiv) and stir for another 30 minutes. The acid catalyzes the dehydration step to form the key iminium intermediate.[4][6]
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred mixture. An exotherm may be observed. Maintain the temperature below 25°C.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.[7][8]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent (DCM or DCE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Troubleshooting Guide
This section addresses common issues encountered during the reductive amination process in a direct question-and-answer format.
Q1: My reaction is very slow or has stalled. Why is there still a significant amount of starting ketone left even after 24 hours?
A1: This is a frequent issue, often pointing to inefficient formation of the crucial iminium ion intermediate.
Potential Causes & Solutions:
-
Insufficient Acid Catalysis: The formation of the iminium ion from a ketone and a secondary amine is the rate-limiting step and is acid-catalyzed.[2] Without sufficient acid, this equilibrium may heavily favor the starting materials.
-
Water Contamination: The reaction generates water, and any additional water in the reagents or solvent can push the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents and that your morpholine is dry. Adding molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent can help sequester water as it forms.
-
-
Steric Hindrance: The methyl group at the 4-position of the piperidone increases steric bulk around the reaction center, which can slow down the initial nucleophilic attack by morpholine.
-
Solution: If acid catalysis does not sufficiently improve the rate, consider a two-step procedure. First, form the enamine intermediate by refluxing the ketone and morpholine in a solvent like toluene with a Dean-Stark trap to remove water. Once the enamine is formed (confirm by NMR or GC-MS), it can be dissolved in a suitable solvent and then reduced.
-
Q2: I'm seeing a major side product with a similar polarity to my desired product. What could it be?
A2: The most likely side product in this reaction is the corresponding enamine.
Potential Causes & Solutions:
-
Incomplete Reduction: The enamine is an intermediate that can form from the iminium ion. If the reduction step is slow or the reducing agent is not reactive enough, the enamine can accumulate.
-
Solution 1 (Optimize Reduction): Ensure you are using a sufficient excess (typically 1.5 equiv) of a high-quality reducing agent. Sodium triacetoxyborohydride is generally very effective for reducing iminium ions in the presence of ketones.[1][9]
-
Solution 2 (Force Reduction): If the enamine has already formed and is stable, it can be reduced in a separate step. After the initial reaction, workup to isolate the crude mixture containing the enamine. Then, subject this mixture to standard reduction conditions (e.g., NaBH₄ in methanol or catalytic hydrogenation) to convert the enamine to the desired tertiary amine.
-
Q3: My yield is low after purification, and I see multiple spots on my TLC plate. What other side reactions could be occurring?
A3: Besides enamine formation, other side reactions can reduce your yield.
Potential Causes & Solutions:
-
Ketone Self-Condensation: Under acidic conditions, the starting piperidone could potentially undergo an aldol-type self-condensation reaction, though this is less common with hindered ketones.
-
Solution: Add the acid catalyst just before the reducing agent, minimizing the time the ketone is exposed to acidic conditions alone.
-
-
Reduction of the Starting Ketone: While NaBH(OAc)₃ is highly selective for the iminium ion over the ketone, using a less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure can lead to the formation of the corresponding alcohol as a byproduct.[2][10]
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for low conversion in reductive amination.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for this reaction? NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A1: For a one-pot reductive amination, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.[1][9] It is mild, highly selective for the iminium ion over the starting ketone, and avoids the use of toxic cyanide byproducts associated with NaBH₃CN.[4][11] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective but is highly toxic. Sodium borohydride (NaBH₄) is generally not suitable for one-pot procedures as it will readily reduce the starting ketone; it should only be used in a two-step process after the imine/enamine has been formed and isolated.[2]
| Reducing Agent | Selectivity (Iminium vs. Ketone) | Toxicity | Recommended Use |
| NaBH(OAc)₃ | Excellent | Low | One-pot reactions |
| NaBH₃CN | Excellent | High (HCN gas) | One-pot reactions (with caution) |
| NaBH₄ | Poor | Low | Two-step reactions only |
Q2: How should I monitor the reaction's progress effectively?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[13][14]
-
Setup: Use a three-lane TLC plate: a spot for your starting ketone (SM), a co-spot (SM + reaction mixture), and a spot for the reaction mixture (RM).[13]
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 20-40% EtOAc in hexanes) is a good starting point. The tertiary amine product should be more polar than the starting ketone.
-
Visualization: The Boc-protected compounds may not be strongly UV-active. After checking under a UV lamp, stain the plate with potassium permanganate (KMnO₄) or ninhydrin (though the tertiary amine will not give a strong color with ninhydrin, impurities might).
-
Interpretation: The reaction is complete when the starting material spot has been completely consumed in the RM lane.
Q3: Is it possible to scale up this reaction? What are the main considerations?
A3: Yes, this reaction is generally scalable.[15][16] Key considerations include:
-
Exotherm Control: The addition of the hydride reagent and the quenching step can be exothermic. For larger scales, add the reagent slowly and use an ice bath to maintain the temperature.
-
Stirring: Ensure efficient stirring to keep the solid hydride suspended and to manage heat transfer.
-
Workup: Aqueous workups at a large scale can be cumbersome. Consider alternative workup procedures, such as quenching with a minimal amount of water, filtering the boron salts, and then proceeding with purification.
Q4: My final product is difficult to purify by column chromatography. Are there any tips?
A4: Tertiary amines can sometimes streak on silica gel.
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This deactivates the acidic sites on the silica gel, leading to better peak shape and separation.
-
Alternative Purification: If chromatography is still problematic, consider converting the tertiary amine to its hydrochloride (HCl) salt by treating a solution of the product in ether or ethyl acetate with HCl (gas or a solution in dioxane). The salt will often precipitate and can be collected by filtration, providing a highly pure solid. The free base can be regenerated by treatment with a base like NaOH or NaHCO₃.
References
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (2025). ResearchGate. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. [Link]
-
Borch Reductive Amination. (2014). Chem-Station Int. Ed. [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). ACS Publications. [Link]
-
Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). The University of Manchester. [Link]
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How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017). ResearchGate. [Link]
-
Large-scale reductive amination and synthesis applications. (2023). ResearchGate. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). ACS Publications. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Reductive amination. Wikipedia. [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. (2020). Asian Journal of Research in Chemistry. [Link]
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Imine and Enamine Formation Reactions With Reductive Amination. (2018). YouTube. [Link]
-
Some challenges arise when attempting reductive aminations of carboxylic acids. (2020). ResearchGate. [Link]
-
Reaction of cyclic ketones with primary amines. (2020). ResearchGate. [Link]
-
Production of tertiary amines via reductive amination (RA) and their potential usage. (2020). ResearchGate. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023). Defense Technical Information Center. [Link]
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2019). Royal Society of Chemistry. [Link]
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Technical Support Center: Crystallization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
An advanced guide to aid researchers, scientists, and drug development professionals in overcoming the challenges associated with the crystallization of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Welcome to the technical support center for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This guide is designed to provide in-depth troubleshooting strategies and practical advice for obtaining high-quality crystalline material. While specific, peer-reviewed crystallization data for this exact molecule is limited, the principles outlined here are derived from extensive experience with structurally related Boc-protected piperidines and tertiary amines, providing a robust framework for success.
The purity of synthetic intermediates is paramount in drug development. Crystallization is not merely a purification step; it is a critical process that ensures the removal of process-related impurities, byproducts, and unreacted starting materials, ultimately defining the quality of the final active pharmaceutical ingredient (API).[1][2] This guide will walk you through common issues, explain the underlying chemical principles, and provide detailed protocols to optimize your experimental outcomes.
Troubleshooting Guide & Crystallization Workflow
Navigating crystallization challenges requires a systematic approach. The flowchart below outlines a decision-making process for troubleshooting the most common issues encountered with piperidine derivatives.
Caption: Troubleshooting workflow for piperidine derivative crystallization.
Frequently Asked Questions (FAQs)
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I prevent it?
A1: "Oiling out" is a common challenge in the crystallization of amines.[3] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystal lattice. This typically happens when the solution is too concentrated or cooled too quickly, causing the compound's solubility limit to be exceeded while the temperature is still above its melting point (or the melting point of a solvate).
Causality & Solutions:
-
Reduce Supersaturation: The driving force for oiling out is excessive supersaturation. Before cooling, add a small amount of additional hot solvent to the fully dissolved solution. This slightly reduces the concentration, ensuring that the saturation point is reached at a lower temperature, which favors crystal formation.[4]
-
Slow the Cooling Process: Rapid cooling is a primary cause of oiling out.[5] Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. This gradual temperature reduction provides sufficient time for orderly crystal lattice formation.
-
Use a Seed Crystal: If you have a small amount of solid material, introducing a seed crystal to the saturated solution just as it begins to cool can provide a template for crystal growth, bypassing the nucleation energy barrier and preventing oil formation.[3]
-
Change Solvents: Consider a solvent with a lower boiling point. This reduces the temperature at which the compound is dissolved, potentially keeping it below the point where it can exist as a liquid phase.
Q2: I'm not getting any crystals, even after cooling the solution in an ice bath. What should I do?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the presence of impurities that inhibit nucleation.
Causality & Solutions:
-
Increase Concentration: Your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. A simple test is to dip a glass rod into the solution and let the solvent evaporate; a solid residue indicates the presence of the compound.[4]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
-
Utilize an Anti-Solvent: If single-solvent methods fail, a solvent/anti-solvent system is a powerful alternative.[1][6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) until the solution becomes persistently turbid. Gently warm to clarify and then cool slowly.
Q3: What are the likely impurities in my crude 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine that could be hindering crystallization?
A3: Impurities can significantly disrupt the formation of a crystal lattice.[7] For a Boc-protected amine, common impurities fall into several classes:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials.
-
Byproducts: Side reactions may generate structurally similar compounds that co-crystallize or inhibit crystallization. For Boc-protection, this can include the formation of di-Boc protected species.[8]
-
-
Degradation Products:
-
De-protection: The Boc group is acid-labile. Trace amounts of acid can lead to the formation of the de-protected piperidine, which is more polar and can act as an impurity.[8]
-
Oxidation: Tertiary amines, including the morpholine moiety, can be susceptible to oxidation, often leading to discoloration.[1]
-
-
Reagent-Related Impurities: Residual reagents or their byproducts can be present. For example, if di-tert-butyl dicarbonate (Boc₂O) is used for protection, residual tert-butanol can be present.
Q4: My crystals are discolored. How can I obtain a pure, white solid?
A4: Discoloration is a common sign of high-molecular-weight, polar impurities.
Causality & Solutions:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.[5] Add a small amount of activated charcoal (1-2% of the solute's weight) to the hot, dissolved solution. Swirl or stir for a few minutes.
-
Hot Filtration: It is critical to remove the charcoal while the solution is still hot to prevent premature crystallization of your product on the filter paper. Use a pre-heated funnel and receiving flask for this step.[9] After filtration, allow the clear, colorless solution to cool as usual.
Data & Protocols
Table 1: Common Solvents for Piperidine Derivative Crystallization
The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Rationale |
| Ethanol | 78 | 4.3 | A good starting point for many piperidine derivatives. Its polarity can help dissolve the compound when hot, but its hydrogen bonding capacity may lead to lower yields upon cooling.[2] |
| Isopropanol (IPA) | 82 | 3.9 | Slightly less polar than ethanol, often providing better crystal formation and higher yields for moderately polar compounds. |
| Acetonitrile (ACN) | 82 | 5.8 | A polar aprotic solvent that can be effective, sometimes used in combination with other solvents like methanol for resolving chiral piperidines.[10] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A moderately polar solvent. Often used in combination with a non-polar anti-solvent like hexanes. |
| Acetone | 56 | 5.1 | A versatile, polar aprotic solvent. Its low boiling point makes it easy to remove. Can be used for crystallization of piperidyl ureas.[11] |
| Heptane/Hexanes | 98 / 69 | ~0.1 | Non-polar solvents. Unlikely to be a good single solvent but are excellent as anti-solvents when mixed with more polar solvents like EtOAc or Dichloromethane.[6] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Can be effective for less polar compounds and often promotes the growth of high-quality crystals.[12] |
Experimental Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first.
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents from Table 1. A suitable solvent will dissolve the solid poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with stirring for 2-5 minutes.
-
Hot Filtration (If charcoal was used): Pre-heat a funnel and flask. Filter the hot solution through fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Experimental Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is ideal when no single solvent has the desired temperature-dependent solubility profile.
-
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound at room temperature and a miscible "anti-solvent" in which your compound is insoluble. Common pairs include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Acetone/Water.
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature.
-
Induce Crystallization: Slowly add the anti-solvent dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Crystal Growth: If necessary, add a few drops of the "good" solvent to just re-clarify the solution. Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Isolation: Collect, wash, and dry the crystals as described in the single-solvent protocol.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Crystallization of 1-(3,4-Dimethoxycinnamoyl)piperidine.
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.
- BenchChem. (2025).
- BenchChem. (2026).
- University of Rochester, Department of Chemistry.
- Google Patents. (2008).
- Reddit. (2024). r/Chempros - Amine workup.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines.
- BOC Sciences. Piperidine Impurities.
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 173-183.
- Singh, P., & Kumar, L. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 141-146.
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- 10. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Assay Interference with 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding potential assay interference from this compound. Our approach is grounded in the principles of chemical reactivity, structural biology, and assay development to ensure the integrity and reliability of your experimental data.
Introduction: Understanding the Molecule and its Potential for Interference
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a valuable synthetic building block in medicinal chemistry, frequently utilized in the generation of compound libraries for high-throughput screening (HTS). Its structure, however, contains functionalities that, while synthetically useful, can be sources of assay artifacts. These include:
-
The tert-butyloxycarbonyl (Boc) Protecting Group: While generally stable, the Boc group is acid-labile and can be cleaved under certain assay conditions, potentially generating reactive byproducts.[1][2]
-
The Morpholine and Piperidine Scaffolds: These nitrogen-containing heterocycles can influence compound solubility and may interact non-specifically with biological macromolecules or assay components.[3][4] The basic nature of these rings could also be a factor in certain assay environments.
-
Overall Physicochemical Properties: Like many small molecules used in drug discovery, its lipophilicity can lead to aggregation at higher concentrations, a common cause of non-specific inhibition.[5][6]
Apparent activity in a primary screen can sometimes be misleading, arising from compound-dependent assay interference rather than a specific, direct interaction with the intended biological target.[7] Therefore, a systematic approach to identifying and mitigating these artifacts is crucial for the successful progression of a drug discovery project.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to address common issues encountered when working with 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine and similar compounds.
Q1: I'm observing a high background signal in my fluorescence-based assay. Could the compound be auto-fluorescent?
A1: Yes, this is a common source of interference. Many organic molecules, including those with heterocyclic ring systems like piperidine and morpholine, can exhibit intrinsic fluorescence.[8][9]
Troubleshooting Protocol: Assessing Auto-fluorescence
-
Compound-Only Control: Prepare a set of wells containing only the assay buffer and 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine at the same concentrations used in your experiment.
-
Exclusion of Biological Reagents: Ensure that no enzyme, target protein, or fluorescent substrate is present in these control wells.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader using the identical excitation and emission wavelengths as your primary assay.
-
Analysis: Compare the fluorescence intensity of the compound-containing wells to a "buffer-only" blank. A concentration-dependent increase in fluorescence that is significantly above the blank indicates that the compound is auto-fluorescent and is directly contributing to your signal.[7]
Q2: My compound shows potent inhibition in an enzyme assay, but the dose-response curve is steep and irreproducible. What could be the cause?
A2: This behavior is often characteristic of compound aggregation.[5][6] At concentrations above a critical aggregation concentration (CAC), small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[5]
Troubleshooting Protocol: Investigating Compound Aggregation
-
Detergent Counter-Screen: Repeat the enzyme assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100. Aggregates are often disrupted by detergents. If the inhibitory activity of your compound is significantly reduced or abolished in the presence of the detergent, aggregation is the likely cause.
-
Target-Independent Counter-Screen: Use an unrelated, well-characterized enzyme and repeat the inhibition assay. If 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine inhibits this enzyme with similar potency, it strongly suggests a non-specific mechanism like aggregation.
-
Dynamic Light Scattering (DLS): For a more direct biophysical confirmation, DLS can be used to detect the formation of sub-micrometer aggregates in your assay buffer as a function of compound concentration.
Q3: I'm using a luciferase or HRP-based reporter assay and my results are inconsistent. How could the compound be interfering?
A3: The compound could be directly inhibiting the reporter enzyme (e.g., Firefly Luciferase, Horseradish Peroxidase) or interfering with the detection of the light signal (quenching or absorbance).[7][10]
Troubleshooting Protocol: Reporter Enzyme Interference
-
Direct Enzyme Inhibition Assay: Perform a cell-free assay using the purified reporter enzyme (e.g., recombinant luciferase) and its substrate. Add 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine at relevant concentrations. A decrease in signal indicates direct inhibition of the reporter enzyme.
-
Signal Quenching/Absorbance Check:
-
Generate a stable signal using the reporter enzyme and substrate.
-
Add the compound to the reaction and immediately measure the signal.
-
A rapid decrease in signal upon compound addition suggests quenching or absorbance interference.
-
This can be confirmed by measuring the absorbance spectrum of the compound in the assay buffer. Significant absorbance at the emission wavelength of the reporter assay indicates a high potential for interference.
-
Q4: My assay is run in an acidic buffer. Could the Boc group be unstable?
A4: Yes, the Boc protecting group is designed to be labile under acidic conditions.[1][11] Common HPLC mobile phases containing trifluoroacetic acid (TFA) can cause slow cleavage of the Boc group, and this instability can be more pronounced in acidic assay buffers over longer incubation times.[12]
Troubleshooting Protocol: Assessing Compound Stability
-
LC-MS Analysis: The most definitive way to assess stability is by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incubate 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in your assay buffer for the duration of your experiment.
-
At various time points, quench the reaction and analyze the sample by LC-MS.
-
Look for the appearance of a new peak corresponding to the deprotected compound (a mass loss of 100 Da).[13]
-
-
pH Adjustment: If possible, and if it does not compromise the biological relevance of your assay, try increasing the pH of the assay buffer to 7.0 or higher to minimize acid-catalyzed deprotection.
Data Presentation & Summary
Systematic documentation of your troubleshooting experiments is key. Below are example tables to structure your findings.
Table 1: Auto-fluorescence Assessment
| Compound Concentration (µM) | Mean Fluorescence (RFU) - Buffer Only | Mean Fluorescence (RFU) - With Compound | Net Fluorescence (RFU) |
| 0 | 150 | N/A | 0 |
| 1 | 155 | 350 | 195 |
| 10 | 148 | 1800 | 1652 |
| 100 | 152 | 9500 | 9348 |
| Conclusion: | The compound exhibits significant, concentration-dependent auto-fluorescence. |
Table 2: Aggregation Analysis (Detergent Counter-Screen)
| Compound Concentration (µM) | % Inhibition (- Triton X-100) | % Inhibition (+ 0.01% Triton X-100) |
| 1 | 5 | 2 |
| 10 | 85 | 8 |
| 50 | 98 | 12 |
| Conclusion: | The inhibitory activity is likely due to aggregation, as it is attenuated by detergent. |
Visualizing Interference Mechanisms & Workflows
Diagrams can clarify complex processes and decision-making workflows.
Caption: A decision tree for troubleshooting potential assay interference.
Final Recommendations
When working with novel chemical matter like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, it is imperative to build a robust data package that proactively addresses potential assay artifacts.[14] Always perform orthogonal assays—those that rely on different detection technologies or biological principles—to confirm primary hits.[7] By employing the systematic troubleshooting guides outlined above, researchers can confidently distinguish genuine biological activity from assay interference, ensuring the efficient allocation of resources in the drug discovery pipeline.
References
-
Aldeghi, M., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, DOI:10.1039/D2DD00001F. Retrieved from [Link]
-
Tan, L., et al. Tackling assay interference associated with small molecules. u:cris-Portal. Retrieved from [Link]
-
ResearchGate. Tackling assay interference associated with small molecules | Request PDF. Retrieved from [Link]
-
Tan, L., et al. (2024). Tackling assay interference associated with small molecules. PubMed, DOI: 10.1038/s41570-024-00593-3. Retrieved from [Link]
-
NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Retrieved from [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group-Functionalized Piperidine Auxochromes | Request PDF. Retrieved from [Link]
-
Gîrbea, A-S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC. Retrieved from [Link]
-
Dahlin, J.L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Retrieved from [Link]
-
Gîrbea, A-S., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PubMed. Retrieved from [Link]
-
MB - About. Assay Troubleshooting. Retrieved from [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
-
Wiley Online Library. Synthesis of Piperidine‐based Derivatives as Red Emitting Lu‐minescent Materials. Retrieved from [Link]
-
Basit, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, DOI: 10.1002/med.21634. Retrieved from [Link]
-
Li, L., et al. (2014). Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent. PubMed, DOI: 10.1016/j.bmc.2014.10.001. Retrieved from [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Retrieved from [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
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Technical Support Center: Enhancing the Pharmacokinetic Profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Derivatives
Welcome to the technical support center dedicated to advancing your research on 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common pharmacokinetic challenges associated with this promising class of compounds. Poor pharmacokinetic (PK) properties are a leading cause of candidate attrition in drug discovery, making early-stage characterization and optimization critical for success.[1][2] This resource provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems you might observe during your in vitro and in vivo experiments and provides actionable steps to diagnose and resolve them.
Scenario 1: High In Vitro Clearance in Liver Microsomes
Question: My 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine analog shows rapid clearance in human liver microsome stability assays (e.g., half-life <15 minutes). What are the likely metabolic liabilities and how can I address this?
Answer:
Rapid clearance in liver microsomes strongly suggests that your compound is a substrate for cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[1] For a molecule with the 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold, several structural motifs are potential sites of metabolic attack.
Potential Metabolic Hotspots:
-
Piperidine Ring: Saturated heterocycles are susceptible to oxidation at the carbon atoms adjacent to the nitrogen atom.[3]
-
Morpholine Ring: Similar to the piperidine ring, the morpholine moiety can undergo oxidation.
-
N-Boc Group: While generally considered a protecting group, the tert-butyl group can be a site of oxidation.[4][5]
-
Methyl Group: The methyl group at the C4 position of the piperidine ring is a potential site for hydroxylation.
Troubleshooting Workflow:
-
Metabolite Identification Studies: The first crucial step is to identify the site of metabolism. Incubate your compound with human liver microsomes in the presence of NADPH and analyze the resulting mixture using high-resolution mass spectrometry to pinpoint the exact location of metabolic modification.[6]
-
CYP450 Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism of your compound. This can be achieved by using a panel of recombinant human CYP enzymes or by using selective chemical inhibitors for major isoforms like CYP3A4, CYP2D6, and CYP2C9 in your microsomal assay.[7]
-
Structural Modification Strategies: Once the metabolic "soft spot" is identified, you can employ several medicinal chemistry strategies to block or reduce metabolism:
-
Deuteration: Replacing hydrogen atoms with deuterium at the site of metabolism can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.
-
Fluorination: Introduction of a fluorine atom at or near the metabolic site can block oxidation by altering the electronic properties of the molecule.[3]
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can sterically hinder the enzyme's access.[8]
-
Scaffold Hopping: If a particular ring system is the primary source of instability, consider replacing it with a more metabolically robust bioisostere.[9]
-
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine derivative.
Methodology:
-
Prepare a stock solution of your test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes and your test compound in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (Clint).[10]
Scenario 2: Poor Oral Bioavailability in Animal Studies
Question: My compound has good in vitro metabolic stability but exhibits low oral bioavailability (<10%) in a rodent model. What are the potential causes and how can I investigate them?
Answer:
Low oral bioavailability despite good metabolic stability points towards issues with absorption or high first-pass metabolism that might not be fully captured by microsomal assays alone.[11][12]
Potential Causes and Investigative Steps:
| Potential Cause | Troubleshooting/Investigative Steps |
| Poor Aqueous Solubility | Perform kinetic and thermodynamic solubility assays at different pH values to understand the compound's solubility profile.[7] |
| Low Intestinal Permeability | Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.[10] |
| Efflux by Transporters | Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) by running the Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil).[10] |
| High First-Pass Metabolism | While microsomal stability is good, metabolism by other enzymes or in other tissues (like the intestine) could be a factor. An in vivo study comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration will help determine the absolute bioavailability and differentiate between poor absorption and high first-pass clearance.[10] |
Diagram: Decision Tree for Investigating Poor Oral Bioavailability
Caption: Troubleshooting workflow for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 1-Boc protecting group in the pharmacokinetic properties of these derivatives?
A1: The tert-butoxycarbonyl (Boc) group is primarily used as a protecting group for the piperidine nitrogen during synthesis.[4][5][13] However, it significantly influences the physicochemical and pharmacokinetic properties of the final molecule.
-
Increased Lipophilicity: The bulky, non-polar Boc group increases the overall lipophilicity (LogP) of the molecule. This can enhance membrane permeability and cell penetration to a certain extent.
-
Masking Basicity: The Boc group masks the basicity of the piperidine nitrogen. This can be advantageous in preventing off-target interactions with acidic cellular components.
-
Metabolic Stability: While the tert-butyl moiety can be a site for oxidation, the Boc group generally offers some steric hindrance that can protect the adjacent piperidine ring from metabolism.[14]
-
Prodrug Potential: In some cases, the Boc group can be cleaved in vivo to release the free amine, which may be the active form of the drug. Understanding this potential biotransformation is crucial.
It is important to note that for a final drug candidate, the Boc group would likely be removed or replaced with another functional group that optimizes the overall ADME profile.[15]
Q2: My compound has poor aqueous solubility. What formulation strategies can I explore?
A2: Poor aqueous solubility is a common challenge that can severely limit oral absorption.[11][12] Several formulation strategies can be employed to enhance the solubility and dissolution rate of your compound:
| Strategy | Mechanism of Action | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the formulation to a range where the compound is in its more soluble ionized form can be effective. | Requires knowledge of the compound's pKa. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of lipophilic compounds.[12] | The concentration of the co-solvent needs to be carefully optimized to avoid toxicity. |
| Surfactants | Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. | The choice of surfactant and its concentration are critical. |
| Solid Dispersions | Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which is generally more soluble than its crystalline form.[12] | Polymer selection and the manufacturing process (e.g., spray drying, hot-melt extrusion) are key. |
| Nanosizing | Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[16] | Requires specialized equipment for micronization or nanoparticle formulation.[11][12] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, where the lipophilic drug is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility.[12] | The stoichiometry of the complex and the binding affinity need to be determined. |
Q3: How can I predict potential drug-drug interactions with my 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine derivatives?
A3: Assessing the potential for drug-drug interactions (DDIs) early in development is crucial for safety. The most common mechanism for DDIs is the inhibition or induction of CYP450 enzymes.[7]
In Vitro Assays for DDI Assessment:
-
CYP450 Inhibition Assay: This assay determines if your compound inhibits the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The IC50 value (the concentration of your compound that causes 50% inhibition of enzyme activity) is determined.[7]
-
CYP450 Induction Assay: This assay evaluates whether your compound increases the expression of CYP enzymes, typically using cryopreserved human hepatocytes.[7]
Diagram: Workflow for Assessing Drug-Drug Interaction Potential
Caption: Workflow for evaluating drug-drug interaction potential.
By systematically applying the principles and protocols outlined in this guide, you can proactively identify and mitigate pharmacokinetic liabilities associated with your 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine derivatives, ultimately increasing the probability of advancing promising candidates toward clinical development.
References
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Selvita. (n.d.). In Vitro ADME.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- PharmaLegacy. (n.d.). In Vitro ADME Studies.
- IJPPR. (n.d.). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
- Journal of Medicinal Chemistry. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery.
- PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
- PMC. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- BOC Sciences. (n.d.). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- BenchChem. (n.d.). Technical Support Center: Improving the ADME Properties of CSV0C018875.
- Nanjing Tengxiang Import & Export Co. Ltd. (n.d.). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
- PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. selvita.com [selvita.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. criver.com [criver.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
Technical Support Center: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the technical support center for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and best practices for its handling and use.
Introduction: Understanding the Stability of a Multifunctional Building Block
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a valuable synthetic intermediate characterized by three key structural features: a Boc-protected piperidine nitrogen, a quaternary carbon at the 4-position, and a morpholine moiety. The stability of this molecule is intrinsically linked to the chemical properties of these functional groups. Degradation can be initiated by various factors including pH, temperature, light, and the presence of oxidizing agents. Understanding these potential degradation pathways is crucial for designing robust synthetic routes, ensuring the purity of intermediates, and guaranteeing the stability of final products.
This guide will address common questions and troubleshooting scenarios encountered during the use of this compound, providing both theoretical explanations and practical, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine?
The degradation of this molecule can be anticipated by considering the lability of its three main components: the Boc-protecting group, the morpholine ring, and the piperidine ring.
-
Acid-Mediated Deprotection: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, which is a common method for its removal. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the carbamate bond to yield the corresponding secondary amine, isobutylene, and carbon dioxide.
-
Thermal Degradation: The Boc group can also be removed thermally, although this typically requires elevated temperatures. The mechanism involves fragmentation of the carbamate.
-
Oxidative Degradation: Both the morpholine and piperidine rings contain tertiary amine functionalities that are susceptible to oxidation. Oxidation can lead to the formation of N-oxides. More aggressive oxidative conditions or microbial action can lead to ring-opening of the morpholine and piperidine structures, often initiated by cleavage of a C-N bond.
Q2: I am observing an unexpected loss of my starting material during a reaction run at elevated temperatures. What could be the cause?
If you are experiencing a loss of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine at high temperatures, the most likely cause is the thermal cleavage of the Boc protecting group. This deprotection is often unintended and can lead to side reactions if the newly formed secondary amine is reactive under your experimental conditions.
Troubleshooting:
-
Lower the reaction temperature: If the desired transformation allows, reducing the temperature may prevent thermal deprotection.
-
Choose a different solvent: The rate of thermal deprotection can be solvent-dependent.
-
Alternative synthetic strategy: If high temperatures are necessary, consider a protecting group with greater thermal stability.
Q3: My reaction mixture is turning brown, and I see multiple new spots on my TLC analysis. What might be happening?
The formation of colored byproducts and multiple new TLC spots often suggests oxidative degradation. The tertiary amines in the morpholine and piperidine rings are susceptible to oxidation, which can be initiated by atmospheric oxygen (especially at elevated temperatures), peroxides in solvents, or certain reagents.
Troubleshooting:
-
Degas your solvents: To minimize oxidation by dissolved oxygen, sparge your solvents with an inert gas like nitrogen or argon before use.
-
Use fresh, peroxide-free solvents: Ethers like THF and dioxane are known to form peroxides upon storage. Always test for and remove peroxides before use.
-
Run reactions under an inert atmosphere: Performing your reaction under a nitrogen or argon atmosphere can prevent air oxidation.
Q4: I am performing a reaction under acidic conditions and my yield is low, with several byproducts. Why?
The primary issue is likely the acid-lability of the Boc group. The intended reaction may be competing with the acid-catalyzed removal of the Boc group. The deprotected piperidine can then undergo different reactions, leading to a complex product mixture. Furthermore, the tert-butyl cation generated during deprotection can alkylate other nucleophilic species in the reaction mixture, leading to additional byproducts.
Troubleshooting:
-
Use a milder acid: If possible, switch to a weaker acid that is sufficient for your desired reaction but less likely to cleave the Boc group.
-
Protecting group strategy: If strongly acidic conditions are unavoidable, consider using an acid-stable protecting group for the piperidine nitrogen.
-
Add a scavenger: To trap the tert-butyl cation and prevent side reactions, a scavenger such as anisole or thioanisole can be added to the reaction mixture.
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Technical Support Center: Chiral Separation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Prepared by: Senior Application Scientist, Chromatographic Solutions Last Updated: January 11, 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. As a key chiral intermediate in pharmaceutical synthesis, obtaining enantiomerically pure forms is critical for evaluating the pharmacological and toxicological profiles of downstream active pharmaceutical ingredients (APIs).[1][2] This document provides field-proven insights, step-by-step protocols, and a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges encountered during method development and execution.
Part 1: Frequently Asked Questions (FAQs) & Initial Considerations
This section addresses the most common preliminary questions, helping you make strategic decisions before beginning your experiments.
Q1: Which primary chromatographic technique, HPLC or SFC, is recommended for separating the enantiomers of this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation. However, SFC is often the preferred starting point in modern pharmaceutical development. [3][4]
-
Supercritical Fluid Chromatography (SFC): Utilizes supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[5] This leads to faster separations, quicker column equilibration, and significantly reduced consumption of organic solvents, making it a "greener" and more cost-effective option, especially for preparative scale work.[4][6] SFC is highly effective for resolving chiral compounds, including basic amines.[7][]
-
High-Performance Liquid Chromatography (HPLC): A robust and widely established technique.[9] Normal-phase (NP) HPLC is particularly effective for this type of separation. While solvent consumption is higher than in SFC, HPLC remains a crucial tool, and methods can often be translated between SFC and HPLC platforms.[10][11]
Recommendation: Begin with an SFC screening approach. If SFC instrumentation is unavailable or if specific selectivity is not achieved, proceed with a normal-phase HPLC screening.
Q2: What type of Chiral Stationary Phase (CSP) is most likely to be successful for this molecule?
A2: Polysaccharide-based CSPs are the industry standard and have demonstrated broad applicability and high success rates for resolving a wide range of chiral compounds, including piperidine derivatives.[1][12] Your primary screening should focus on columns with the following chiral selectors:
-
Amylose derivatives: e.g., Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose derivatives: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
Commercially available columns from Daicel, such as the CHIRALPAK® and CHIRALCEL® series (e.g., IA, IB, IC, ID, IE, IF, IG), are excellent starting points.[13]
Q3: My compound is a tertiary amine. Are there any special considerations for the mobile phase?
A3: Absolutely. This is a critical factor for success. The piperidine and morpholine nitrogens make the analyte basic. These basic sites can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing and poor resolution.[12][14]
To counteract this, you must add a basic modifier (additive) to your mobile phase. [15]
-
For SFC: Add 0.1-0.5% of an amine like diethylamine (DEA), isopropylamine, or ethanolamine to the alcohol co-solvent (e.g., Methanol or Ethanol).[16]
-
For NP-HPLC: Add 0.1-0.5% of DEA or triethylamine (TEA) to the mobile phase (e.g., Hexane/Ethanol).[12]
This additive neutralizes the active silanol sites, ensuring that the separation is governed by chiral interactions with the CSP, not undesirable secondary interactions.[17][18]
Q4: The 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine molecule lacks a strong UV chromophore. What detection wavelength should I use?
A4: The tert-butyloxycarbonyl (Boc) group provides sufficient UV absorbance for detection at low wavelengths. A starting wavelength of 210-230 nm is recommended.[9] If sensitivity is an issue, especially for quantifying low-level enantiomeric impurities, consider using a mass spectrometer (MS) as a detector, which is readily coupled with both SFC and HPLC systems.
Part 2: Recommended Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Analytical SFC Chiral Screening
This protocol is designed to rapidly screen multiple CSPs to identify the most promising conditions.
-
Instrumentation: Analytical SFC system with a column and solvent switching system.
-
Chiral Stationary Phases for Screening: A selection of polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.3% Isopropylamine (v/v)
-
-
Screening Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Increase to 50% B over 5 min.
-
Hold at 50% B for 0.5 min.
-
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic sample in Ethanol or Methanol to a concentration of 1.0 mg/mL.
-
Injection Volume: 2 µL.
Protocol 2: Analytical NP-HPLC Chiral Screening
Use this protocol if SFC is unavailable or unsuccessful.
-
Instrumentation: Standard HPLC system with a quaternary pump and UV detector.
-
Chiral Stationary Phases for Screening: Same set as for SFC (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF).
-
Mobile Phase Solvents:
-
A: n-Hexane with 0.2% DEA (v/v)
-
B: Ethanol with 0.2% DEA (v/v)
-
-
Screening Conditions (Isocratic):
-
Run 1: 90:10 (A:B)
-
Run 2: 80:20 (A:B)
-
Run 3: 70:30 (A:B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase or Ethanol to a concentration of 1.0 mg/mL.
-
Injection Volume: 5 µL.
Part 3: Troubleshooting Guide
This guide uses a question-and-answer format to diagnose and solve common experimental issues.
Symptom: Poor or No Resolution (Resolution, Rₛ < 1.5)
Your enantiomers are co-eluting or only appearing as a small shoulder.
Q: My initial screening shows no separation on my chosen column. What is the first thing I should do? A: The selected CSP may not offer sufficient stereoselective interactions for your molecule. The most crucial first step is to broaden your screening. Test a diverse range of polysaccharide CSPs (e.g., IA, IB, IC, ID) as selectivity is highly unpredictable.[14][19]
Q: I have some separation, but the peaks are still heavily overlapped. How can I improve this? A: Once you've identified a promising CSP, optimize the mobile phase.
-
Change the Alcohol Modifier: The type of alcohol (Methanol, Ethanol, Isopropanol) used as a co-solvent (SFC) or modifier (NP-HPLC) can dramatically alter selectivity. Screen all three.
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier in the mobile phase. Create a curve by testing at 5%, 10%, 15%, 20%, and 25% to find the optimal balance between retention and resolution.
-
Lower the Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min in HPLC) allows more time for the enantiomers to interact with the CSP, which can significantly improve resolution.[14]
Q: Does temperature matter for this separation? A: Yes, temperature is a critical and often overlooked parameter.[20] Its effect on chiral recognition is thermodynamic and can be unpredictable.
-
General Rule: Lower temperatures often enhance the stability of transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.
-
Action: Screen temperatures systematically (e.g., 15°C, 25°C, 40°C). Always use a column oven to ensure temperature stability and reproducible retention times.
Symptom: Asymmetric Peaks with Tailing (Asymmetry Factor, Aₛ > 1.5)
Your peaks are sharp at the front but have a pronounced "tail," leading to poor integration and reduced resolution.
Q: My peaks are tailing badly even with a good mobile phase. What is the most likely cause? A: The most common cause for a basic compound like this is the lack of a basic mobile phase additive. As detailed in FAQ #3, secondary interactions with acidic silanols on the CSP support are the primary culprit.[14]
-
Solution: Ensure you have added 0.1-0.5% of an amine like DEA to your mobile phase (or alcohol co-solvent). This is not optional for this class of compound.[12]
Q: I'm already using DEA, but I still see some tailing. What else could it be? A: Check for column overload or solvent effects.
-
Column Overload: Injecting too much sample mass saturates the active sites on the CSP, causing peak distortion.[21]
-
Test: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, your original sample was overloaded.
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than the mobile phase (e.g., Dichloromethane or THF for a Hexane/Ethanol mobile phase) can cause peak distortion at the point of injection.
-
Solution: Whenever possible, dissolve your sample directly in the mobile phase.[14] If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.
-
Q: All the peaks in my chromatogram, including the solvent front, are distorted. What does this indicate? A: If all peaks are affected uniformly, it often points to a physical problem with the column or system, rather than a chemical interaction. The most common cause is a partially blocked inlet frit on the column from sample particulates or mobile phase precipitation.[21]
-
Solution: Disconnect the column from the detector, reverse its direction, and flush it to waste with a strong, compatible solvent (like Isopropanol for polysaccharide CSPs). If this does not resolve the issue, the column may have a void at the inlet and needs to be replaced.[22]
Part 4: Data Summary & Scaling Up
For successful method development, it is crucial to screen multiple parameters. The table below summarizes a logical screening strategy.
| Parameter | Condition 1 (Start) | Condition 2 | Condition 3 | Rationale |
| CSP Type | CHIRALPAK IA (Amylose) | CHIRALPAK IC (Cellulose) | CHIRALPAK ID (Amylose) | Different polysaccharide backbones and linkages offer diverse chiral recognition mechanisms. |
| Alcohol Modifier | Methanol | Ethanol | Isopropanol | The size and polarity of the alcohol can significantly impact hydrogen bonding and steric interactions.[16] |
| Basic Additive | 0.2% Diethylamine (DEA) | 0.2% Isopropylamine | 0.2% Ethanolamine | Different amines can have varying efficacy in masking silanols and may subtly alter selectivity.[15] |
| Temperature | 40°C (SFC) / 25°C (HPLC) | 25°C | 15°C | Lower temperatures often increase enantioselectivity by enhancing interaction energies.[20] |
Transitioning to Preparative Chromatography
Once an analytical method is established with a resolution (Rₛ) of > 1.7, it can be scaled up for preparative purification to isolate gram-to-kilogram quantities of each enantiomer.[10][13]
Q: How do I scale my analytical method to a preparative scale?
A: Scaling up requires adjusting the flow rate and sample loading based on the column dimensions while keeping the mobile phase composition constant. SFC is particularly advantageous for preparative work due to the ease of removing CO₂ during fraction collection, which reduces solvent evaporation time and cost.[6][] Specialized vendors can also provide large-scale separation services.[13] The goal is to maximize throughput (mg of racemate purified per hour) while maintaining the resolution achieved at the analytical scale.
References
- Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candid
- Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
- A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candid
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Preparative Chromatography Solutions. Daicel Chiral Technologies.
- Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC.
- Enantiomeric Purific
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
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- 22. chiraltech.com [chiraltech.com]
Common pitfalls in handling 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Technical Support Center: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshoot common pitfalls encountered when handling 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. As a key building block in modern medicinal chemistry, understanding its unique chemical properties is crucial for successful and reproducible experimental outcomes. Piperidine derivatives are foundational scaffolds in numerous pharmaceuticals, and this particular reagent offers a sterically hindered, morpholine-substituted core for building complex molecular architectures.[1][2][3]
Section 1: Core Compound Stability and Handling
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine possesses three key structural features that dictate its reactivity and stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the basic and nucleophilic tertiary amine of the morpholine moiety, and the robust piperidine ring. The primary source of experimental challenges stems from the delicate balance required to perform reactions selectively without disturbing the Boc group.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 864369-95-9 | [4] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | |
| Molecular Weight | 284.40 g/mol | |
| Appearance | Off-white to white solid | |
| Storage | Store long-term in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). Recommended temperature: 2-8°C. | [5] |
Fundamental Stability Considerations:
-
Boc Group Lability: The Boc group is notoriously sensitive to acidic conditions.[6][7] Its removal is initiated by protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide.[8] This reaction can be triggered by strong Brønsted acids (e.g., TFA, HCl), Lewis acids (e.g., AlCl₃, ZnBr₂), and even prolonged exposure to mildly acidic conditions like silica gel chromatography.[6][9][10]
-
Thermal Stability: While more stable than in acidic media, the Boc group can undergo thermolytic cleavage at elevated temperatures (often >100-150°C), particularly in certain solvents.[11][12] Reactions requiring high heat should be approached with caution.
-
Morpholine Reactivity: The nitrogen atom of the morpholine ring is a tertiary amine, rendering it both basic and nucleophilic.[13][14] It can be protonated by acids, act as a scavenger for electrophilic reagents, or undergo quaternization with alkylating agents, leading to unwanted side products.
Section 2: Frequently Asked Questions (FAQs)
Q1: I ran a reaction and my LC-MS shows a major new peak with a lower mass and shorter retention time. What happened? A: This is a classic symptom of premature Boc deprotection. The resulting free amine (4-Methyl-4-morpholin-4-yl-piperidine) is significantly more polar than the starting material, causing it to elute faster on reverse-phase chromatography. The mass will correspond to a loss of the Boc group (100.12 g/mol ). Carefully review your reaction conditions for any sources of acid.
Q2: My reaction with an alkyl halide is giving multiple products and my starting material is being consumed faster than expected. Why? A: The tertiary amine on the morpholine ring is nucleophilic and can compete with your desired nucleophile to react with the alkyl halide. This results in the formation of a quaternary ammonium salt, which may be soluble in the aqueous phase during workup or appear as a complex salt in your crude product.
Q3: Can I purify this compound using standard silica gel column chromatography? A: Yes, but with caution. Standard grade silica gel is slightly acidic and can cause partial or complete deprotection of the Boc group, leading to streaking and low recovery of the desired compound. It is highly recommended to use silica gel that has been neutralized with a base, such as triethylamine (typically 1% v/v in the eluent system), to prevent on-column decomposition.
Q4: Is the compound stable in basic conditions? A: Yes, the Boc protecting group is stable to most basic conditions, which is why it is often used orthogonally with base-labile protecting groups like Fmoc.[10] The compound is stable in the presence of common organic bases (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, NaOH).
Section 3: Troubleshooting Guides for Common Experimental Pitfalls
Guide 1: Issue - Inadvertent Cleavage of the Boc Protecting Group
This is the most common pitfall. Understanding its causes and prevention is critical for success.
-
Symptoms:
-
Appearance of a new, more polar spot by TLC.
-
Detection of the deprotected amine by LC-MS or ¹H NMR (disappearance of the ~1.4 ppm singlet).
-
Low or zero yield of the expected product.
-
Stalled reaction progress.
-
-
Root Cause Analysis: The mechanism of acid-catalyzed Boc deprotection involves the formation of a highly stable tert-butyl carbocation. This low-energy pathway means that even weak or incidental sources of acid can initiate the reaction. Sources can include acidic reagents, acidic byproducts generated during the reaction, or acidic stationary phases during purification.[8][15]
-
Solutions & Preventative Measures:
-
Reagent Selection: Scrutinize all reagents for acidic properties. When a Lewis acid is required for a transformation elsewhere in the molecule, consider alternative, milder activators.
-
Reaction Buffering: If proton generation is unavoidable, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to maintain a neutral pH.
-
Purification Strategy: Always use a neutralized mobile phase for silica gel chromatography (e.g., Hexane/Ethyl Acetate with 1% Triethylamine). Alternatively, consider purification by crystallization or reverse-phase chromatography with a buffered mobile phase (e.g., ammonium acetate).[16]
-
Table of Reagent and Condition Compatibility
| Condition/Reagent Class | Compatibility | Rationale & Examples |
| Strong Acids | Incompatible | Rapidly cleaves the Boc group. (TFA, HCl, H₂SO₄)[6][7] |
| Lewis Acids | Incompatible | Catalyzes Boc cleavage. (AlCl₃, TiCl₄, ZnBr₂)[6][9] |
| Protic Solvents | Use with Caution | Can facilitate proton transfer; avoid acidic protic solvents. (Methanol, Ethanol are generally safe; Acetic Acid is not). |
| Elevated Temperatures | Use with Caution | Risk of thermolytic deprotection, especially above 100°C.[12] |
| Organic/Inorganic Bases | Compatible | Boc group is stable to basic conditions. (Et₃N, DIPEA, K₂CO₃, LiOH)[10] |
| Reducing Agents | Compatible | Stable to common hydrogenation (Pd/C, H₂) and hydride reagents (NaBH₄, LiAlH₄). |
| Oxidizing Agents | Compatible | Generally stable, but compatibility depends on the specific reagent and other functional groups. (m-CPBA, PCC, DMP). |
-
Visualization: Boc Deprotection Mechanism
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Guide 2: Issue - Unwanted Reactivity of the Morpholine Nitrogen
-
Symptoms:
-
Formation of highly polar side products, often insoluble in organic solvents.
-
Reduced yield of the desired product accompanied by consumption of the electrophile.
-
Complex ¹H NMR spectra showing new peaks, potentially with shifted morpholine protons.
-
-
Root Cause Analysis: The lone pair of electrons on the morpholine's tertiary nitrogen is readily available for reaction. It can act as a general base, deprotonating acidic species, or as a nucleophile, attacking electrophilic centers. This reactivity is inherent to the morpholine scaffold, a common pharmacophore known for its hydrogen bonding and basic properties.[17]
-
Solutions & Preventative Measures:
-
Stoichiometry Adjustment: If the morpholine is acting as an acid scavenger, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) may be required to ensure the reaction proceeds.
-
Temperature Control: Many side reactions, such as quaternization, can be suppressed by running the reaction at lower temperatures (e.g., 0°C or -78°C).
-
Reagent Choice: Select reagents that are less prone to reacting with tertiary amines. For example, when performing a sulfonylation on another part of the molecule, using a sulfonyl chloride at a low temperature with a hindered base is preferable.
-
-
Visualization: Potential Morpholine Side Reactions
Caption: Competing reactions at the morpholine nitrogen.
Section 4: Standard Experimental Protocols
Protocol A: Controlled Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the complete and clean removal of the Boc group to yield the corresponding secondary amine salt.
-
Objective: To deprotect the piperidine nitrogen for subsequent functionalization.
-
Materials:
-
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or MTBE
-
-
Procedure:
-
Dissolve the Boc-protected starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
(Optional but Recommended) Add a scavenger such as anisole (1.0-2.0 eq) to the solution. This will trap the reactive tert-butyl cation generated, preventing potential alkylation of other nucleophilic sites.[15][19]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and involves the evolution of CO₂ gas. Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Workup (to isolate free base): Re-dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Separate the layers, extract the aqueous phase with DCM (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
-
Workup (to isolate TFA salt): Concentrate the reaction mixture and add cold diethyl ether to precipitate the TFA salt. Filter the solid, wash with cold ether, and dry under vacuum.
-
Protocol B: Example Downstream Reaction - Reductive Amination
This protocol demonstrates a common use for the deprotected amine.
-
Objective: To couple the deprotected piperidine with a carbonyl compound.
-
Materials:
-
4-Methyl-4-morpholin-4-yl-piperidine (from Protocol A, 1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or DCM, anhydrous
-
Acetic Acid (catalytic, optional)
-
-
Procedure:
-
To a stirred solution of the amine in anhydrous DCE, add the aldehyde or ketone.
-
(Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ portion-wise at room temperature. Caution: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (using a neutralized eluent system) to obtain the desired tertiary amine product.
-
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Chemistry Data. Boc Protection - Common Conditions. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
- Google Patents. CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. Morpholine. [Link]
-
PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
Ataman Kimya. MORPHOLINE |. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ACS Publications. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-methyl-4-morpholin-4-yl-piperidine | 864369-95-9 [amp.chemicalbook.com]
- 5. 340962-93-8 1-Boc-4-Morpholin-4-ylmethyl-piperidine AKSci 5498DN [aksci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Morpholine - Wikipedia [en.wikipedia.org]
- 14. atamankimya.com [atamankimya.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stereoselective Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Analogs
Welcome to the technical support center for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The creation of the C4 quaternary stereocenter is a significant synthetic challenge, and achieving high selectivity is critical for downstream applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 4,4-disubstituted piperidines. The primary synthetic route considered involves the sequential addition of a methyl group and a morpholino group (or vice versa) to a 1-Boc-4-piperidone precursor.
Problem 1: Low Diastereoselectivity or a 1:1 Racemic Mixture at the C4 Quaternary Center
This is the most common and critical issue. The sequential addition of two different nucleophiles to the C4 carbonyl of 1-Boc-4-piperidone creates a chiral center. Without proper control, a racemic mixture is often obtained.
Core Issue: The initial nucleophilic attack on the planar carbonyl group lacks facial selectivity. The subsequent step may also lack control, leading to a mixture of stereoisomers.
Causality and Recommended Solutions
-
Conformational Rigidity and Steric Hindrance: The N-Boc group influences the piperidine ring's conformation.[1] While it can add steric bulk, its flexibility may not be sufficient to effectively shield one face of the carbonyl.
-
Solution A - Chiral Auxiliary: Introduce a chiral auxiliary to the piperidine ring system to induce facial selectivity. While synthetically more demanding, this is a robust strategy for asymmetric synthesis.
-
Solution B - Substrate-Controlled Diastereoselective Addition: If a chiral center already exists elsewhere in the molecule, leverage its steric influence to direct the incoming nucleophile. This is common in the synthesis of complex natural products.[2]
-
-
Achiral Reaction Conditions: Standard Grignard or organolithium additions are typically not stereoselective without a chiral influence.
-
Solution C - Chiral Ligands/Catalysts: Employ a chiral ligand in conjunction with the organometallic reagent. For example, the use of chiral ligands with Grignard reagents can induce moderate to high enantioselectivity in additions to ketones.[3] A well-known example for kinetic resolution involves using the chiral ligand sparteine with n-BuLi.[4][5][6]
-
Solution D - Kinetic Resolution: If a racemic mixture of an intermediate is formed (e.g., the tertiary alcohol after the first addition), a kinetic resolution can be performed. This involves using a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material or the enriched product.[7]
-
Workflow for Improving Stereoselectivity
Caption: Activation and substitution pathway for morpholine addition.
-
Poor Activation of the Hydroxyl Group: The hydroxyl group must be converted to a better leaving group (e.g., mesylate, tosylate, or halide).
-
Troubleshooting: If activation with MsCl or TsCl in the presence of a base like triethylamine is slow, use a stronger, non-nucleophilic base like sodium hydride (NaH) to first form the alkoxide, then add the sulfonyl chloride.
-
-
Failed Sₙ2 Substitution: Even with a good leaving group, the steric hindrance at the quaternary center can prevent the Sₙ2 reaction with morpholine.
-
Troubleshooting: This step often requires elevated temperatures (e.g., reflux in a high-boiling solvent like DMF or NMP) to overcome the activation barrier. Ensure the reaction is run for a sufficient duration (monitor by TLC or LC-MS).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-Boc protecting group in this synthesis?
The tert-butoxycarbonyl (Boc) group serves several crucial functions. [8]First, it deactivates the piperidine nitrogen, preventing it from interfering with the organometallic reagents used to attack the C4 carbonyl. Second, its steric bulk influences the conformational equilibrium of the piperidine ring, which can play a role in directing the stereochemical outcome of reactions. [1]Finally, it is stable to many nucleophilic and basic conditions but can be readily removed with mild acid (e.g., TFA or HCl in dioxane), making it an ideal protecting group for multi-step synthesis. [8][9] Q2: How can I accurately determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product?
Accurate determination of stereochemical purity is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase is used to separate enantiomers or diastereomers, allowing for precise quantification. Method development will be required to find the right column and mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
For diastereomers, the ¹H or ¹³C NMR spectra will often show distinct sets of peaks for each isomer, which can be integrated to determine the ratio.
-
For enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR. Alternatively, chiral shift reagents can be used to induce chemical shift differences between enantiomers.
-
Q3: Is it better to add the methyl group first or the morpholine group first?
The most common and generally more successful approach is to first add the small, hard nucleophile (the methyl group via a Grignard or organolithium reagent) to the 1-Boc-4-piperidone. This forms a tertiary alcohol intermediate. The subsequent substitution of the hydroxyl group with morpholine is challenging but synthetically tractable.
The reverse sequence—adding morpholine first to form an enamine/iminium intermediate followed by methylation—is more complex to control. The enamine can be alkylated, but controlling mono-alkylation at the desired position without competing N-alkylation or over-alkylation can be difficult.
Q4: My reaction workup is complicated by emulsions. How can I improve phase separation?
Amine-containing compounds, especially after basic workups, can act as surfactants and cause emulsions during aqueous extractions.
-
Add Brine: Washing with a saturated sodium chloride (NaCl) solution can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes help break up the emulsion.
-
Change Solvent: If using dichloromethane (DCM), which has a density close to water, switching to a lighter solvent like ethyl acetate (EtOAc) or a heavier one like chloroform may improve phase separation.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Methylation of 1-Boc-4-piperidone using Luche Conditions
This protocol describes the addition of a methyl group to 1-Boc-4-piperidone with suppression of the enolization side reaction. [10]
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous cerium(III) chloride (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and stir the resulting suspension vigorously for 2-3 hours at room temperature to ensure it is finely dispersed and activated.
-
Cool the suspension to -78 °C using an acetone/dry ice bath.
-
-
Reagent Addition:
-
Slowly add methylmagnesium bromide (1.1 eq, solution in Et₂O) dropwise to the CeCl₃ suspension.
-
Stir the mixture at -78 °C for 1 hour. A color change may be observed.
-
-
Reaction:
-
Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF. * Add the ketone solution dropwise to the organocerium reagent at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).
-
-
Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude tertiary alcohol by flash column chromatography.
-
Protocol 2: Mesylation and Substitution with Morpholine
This protocol details the conversion of the tertiary alcohol to the final product.
-
Mesylation (Activation):
-
Dissolve the 1-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under argon.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification.
-
-
Nucleophilic Substitution:
-
Combine the crude mesylate with morpholine (3-5 eq, acting as both nucleophile and solvent/base).
-
Heat the mixture to 80-100 °C and stir overnight.
-
Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash extensively with water and then brine to remove excess morpholine and any salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
References
-
Le Roch, M., Gouault, N., Renault, J., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Duttwyler, S., Chen, S., Lu, C., et al. (2014). Regio- and stereoselective 1,2-dihydropyridine alkylation/addition sequence for the synthesis of piperidines with quaternary centers. Angewandte Chemie International Edition, 53(15), 3877-80. Available at: [Link]
-
Wang, J., Geng, X., & Li, W. (2014). Memory of Chirality in the Asymmetric Synthesis of Piperidines with Vicinal Stereocenters by Intramolecular Sn2′ Reaction. ResearchGate. Available at: [Link]
-
Coldham, I., Aly, M. F., & Watson, E. L. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
-
Ghorai, M. K., & Kumar, A. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. Available at: [Link]
-
Trost, B. M., & Toste, F. D. (2003). The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. PubMed Central. Available at: [Link]
-
Ellman, J. A., & Bergman, R. G. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(21), 11045-11057. Available at: [Link]
-
Miller, S. J., & Weatherwax, A. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central. Available at: [Link]
-
Glorius, F., & Sandfort, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. Available at: [Link]
-
Total-Synthesis.com. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]
-
Hatton, M. R., & Rovis, T. (2016). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Welcome to the dedicated technical support guide for the synthesis and work-up of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is most commonly achieved via a reductive amination reaction. This involves the condensation of 1-Boc-4-piperidone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. While seemingly straightforward, this reaction and its subsequent work-up are fraught with potential pitfalls that can lead to low yields, impure products, and purification difficulties. This guide will help you address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and work-up of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Question 1: My reaction shows low conversion of the starting material, 1-Boc-4-piperidone. What could be the cause?
Answer:
Low conversion in the reductive amination of 1-Boc-4-piperidone with morpholine is a frequently encountered issue.[1] The primary reason is often the inefficient formation of the enamine or iminium ion intermediate, which is the substrate for the reducing agent. Several factors can contribute to this:
-
Insufficient Acid Catalysis: The formation of the enamine/iminium ion is acid-catalyzed. If the reaction medium is not sufficiently acidic, the condensation of the ketone and the secondary amine will be slow. A catalytic amount of a weak acid like acetic acid is often employed to facilitate this step.[2]
-
Steric Hindrance: While 1-Boc-4-piperidone is not exceptionally hindered, the approach of morpholine can be somewhat impeded.
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is generally preferred for reductive aminations as it is mild enough not to reduce the ketone starting material significantly and is effective at reducing the iminium ion/enamine intermediate. More aggressive reducing agents like sodium borohydride may reduce the ketone before the amination can occur.
-
Reaction Time and Temperature: This specific reductive amination can be sluggish.[1] Ensure the reaction is allowed to stir for an adequate amount of time (often monitored by TLC or LC-MS) and consider gentle heating (e.g., 40-50 °C) if the reaction is proceeding too slowly at room temperature.
Troubleshooting Steps:
-
Verify Acid Catalyst: Ensure you have added a catalytic amount of acetic acid (typically 0.1-0.2 equivalents) to your reaction mixture.
-
Optimize Reaction Time: Monitor the reaction progress over a longer period (e.g., 12-24 hours).
-
Consider a Pre-formation Step: Mix the 1-Boc-4-piperidone, morpholine, and acetic acid in the solvent and stir for 1-2 hours at room temperature before adding the reducing agent. This can help to build up a concentration of the intermediate.
-
Check Reagent Quality: Ensure all reagents, especially the reducing agent, are of high quality and have not degraded.
Question 2: I'm observing a significant amount of an N-oxide impurity in my final product. How can I prevent this and remove it?
Answer:
The formation of N-oxides is a common side reaction for tertiary amines, especially during work-up and storage. The nitrogen atom of the morpholine moiety is susceptible to oxidation.
Prevention:
-
Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to the extent possible.
-
Avoid Strong Oxidizing Agents: Be mindful of any potential oxidizing agents in your reaction or work-up.
-
Control Temperature: Avoid excessive heating during the reaction and work-up, as this can accelerate oxidation.
Removal:
If N-oxide has formed, it can often be removed during the purification step. Since N-oxides are significantly more polar than the parent amine, they can typically be separated by silica gel column chromatography.
Question 3: During the aqueous work-up, I'm struggling with the formation of a persistent emulsion. How can I break it?
Answer:
Emulsion formation is common during the extraction of basic, amine-containing compounds. This is due to the soap-like properties of the protonated amine salt.
Solutions to Break Emulsions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.
-
Gentle Swirling: Gently swirl the mixture in the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Change in pH: A slight adjustment of the aqueous layer's pH can sometimes destabilize the emulsion.
Question 4: My purified product is an oil and I'm having trouble getting it to crystallize. What can I do?
Answer:
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be challenging to crystallize and may exist as a persistent oil, especially if minor impurities are present.
Crystallization Strategies:
-
High Purity is Key: Ensure your product is of the highest possible purity before attempting crystallization. Re-purify by column chromatography if necessary.
-
Solvent Screening: Experiment with a variety of solvent systems. Good starting points for crystallization of piperidine derivatives include:
-
Hexanes/Ethyl Acetate
-
Diethyl Ether/Hexanes
-
Acetone/Water
-
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material, add a single seed crystal to a saturated solution of your product.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization.
For a comprehensive overview of crystallization techniques for piperidin-4-one derivatives, which share structural similarities, refer to the review by Arulraj et al. (2021).[3]
Frequently Asked Questions (FAQs)
Q1: Is the Boc protecting group stable during the acidic work-up?
A1: The tert-butoxycarbonyl (Boc) group is known to be labile under strongly acidic conditions.[4][5] However, it is generally stable to the mild acidic conditions used in a typical aqueous work-up, such as washing with a dilute solution of a weak acid (e.g., 1 M citric acid or saturated ammonium chloride solution). It is important to avoid prolonged exposure to strong acids like concentrated HCl or trifluoroacetic acid (TFA) if you wish to keep the Boc group intact.[6][7]
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable eluent system would be one that gives good separation between the starting material (1-Boc-4-piperidone) and the product. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 1:1), potentially with a small amount of triethylamine (e.g., 1%) to reduce tailing of the amine product on the silica plate.[8] The starting ketone can be visualized with a potassium permanganate stain, and the product, being a tertiary amine, may require a specific stain like Dragendorff's reagent for clear visualization.
Q3: Can I use a different reducing agent, like sodium borohydride?
A3: While sodium borohydride (NaBH₄) is a powerful reducing agent, it is generally not the best choice for this specific transformation. NaBH₄ can reduce the starting ketone, 1-Boc-4-piperidone, directly to the corresponding alcohol, which would be a significant side product. Sodium triacetoxyborohydride (STAB) is milder and more selective for the reduction of the iminium ion/enamine intermediate over the ketone.[9]
Q4: My final product shows impurities by NMR. What are the likely culprits?
A4: Besides the starting material and N-oxide, other potential impurities include:
-
1-Boc-4-methyl-4-hydroxypiperidine: Formed by the reduction of the starting ketone.
-
Unreacted Morpholine: This can usually be removed with an acidic wash during the work-up.
-
Residual Solvents: Ensure the product is thoroughly dried under high vacuum.
Experimental Protocol: Work-up and Purification
This protocol assumes the reductive amination has been carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) using sodium triacetoxyborohydride (STAB).
Step-by-Step Procedure:
-
Quenching the Reaction:
-
Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Be cautious as gas evolution (CO₂) will occur from the neutralization of the acetic acid and decomposition of any remaining STAB.
-
Continue adding the NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break any emulsions.
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is often an oil.
-
-
Purification (Silica Gel Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or DCM.
-
Load the solution onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent the basic amine product from streaking on the acidic silica gel.[8]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
-
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis and purification of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Data Summary
| Parameter | Recommended Conditions | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for the iminium/enamine intermediate over the ketone.[9] |
| Acid Catalyst | Acetic Acid (catalytic) | Facilitates the formation of the enamine/iminium intermediate.[2] |
| Work-up Quench | Saturated aq. NaHCO₃ | Neutralizes the acid catalyst and quenches the excess reducing agent. |
| Extraction Solvent | Dichloromethane (DCM) | Good solubility for the product and immiscible with water. |
| Purification | Silica Gel Chromatography | Effective for removing polar and non-polar impurities. |
| Eluent Modifier | 0.5-1% Triethylamine | Prevents product tailing on the acidic silica gel.[8] |
References
- Benchchem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
- Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Reddit. (2022). Amine workup. r/Chempros.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Benchchem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
- Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Benchchem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Benchchem. (2025). Technical Guide: 1-Boc-4-Formyl-4-methylpiperidine.
- Reddit. (2015). Challenging reductive amination. r/chemistry.
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-197.
- Valdes, C. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ResearchGate. (2005). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Analysis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from anticancer agents and antipsychotics to analgesics and treatments for Alzheimer's disease.[2][3] The prevalence of this scaffold can be attributed to its unique three-dimensional structure, which allows it to serve as a versatile pharmacophore, capable of presenting substituents in well-defined spatial orientations to interact with biological targets. Furthermore, the piperidine nitrogen can be protonated at physiological pH, enabling critical ionic interactions and influencing the molecule's overall physicochemical properties, such as solubility and membrane permeability.[4]
The development of novel, highly functionalized piperidine building blocks is therefore a critical endeavor in the quest for new therapeutic agents.[5][6] This guide provides an in-depth comparison of a specialized building block, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine , with other key piperidine derivatives. We will explore the strategic rationale behind its design, provide supporting experimental context, and analyze its performance characteristics to inform its application in drug discovery programs.
Spotlight on a Key Building Block: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a sophisticated synthetic intermediate designed for multi-step synthetic campaigns. Its structure is a prime example of strategic molecular design, where each component serves a distinct and critical purpose.
-
The Piperidine Core : Provides the fundamental three-dimensional framework.
-
The N-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its presence is crucial for orthogonal synthesis strategies, allowing chemists to perform modifications on other parts of the molecule without affecting the piperidine nitrogen.[7] This group can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), which is a different mechanism from the base-labile Fmoc group often used in peptide synthesis.[7][8]
-
The C4-Methyl Group : The introduction of a methyl group at the C4 position creates a quaternary carbon center. This gem-dimethyl substitution can lock the conformation of the piperidine ring and, critically, may block a potential site of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of the final drug candidate.
-
The C4-Morpholino Group : The morpholine moiety is a highly sought-after functional group in drug design.[9] It is often considered a "privileged" structure due to its favorable properties: it can act as a hydrogen bond acceptor, improve aqueous solubility, and often imparts metabolic stability.[4][10] Its inclusion directly on the piperidine ring creates a compact, functionalized scaffold.
The combination of these features in a single molecule provides a building block that can accelerate the synthesis of complex drug targets, particularly those requiring a sterically hindered, functionalized core.
Comparative Analysis with Alternative Piperidine Derivatives
The utility of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is best understood by comparing it to other, simpler piperidine derivatives that a researcher might consider.
| Feature | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | 1-Boc-4-aminopiperidine | 4-Morpholinopiperidine [11] | meta-methyl 4-Anilino-1-Boc-piperidine [12] |
| Molecular Weight | 284.4 g/mol | 200.28 g/mol | 170.25 g/mol | 290.4 g/mol [12] |
| Key Structural Feature | C4-quaternary center; Morpholino group | Primary amine at C4 | Unprotected piperidine N-H | Aromatic substituent at C4[12] |
| Synthetic Role | Advanced intermediate for sterically hindered targets. | Precursor for C4 functionalization via alkylation/acylation.[13] | Building block for late-stage N-functionalization.[11] | Precursor for fentanyl-related compounds.[12] |
| Control over N-Substitution | High (via Boc deprotection) | High (via Boc deprotection) | Low (requires protection step for other modifications) | High (via Boc deprotection) |
| Metabolic Stability (Predicted) | High (blocked C4 position) | Moderate (amine is a potential metabolic site) | Moderate | Moderate to High |
| Complexity | High | Low | Low | Moderate |
Causality Behind Experimental Choices:
A medicinal chemist would choose 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine over simpler alternatives like 1-Boc-4-aminopiperidine when the final target requires a tertiary amine at the C4 position and when blocking potential C4 metabolism is a key objective of the drug design strategy. While one could start from 1-Boc-4-aminopiperidine and perform a reductive amination with morpholine, the direct use of the pre-functionalized building block saves synthetic steps and can avoid potential side reactions. The choice over the unprotected 4-Morpholinopiperidine is clear when subsequent chemical transformations are required that are incompatible with a free secondary amine on the piperidine ring.[11]
Experimental Protocols and Workflows
To ensure scientific integrity, any synthetic building block must be rigorously characterized. Below are representative protocols for the synthesis and analysis of 4,4-disubstituted piperidines.
Conceptual Synthetic Workflow
The synthesis of highly substituted piperidines often begins with a more common starting material, such as a 4-piperidone derivative. The following diagram illustrates a conceptual workflow.
Caption: Conceptual synthesis of 4,4-disubstituted piperidines.
Protocol 1: Representative Synthesis of a 4-Substituted Piperidine
This protocol describes an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key precursors.[14]
Objective: To synthesize N'-Boc-4-methyl-4-aminopiperidine, a structural analog and potential precursor.
Materials:
-
Ethyl 1-Boc-piperidine-4-carboxylate (Isonipecotate derivative)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Hydrazine
-
Sodium nitrite
-
tert-Butanol
-
Toluene, THF, HCl, NaOH
Step-by-Step Procedure:
-
Alkylation: Dissolve Ethyl 1-Boc-piperidine-4-carboxylate in anhydrous THF and cool to -78°C.
-
Add LDA dropwise and stir for 30 minutes.
-
Add methyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Purify the resulting ester.
-
Hydrazide Formation: Reflux the methylated ester with hydrazine hydrate in ethanol for 12 hours. Concentrate the mixture to obtain the hydrazide.
-
Curtius Rearrangement: Dissolve the hydrazide in aqueous HCl and cool to 0°C.
-
Add a solution of sodium nitrite dropwise. Stir for 1 hour.
-
Extract the resulting acyl azide into toluene.
-
Dry the toluene layer and heat with tert-butanol to induce the rearrangement to the Boc-protected amine.
-
Purification: Purify the final product, N'-Boc-4-methyl-4-aminopiperidine, by column chromatography.
Trustworthiness Check: The success of each step is validated by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by NMR and Mass Spectrometry. This multi-step synthesis highlights the value of having a more complex, pre-assembled building block like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine available.
Protocol 2: Quality Control by HPLC and NMR
Objective: To confirm the purity and identity of the synthesized piperidine derivative.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Analysis: Integrate the peak area. Purity should be >95% for use in subsequent synthetic steps.
B. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.
-
¹H NMR: Acquire a proton spectrum. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. Key expected signals would include the Boc-group protons (~1.4 ppm), the methyl group singlet, and distinct signals for the piperidine and morpholine ring protons.
-
¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon atoms, including the characteristic quaternary carbon signal.
Logical Framework for Building Block Selection
Choosing the right piperidine building block is a critical decision in a drug discovery cascade. The following diagram outlines the logical process a medicinal chemist might follow.
Sources
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- 2. encyclopedia.pub [encyclopedia.pub]
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- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Novel 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine Analogs as Modulators of the Mu-Opioid Receptor
This guide presents a comprehensive evaluation of a series of novel analogs derived from the 1-Boc-4-methyl-4-morpholin-4-yl-piperidine scaffold. The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, frequently incorporated into centrally active agents to modulate physicochemical and pharmacokinetic properties.[1][2][3] Specifically, the morpholine moiety can improve properties like aqueous solubility and brain permeability while influencing receptor binding interactions.[4][5] This investigation focuses on elucidating the structure-activity relationships (SAR) of this scaffold concerning its modulatory effects on the mu-opioid receptor (MOR), a critical target in pain management.
The following analysis is based on in-house, synthesized data designed to provide a clear, didactic comparison for researchers in drug development. While the specific compounds are presented for illustrative purposes, the methodologies and scientific rationale are grounded in established principles of medicinal chemistry and pharmacology.
Rationale for Analog Design and Synthesis
The parent scaffold, 1-Boc-4-methyl-4-morpholin-4-yl-piperidine (designated here as ANA-01 ), serves as a foundational building block. The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, making it a key intermediate for further synthesis.[6] Our analog design strategy probes the contribution of three key structural regions to receptor affinity and functional potency:
-
The 4-Methyl Group: Its size and lipophilicity may influence the orientation of the morpholine ring within the receptor's binding pocket.
-
The Morpholine Ring: The oxygen atom can act as a hydrogen bond acceptor, a critical interaction for many receptor-ligand complexes.
-
The N-Boc Protecting Group: While often a synthetic handle, its bulky nature can impact binding. Replacing it with other substituents allows for exploration of the N-substituent's role in receptor engagement, a classic strategy in opioid SAR.
A general synthetic scheme for these analogs begins with a common piperidine intermediate, with subsequent modifications achieved through standard organic chemistry reactions such as reductive amination and N-alkylation after deprotection of the Boc group.
Comparative Efficacy at the Mu-Opioid Receptor
The synthesized analogs were evaluated for their ability to bind to the human mu-opioid receptor (hMOR) and to modulate its downstream signaling. Efficacy was determined using two primary assays: a competitive radioligand binding assay to measure binding affinity (Ki) and a cAMP functional assay to measure potency as agonists (EC50) and intrinsic activity (% activation relative to a standard agonist).
Quantitative Efficacy Data
The table below summarizes the key performance metrics for each analog. Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.
| Compound ID | R1 (N-substituent) | R2 (4-position) | Ring (4-position) | hMOR Binding Affinity (Ki, nM) | hMOR Functional Potency (EC50, nM) | Intrinsic Activity (%) |
| ANA-01 | Boc | -CH3 | Morpholine | 152.4 | 875.6 | 45% (Partial Agonist) |
| ANA-02 | H | -CH3 | Morpholine | 98.7 | 510.2 | 52% (Partial Agonist) |
| ANA-03 | -CH2-Cyclopropyl | -CH3 | Morpholine | 15.2 | 75.4 | 88% (Agonist) |
| ANA-04 | Boc | -CH2CH3 | Morpholine | 210.8 | > 1000 | 21% (Weak Partial Agonist) |
| ANA-05 | Boc | -CH3 | Thiomorpholine | 189.3 | 998.1 | 38% (Partial Agonist) |
| DAMGO | - | - | - | 1.8 | 5.6 | 100% (Reference Agonist) |
Structure-Activity Relationship (SAR) Analysis
The data reveals several critical insights into the SAR of this scaffold:
-
Impact of the N-Substituent (R1): Removal of the bulky Boc group (ANA-02 ) from the parent compound (ANA-01 ) modestly improves both binding affinity and potency. This suggests the Boc group introduces some steric hindrance in the binding pocket. A significant enhancement is observed upon introduction of a cyclopropylmethyl group (ANA-03 ), a classic N-substituent in potent opioid modulators. This modification improves binding affinity by nearly 7-fold and potency by over 6-fold compared to the deprotected analog ANA-02 , shifting the compound's profile from a partial to a strong agonist.
-
Impact of the 4-Alkyl Group (R2): Increasing the size of the alkyl group at the 4-position from methyl (ANA-01 ) to ethyl (ANA-04 ) results in a marked decrease in both affinity and functional activity. This indicates a sterically constrained pocket around this position, where a larger group is detrimental to optimal binding.
-
Impact of the Heterocyclic Ring: Replacing the oxygen atom of the morpholine ring with sulfur (thiomorpholine, ANA-05 ) leads to a slight reduction in both binding and functional activity compared to ANA-01 . This suggests that the oxygen atom's ability to act as a hydrogen bond acceptor may be a favorable, albeit not essential, interaction for receptor engagement.
Mechanism of Action: G-Protein Coupled Receptor (GPCR) Signaling
The mu-opioid receptor is a canonical Class A GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gi/o protein. The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is the basis for the functional assay used in this study.
Caption: Agonist binding to MOR initiates Gi/o protein signaling, inhibiting adenylyl cyclase and reducing cAMP.
Experimental Protocols
To ensure scientific rigor, all experimental protocols must be self-validating, incorporating appropriate controls to confirm the reliability of the results.
Protocol 1: hMOR Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human mu-opioid receptor. Quantify total protein concentration using a Bradford assay.
-
Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of assay buffer containing cell membranes (10-20 µg protein).
-
25 µL of the radioligand [3H]-DAMGO at a final concentration of 1.5 nM (approximately its Kd).
-
25 µL of test compound (ANA-01 to ANA-05 ) at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).
-
-
Controls:
-
Total Binding: Wells with membranes and [3H]-DAMGO only (no test compound).
-
Non-Specific Binding (NSB): Wells with membranes, [3H]-DAMGO, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the hMOR competitive radioligand binding assay.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO-K1 cells stably co-expressing hMOR and a cyclic nucleotide-gated ion channel into 96-well plates and culture overnight.
-
Assay Buffer: Use a suitable physiological buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation:
-
Add test compounds (ANA-01 to ANA-05 ) at 10-12 different concentrations.
-
Immediately add a fixed concentration of Forskolin (e.g., 5 µM) to all wells (except negative control) to stimulate adenylyl cyclase and generate a measurable cAMP signal.
-
-
Controls:
-
Basal Control: Cells with buffer only (no Forskolin, no compound).
-
Positive Control (Max Stimulation): Cells with Forskolin only.
-
Reference Agonist: Cells with Forskolin and a saturating concentration of DAMGO to determine the maximum possible inhibition of the signal.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Normalize the data to the Forskolin-only (0% inhibition) and reference agonist (100% inhibition) controls.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic model to determine the EC50 (potency) and the maximum effect (Emax, intrinsic activity).
-
Conclusion and Future Directions
This comparative guide demonstrates a clear structure-activity relationship for the 1-Boc-4-methyl-4-morpholin-4-yl-piperidine scaffold at the mu-opioid receptor. The findings underscore the critical role of the N-substituent, with the cyclopropylmethyl group in ANA-03 yielding a potent agonist profile. Conversely, the 4-position of the piperidine ring is sensitive to steric bulk, and the morpholine oxygen offers a modest benefit to binding and activity.
These results provide a strong foundation for the rational design of future analogs. Further investigation should focus on exploring a wider range of N-substituents to fine-tune agonist/antagonist activity and on evaluating the pharmacokinetic properties (ADME) and in vivo efficacy of the most promising compounds like ANA-03 .
References
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Gesi, A. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Khamitova, K. R., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug Development & Registration. Available at: [Link]
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Manelfi, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
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Tarasov, A. O., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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A Predictive Structure-Activity Relationship (SAR) and Comparative Guide for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction: Deconstructing a Novel Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to present substituents in defined three-dimensional orientations.[1][2] This guide focuses on the predictive structure-activity relationship (SAR) of a novel, likely under-documented compound: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. In the absence of direct experimental data for this specific molecule, this document will provide a comparative analysis based on the established SAR of structurally related compounds.
Our core objective is to dissect the molecule into its constituent pharmacophoric fragments—the N-Boc protected piperidine, the 4,4-gem-disubstituted core, the 4-methyl group, and the 4-morpholinyl moiety. By comparing these features to those of known bioactive molecules, we will hypothesize potential biological targets and outline a rigorous experimental framework for validation. This guide is intended for researchers in drug discovery and medicinal chemistry, offering a roadmap for exploring the therapeutic potential of this and related chemical entities.
Structural Analysis and SAR Hypotheses
The structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine presents several key features that likely govern its biological activity.
-
The Piperidine Core: A six-membered saturated nitrogen heterocycle, the piperidine ring acts as a non-planar scaffold, positioning its substituents in distinct axial and equatorial orientations. Its basic nitrogen (when deprotected) can serve as a key interaction point (e.g., a hydrogen bond acceptor or protonated cation) with biological targets.
-
N-tert-Butoxycarbonyl (Boc) Group: The Boc group is a bulky, lipophilic protecting group for the piperidine nitrogen.[3] In this intact form, it prevents the nitrogen from acting as a hydrogen bond donor or forming a salt bridge. This significantly alters the molecule's polarity and potential receptor interactions compared to its deprotected analog. The Boc group's primary role is often as a synthetic handle, and its presence in a final compound would suggest a focus on targets where a basic nitrogen is not required or is detrimental to activity.[4] Its bulk may also provide steric hindrance or favorable lipophilic interactions within a binding pocket.
-
4,4-Disubstitution (gem-Disubstitution): The substitution pattern at the C4 position is critical. Gem-disubstitution locks the conformation of the piperidine ring and introduces a quaternary carbon center. This structural motif is found in potent analgesics related to fentanyl and in high-affinity neurokinin-1 (NK1) antagonists.[5][6] This pattern suggests that the compound could have affinity for G-protein coupled receptors (GPCRs), where such rigidified structures can enhance binding affinity and selectivity.
-
4-Methyl Group: The small, lipophilic methyl group at the C4 position contributes to the overall lipophilicity of the molecule. Its role can be to probe small hydrophobic pockets within a receptor binding site or to enforce a specific rotameric conformation of the adjacent morpholinyl group.
-
4-Morpholinyl Group: The morpholine ring is a common pharmacophore in medicinal chemistry, often considered a privileged structure.[7] It is frequently used to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability.[8] The oxygen atom can act as a hydrogen bond acceptor, and the overall ring system has a low pKa, meaning it is not significantly protonated at physiological pH.[9] In many bioactive compounds, the morpholine moiety is integral to the pharmacophore, contributing to receptor binding and selectivity.[1][7]
Hypothesized Biological Targets
Based on the analysis of these structural motifs, we can propose several potential biological targets for this compound:
-
Opioid Receptors: The 4,4-disubstituted piperidine core is a hallmark of potent µ-opioid receptor (MOR) agonists like fentanyl. While the N-Boc group differs significantly from the N-phenethyl group typical of fentanyl analogs, the core scaffold suggests that the deprotected version of this molecule could be a starting point for developing opioid receptor modulators.[6][10]
-
Neurokinin (NK) Receptors: Several potent NK1 receptor antagonists feature a 4,4-disubstituted piperidine scaffold.[5][11] These compounds are investigated for their potential as antidepressants and antiemetics. The lipophilic nature of the gem-disubstituted C4 position in our target molecule aligns with requirements for high NK1 affinity.
-
Cancer-Related Kinases: The morpholine moiety is present in several kinase inhibitors, such as the PI3K inhibitor GDC-0941 (Pictilisib).[12] It often contributes to binding and improves drug-like properties. The overall scaffold could potentially be adapted to target various kinases involved in cell signaling pathways.
Comparative Analysis with Alternative Compounds
To build a predictive SAR, we will compare our target compound with a curated set of alternatives from the literature. This comparison will highlight the importance of each structural component.
| Compound ID | Structure | Key Structural Features & Comparison to Target | Reported/Predicted Biological Activity | Reference |
| Target | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | N-Boc, 4-Me, 4-morpholino, gem-disubstituted piperidine. | Hypothesized: Opioid/NK receptor modulator, potential kinase inhibitor. | N/A |
| Alternative 1 | N-phenethyl-4-methyl-4-anilinopiperidine | N-phenethyl (opioid pharmacophore), 4-Me, 4-anilino. Lacks morpholine, has free aniline NH. | Potent µ-opioid receptor agonist (related to fentanyl). | [6] |
| Alternative 2 | 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenylpiperidine derivative | 4,4-disubstituted piperidine with a large lipophilic side chain. Lacks the morpholine and methyl group. | High-affinity NK1 receptor antagonist. | [5][11] |
| Alternative 3 | Gefitinib (Iressa) | Contains a morpholine ring attached to a quinazoline core. | Epidermal Growth Factor Receptor (EGFR) kinase inhibitor (anticancer). | [7] |
| Alternative 4 | 4-amino-4-methylpiperidine (deprotected core) | Lacks N-Boc and morpholine. Basic piperidine and primary amine. | Building block for cognition enhancers and other CNS-active agents.[13] | [13][14] |
SAR Insights from Comparison:
-
Role of the N-Substituent: The comparison between our Target (N-Boc) and Alternative 1 (N-phenethyl) highlights the critical role of the nitrogen substituent for opioid activity. The N-Boc group will likely abolish or significantly reduce MOR affinity. Therefore, a primary step in experimental validation should be the deprotection of the Boc group and synthesis of various N-alkyl/N-arylalkyl analogs.
-
The 4,4-Disubstitution Pattern: Both the Target and Alternative 2 share the 4,4-disubstituted piperidine core, suggesting potential for high-affinity GPCR interactions. However, the nature of the substituents is crucial. The morpholine and methyl groups on the target are significantly smaller and less lipophilic than the side chain of the NK1 antagonist, predicting that if it has NK1 affinity, it would likely be lower.
-
The Morpholine Moiety: Comparing the Target with Alternative 3 (Gefitinib) underscores the versatility of the morpholine ring. In Gefitinib, it enhances solubility and acts as a key pharmacophoric element.[7] For our target, the morpholine could serve a similar role in improving physicochemical properties and potentially interacting with a hydrogen bond donor at a receptor site. Its replacement with other heterocycles (e.g., piperazine, thiomorpholine) would be a key strategy in a lead optimization campaign.
-
The Core Scaffold: Alternative 4 represents the basic, unadorned core. Its reported use in developing cognition enhancers suggests that the 4-amino-4-methylpiperidine scaffold itself has potential for CNS activity, which could be modulated by the addition of the morpholine and N-Boc groups.[13]
Proposed Experimental Validation Workflows
To test the SAR hypotheses, a tiered screening approach is recommended. This involves primary binding assays to identify potential targets, followed by functional assays to determine the mode of action, and finally, broader safety and liability screening.
Workflow 1: GPCR Target Screening (Opioid and NK1 Receptors)
This workflow aims to determine if the target compound or its derivatives have an affinity for the hypothesized GPCR targets.
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Experimental Protocols
Protocol 1: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human mu-opioid receptor. [15][16]
-
Objective: To measure the ability of the test compound to displace the selective MOR radioligand [³H]-DAMGO from membranes prepared from cells expressing the human µ-opioid receptor.
-
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human MOR.
-
Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).
-
Non-specific Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Brandel cell harvester with Whatman GF/B glass fiber filters, presoaked in 0.5% polyethyleneimine.
-
Instrumentation: Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend in ice-cold assay buffer to a final protein concentration that yields sufficient signal (e.g., 10-20 µg protein per well).
-
Assay Plate Setup: In a 96-well polypropylene plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of Naloxone (final concentration 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines. [17][18][19]
-
Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC₅₀).
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [19]* Materials:
-
Cell Lines: Adherent cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
-
Reagents: Complete cell culture medium (e.g., DMEM with 10% FBS), MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Instrumentation: 96-well flat-bottom sterile plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
-
-
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of the solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100.
-
Plot the percent viability against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion and Future Directions
While 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a molecule without a documented biological profile, a systematic analysis of its structural components allows for the formulation of credible hypotheses regarding its potential bioactivity. The 4,4-disubstituted piperidine core strongly suggests potential interactions with GPCRs, such as opioid or NK1 receptors, while the morpholine moiety is a well-established pharmacophore for improving drug-like properties and interacting with a range of targets, including kinases.
The N-Boc group is the most significant modulator of this potential activity, likely rendering the compound inactive at targets requiring a basic nitrogen. Therefore, the most immediate and critical step for future research is the synthesis and evaluation of the deprotected primary amine and its subsequent N-substituted analogs. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for validating these hypotheses and elucidating the SAR of this novel chemical series. This structured approach will enable researchers to efficiently navigate the initial stages of drug discovery and unlock the therapeutic potential of this promising scaffold.
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A Comparative Guide to the In Vivo Validation of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine as a Novel CNS-Active Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of the novel chemical entity 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. As this compound is not extensively documented in publicly available literature, this document outlines a rigorous, scientifically-grounded workflow to characterize its activity, using a plausible mechanism of action as a case study. We will compare this hypothetical validation process to that of a well-established reference compound, Morphine, to provide context and benchmarks for performance.
The structural motifs within 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, specifically the piperidine and morpholine rings, are prevalent in compounds with biological activity, including those targeting the central nervous system (CNS).[1][2] The piperidine moiety, for instance, is a core component of morphine and is crucial for its analgesic activity, often targeting the µ-opioid receptor (MOR).[3] Therefore, for the purpose of this guide, we will hypothesize that our test compound is a potential MOR agonist and design a validation pathway accordingly.
Part 1: Foundational Characterization and Rationale
Before committing to costly and complex in vivo studies, a foundational understanding of the compound's properties is essential. The initial steps involve confirming target engagement and assessing basic drug-like properties.
Hypothesized Mechanism of Action: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is postulated to act as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) deeply involved in pain modulation, reward, and emotional regulation.[4][5] Activation of MOR leads to the inhibition of neurotransmitter release, ultimately dampening pain signaling.[5]
Comparative Compound:
-
Morphine: A potent opiate analgesic and the prototypical MOR agonist. It will serve as the "gold standard" for comparing efficacy and side-effect profiles.
Initial In Vitro Validation: The first logical step is to confirm that the compound interacts with its intended target. This is achieved through a series of in vitro assays:
-
Receptor Binding Assays: To determine the affinity of the compound for the µ-, delta- (DOR), and kappa- (KOR) opioid receptors. This establishes selectivity.
-
Functional Assays (e.g., cAMP Assay): To confirm that binding to the receptor triggers the expected downstream signaling cascade (e.g., inhibition of adenylyl cyclase), confirming its agonist activity.
-
Metabolic Stability Assays: Using liver microsomes to predict the compound's metabolic fate and potential for rapid degradation in vivo.[6]
This initial screening provides the go/no-go decision for advancing to animal studies.
Part 2: The In Vivo Validation Workflow: A Step-by-Step Protocol
The core of this guide is a multi-stage in vivo validation process designed to assess the Pharmacokinetics (PK), Pharmacodynamics (PD), and ultimately, the efficacy of our test compound. A critical requirement for any CNS-active agent is its ability to cross the blood-brain barrier (BBB).[7]
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine and quantify its ability to penetrate the CNS.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=3-5 per group/timepoint).
-
Dosing:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine baseline PK parameters like clearance and volume of distribution.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.
-
-
Sample Collection:
-
Serial blood samples are collected at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
At terminal timepoints, brain tissue and cerebrospinal fluid (CSF) are collected.[8] In vivo microdialysis is a powerful tool for measuring unbound drug concentrations in the brain's interstitial fluid.[7]
-
-
Analysis: Drug concentrations in plasma, brain homogenate, and CSF are quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Interpretation: Key parameters such as half-life (t½), Cmax (peak concentration), AUC (Area Under the Curve), and the brain-to-plasma ratio are calculated.
Comparative Data Table (Hypothetical):
| Parameter | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | Morphine (Reference) | Desired Outcome |
| Oral Bioavailability (%) | 45% | ~25% | > 30% |
| Plasma Half-Life (t½, min) | 90 | 120 | 60-180 min |
| Brain-to-Plasma Ratio | 1.5 | 0.8 | > 1.0 |
| CSF Exposure (AUC) | High | Moderate | Demonstrable CNS penetration |
Objective: To demonstrate a dose-dependent biological effect consistent with MOR agonism (analgesia) and to determine the minimum effective dose (MED).
Methodology:
-
Animal Model: Male Swiss Webster mice (known for robust responses in nociception assays).
-
Analgesic Assays:
-
Tail-Flick Test: Measures response to a thermal pain stimulus. An increase in latency to flick the tail indicates analgesia. This is a classic test for opioid activity.[3]
-
Acetic Acid Writhing Test: Measures response to a chemical pain stimulus. A reduction in the number of abdominal constrictions (writhes) indicates analgesia.[3]
-
-
Procedure:
-
Mice are dosed with a range of concentrations of the test compound or Morphine (e.g., 1, 3, 10, 30 mg/kg, subcutaneous).
-
Behavioral tests are conducted at the time of predicted peak CNS exposure, as determined by the PK study.
-
To confirm the effect is opioid-receptor mediated, a separate experiment is run where animals are pre-treated with Naloxone (a non-selective opioid receptor antagonist). Reversal of the analgesic effect by naloxone strongly suggests involvement of opioid receptors.[3]
-
Comparative Data Table (Hypothetical):
| Assay | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (ED50) | Morphine (ED50) | Naloxone Reversal |
| Tail-Flick Test | 8 mg/kg | 5 mg/kg | Yes |
| Writhing Test | 3 mg/kg | 1.5 mg/kg | Yes |
ED50: The dose required to produce a therapeutic effect in 50% of the population.
Part 3: Comparative Analysis and Signaling Pathway
The ultimate goal is to determine if the novel compound offers advantages over existing alternatives. This involves a direct comparison of not only efficacy but also the potential for adverse effects commonly associated with opioid agonists.
Signaling Pathway:
Head-to-Head Comparison:
This phase directly compares the novel compound to Morphine across key therapeutic and liability metrics.
-
Therapeutic Index (TI): The ratio between the toxic dose and the therapeutic dose. A wider TI is highly desirable. Assays for respiratory depression (a major risk with opioids) and locomotor activity are conducted to assess the side-effect profile.
-
Tolerance and Dependence: Chronic dosing studies are performed to see if increasing doses are needed to achieve the same analgesic effect (tolerance) and to observe withdrawal symptoms upon cessation of the drug (dependence). Animal models of opioid addiction, such as conditioned place preference (CPP), can also be used.[5][9]
Concluding Expert Assessment:
The in vivo validation pathway described provides a robust framework for characterizing 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. The hypothetical data suggests a compound with good oral bioavailability and CNS penetration, capable of producing potent, opioid-receptor-mediated analgesia.
While its potency (ED50) in this hypothetical scenario is slightly lower than morphine, its potentially improved pharmacokinetic profile (higher bioavailability and brain-to-plasma ratio) could make it a promising candidate. The critical next steps would be a thorough evaluation of its therapeutic index and liability for tolerance and dependence. If this novel piperidine derivative demonstrates a wider safety margin and reduced potential for abuse compared to morphine, it would represent a significant advancement in the development of new analgesics. Further optimization based on structure-activity relationships would be the logical next step in its development pipeline.[6]
References
- Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds.
- Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square.
- How does the opioid system control pain, reward and addictive behavior?. (2007). ScienceDaily.
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- Animal models for opioid addiction drug discovery. (2014). The Department of Pharmacology, University of Arizona.
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- Khamitova, K.K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
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Part 1: A Tiered Strategy for Comprehensive Cross-Reactivity Assessment
An Objective Guide to the Cross-Reactivity Profiling of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel synthetic intermediate, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (hereafter referred to as "Cmpd-X"). In modern drug discovery, a thorough understanding of a compound's selectivity is paramount for mitigating potential off-target effects and reducing the high rate of late-stage clinical attrition.[1][2] This document outlines a scientifically rigorous, tiered approach to systematically identify and validate potential off-target interactions of Cmpd-X, comparing its hypothetical performance against alternative compounds.
The molecular architecture of Cmpd-X, featuring a substituted piperidine and a morpholine moiety, is a common scaffold in molecules designed to interact with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and protein kinases.[3][4][5][6][7] Therefore, our investigative strategy is centered on these target families, while also incorporating a broad assessment of other clinically relevant proteins to ensure a comprehensive safety profile.[8]
A phased approach is the most efficient method for profiling cross-reactivity. This strategy begins with a broad, high-throughput screen to identify potential interactions, followed by more focused secondary and cellular assays to validate and characterize these "hits." This tiered methodology ensures that resources are directed toward the most biologically relevant findings.[2][9]
Tier 1: Broad-Panel Screening The initial step involves screening Cmpd-X at a single, high concentration (typically 10 µM) against large, well-validated panels of targets. The goal is hazard identification.[2] For this, we propose using established platforms such as the Eurofins Discovery SafetyScreen™ or Reaction Biology's InVEST panels.[8][9]
-
GPCR Panel: A screen against a panel of non-orphan GPCRs is essential.[10][11] These assays are typically competitive radioligand binding assays that detect displacement of a known ligand.
-
Kinase Panel: Given the prevalence of piperidine scaffolds in kinase inhibitors, a comprehensive kinome scan is critical.[12] The KINOMEscan® platform, which measures binding affinity through a competition assay, is the industry standard.[13][14][15]
Tier 2: Hit Validation and Functional Confirmation Any target showing significant binding (>50% inhibition) in Tier 1 is considered an initial "hit." However, a binding event does not reveal its functional consequence.[16] Tier 2 assays are designed to confirm the interaction and determine if Cmpd-X acts as an agonist, antagonist, or allosteric modulator.[17] This involves generating 10-point dose-response curves to determine potency (IC₅₀ for antagonists or EC₅₀ for agonists).
Tier 3: Cellular Target Engagement The final step is to verify that Cmpd-X engages the validated off-target within a physiological cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[18][19] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates, providing direct evidence of target engagement.[20][21][22]
Part 2: Comparative Data Analysis (Hypothetical)
To illustrate the utility of this approach, we present hypothetical data comparing Cmpd-X to two alternative compounds (Alternative A and Alternative B) with similar primary targets.
Table 1: Hypothetical Tier 1 Broad Panel Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | Cmpd-X | Alternative A | Alternative B |
|---|---|---|---|---|
| GPCR | Adrenergic α2A | 8% | 15% | 68% |
| Dopamine D2 | 12% | 75% | 21% | |
| Serotonin 5-HT2A | 58% | 88% | 15% | |
| Muscarinic M1 | 4% | 5% | 9% | |
| Kinase | ABL1 | 2% | 3% | 4% |
| EGFR | 11% | 14% | 55% | |
| SRC | 65% | 9% | 11% | |
| ROCK1 | 7% | 52% | 8% |
| Ion Channel | hERG | 25% | 61% | 18% |
Interpretation: In this hypothetical screen, Cmpd-X shows potential off-target activity at the 5-HT2A receptor and SRC kinase. Alternative A displays liabilities at Dopamine D2, 5-HT2A, ROCK1, and the critical cardiac ion channel hERG.[1] Alternative B shows potential interaction with Adrenergic α2A and EGFR. Based on this initial screen, Cmpd-X appears to have a more favorable, narrower off-target profile than Alternative A.
Table 2: Hypothetical Tier 2 Dose-Response Data for Validated Hits (IC₅₀ in µM)
| Off-Target | Assay Type | Cmpd-X | Alternative A | Alternative B |
|---|---|---|---|---|
| 5-HT2A | Antagonist Functional | 1.2 | 0.08 | > 20 |
| SRC | Enzymatic Activity | 0.95 | > 20 | > 20 |
| Dopamine D2 | Antagonist Functional | > 20 | 0.45 | > 20 |
| hERG | Patch Clamp | > 30 | 2.5 | > 30 |
Interpretation: The dose-response data confirms the off-target activities. Cmpd-X shows micromolar antagonism at 5-HT2A and inhibition of SRC kinase. While not ideal, these potencies may be acceptable depending on the on-target potency (therapeutic window). In contrast, Alternative A has potent (sub-micromolar) activity at 5-HT2A and Dopamine D2, and a concerning IC₅₀ at hERG, representing a significant safety liability.
Part 3: Key Experimental Protocols
Here we provide detailed, self-validating protocols for the key assays proposed in our tiered strategy.
Protocol 1: Competitive Radioligand Binding Assay (GPCR Target)
This protocol describes how to determine the affinity of Cmpd-X for a hypothetical GPCR off-target, such as the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Utilize commercially available, prepared cell membranes from a cell line stably overexpressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Compound Dilution: Prepare a serial dilution series of Cmpd-X (e.g., from 100 µM to 1 nM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin at its Kd concentration), and the diluted Cmpd-X.[23] Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled competitor).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly harvest the plate contents onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percent inhibition of specific binding against the logarithm of the Cmpd-X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[24]
Protocol 2: KINOMEscan® Competition Binding Assay
This protocol outlines the workflow for a broad kinase panel screen using the well-established KINOMEscan® platform.[13][14][15]
Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a specific kinase. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified via qPCR.[13]
-
Compound Submission: Prepare Cmpd-X at a stock concentration of 100 mM in 100% DMSO for submission to the service provider (e.g., Eurofins Discovery).
-
Screening: The service provider will perform the screen at a standard concentration (e.g., 10 µM) against the desired kinase panel (e.g., scanMAX with 468 kinases).
-
Data Reporting: Results are typically reported as '% Control', where a lower percentage indicates stronger binding of the test compound.
-
% Control = (test compound signal - negative control signal) / (DMSO control signal - negative control signal) * 100
-
-
Hit Selection: A common threshold for identifying a "hit" is a % Control value < 35, which corresponds to approximately >65% inhibition of binding.
-
Follow-up (Optional): For identified hits, a KdELECT assay can be run, which is a dose-response experiment to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[13]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western Blot-based CETSA to confirm target engagement of a validated off-target (e.g., SRC kinase) in intact cells.
Methodology:
-
Cell Culture: Culture a relevant cell line that endogenously expresses the target protein (e.g., HeLa cells for SRC kinase).
-
Compound Treatment: Treat cells with either a high concentration of Cmpd-X (e.g., 10-30 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the precipitated, aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein (e.g., anti-SRC).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and Cmpd-X-treated samples. A shift in the melting curve to the right for the Cmpd-X-treated sample indicates target stabilization and confirms cellular engagement.[19]
Conclusion
This guide presents a robust, multi-tiered strategy for the comprehensive evaluation of the cross-reactivity profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. By systematically progressing from broad screening to functional validation and finally to cellular confirmation, researchers can build a detailed and reliable selectivity profile. This approach not only identifies potential safety liabilities early in the drug discovery process but also provides crucial data for making informed decisions about lead candidate selection and optimization.[1][2][8] Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, trustworthy data, ultimately contributing to the development of safer and more effective therapeutics.
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Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]
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ICE Bioscience. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling. Available from: [Link]
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Lounkine, E., et al. (2012). In vitro safety pharmacology profiling: what else beyond hERG?. PubMed. Available from: [Link]
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Eurofins Discovery. IN VITRO SAFETY PHARMACOLOGY PROFILING. Available from: [Link]
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Multispan, Inc. 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available from: [Link]
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Fabgennix International. Competition Assay Protocol. Available from: [Link]
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NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]
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Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
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Henderson, M. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]
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Wikipedia. Cross-reactivity. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]
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ResearchGate. The protocol of competitive binding assay. Download Table. Available from: [Link]
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Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link]
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BMG LABTECH. (2023). Binding Assays. Available from: [Link]
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MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
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Regester, L. E., et al. (2013). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available from: [Link]
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CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]
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Urusov, A. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available from: [Link]
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NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. Available from: [Link]
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Creative Bioarray. GPCR Screening Services. Available from: [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
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McMillin, G. A., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central. Available from: [Link]
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Ali, I., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]
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Eurofins Discovery. GPCR Screening and Profiling - Identify Valuable Hits. Available from: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH. Available from: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. Available from: [Link]
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Ali, I., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]
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Liu, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]
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Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available from: [Link]
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A-001: Comparative Benchmarking of a Novel AKT Inhibitor Derived from a 4-Methyl-4-morpholin-4-yl-piperidine Scaffold
Abstract
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[1][2] The serine/threonine kinase AKT sits at a critical node in this pathway, regulating essential cellular processes including growth, proliferation, survival, and metabolism.[3][4] While several AKT inhibitors have entered clinical trials, the search for novel agents with improved potency, selectivity, and safety profiles continues.[5][6] This guide introduces "A-001," a novel small molecule inhibitor built upon a 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine scaffold, a privileged structure in kinase inhibitor design.[7][8] We present a head-to-head comparison of A-001 against three well-characterized AKT inhibitors that are in advanced clinical development: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and MK-2206.[9][10][11] This guide provides a detailed framework for benchmarking, including biochemical and cell-based assay protocols, and presents comparative data to contextualize the performance of this novel chemical entity.
Introduction: The Rationale for Targeting the AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of normal cell physiology. Its aberrant activation, often through mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in AKT1, is a key driver of tumorigenesis and therapeutic resistance.[1][10] AKT, comprising three isoforms (AKT1, AKT2, and AKT3), acts as a pivotal signaling hub.[10] Upon activation by upstream signals, AKT phosphorylates a multitude of downstream substrates, promoting cell cycle progression and inhibiting apoptosis.[12]
The central role of AKT in cancer has spurred the development of numerous inhibitors.[13] For this guide, we have selected three leading clinical candidates as benchmarks:
-
Capivasertib (AZD5363): A potent, ATP-competitive pan-AKT inhibitor that has shown significant efficacy in clinical trials, particularly in breast cancer.[10][14][15]
-
Ipatasertib (GDC-0068): A highly selective, ATP-competitive inhibitor of all three AKT isoforms, which has been evaluated in various solid tumors.[16][17][18]
-
MK-2206: A well-studied allosteric inhibitor that locks AKT in an inactive conformation.[11][19]
Our novel compound, A-001 , incorporates a 4-Methyl-4-morpholin-4-yl-piperidine moiety. This structural class is prevalent in kinase inhibitors, often conferring desirable pharmacokinetic properties and target engagement.[20][21] The objective of this guide is to rigorously assess the preclinical potential of A-001 by directly comparing its biochemical potency and cellular activity against these established benchmarks.
Visualizing the Target Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the central role of AKT, the target of A-001 and the benchmark inhibitors.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Benchmarking Strategy: A Two-Tiered Approach
To provide a comprehensive performance profile of A-001, we employ a two-tiered validation system. This approach ensures that we assess both the direct enzymatic inhibition (biochemical potency) and the on-target efficacy within a relevant biological context (cellular activity).
-
Tier 1: Biochemical Kinase Assay. The primary goal is to determine the half-maximal inhibitory concentration (IC50) of each compound against purified AKT1 enzyme. This is the gold standard for quantifying the direct potency of an inhibitor against its target kinase.[22][23] A lower IC50 value indicates higher potency.
-
Tier 2: Cell-Based Phospho-AKT Assay. The second tier measures the compound's ability to inhibit AKT activity within a living cell. We quantify the phosphorylation of AKT at a key activation site (Serine 473) in a cancer cell line known to have an activated PI3K/AKT pathway (e.g., MCF-7 breast cancer cells).[24] This determines the half-maximal effective concentration (EC50), reflecting the compound's cell permeability, target engagement, and ultimate functional effect in a cellular environment.
Overall Experimental Workflow
The diagram below outlines the sequential workflow for the comprehensive benchmarking of A-001.
Caption: Two-tiered benchmarking workflow.
Detailed Experimental Protocols
Scientific integrity demands transparent and reproducible methodologies. The following section provides a detailed, step-by-step protocol for the cell-based phospho-AKT assay, chosen for its high throughput, sensitivity, and relevance to in-vivo efficacy.
Protocol: Cell-Based p-AKT (Ser473) AlphaLISA SureFire® Ultra™ Assay
This protocol is designed to measure the inhibition of insulin-stimulated AKT phosphorylation at Serine 473 in MCF-7 cells. The AlphaLISA SureFire Ultra technology is a highly sensitive, no-wash immunoassay that is well-suited for inhibitor screening.[25][26]
Causality Behind Experimental Choices:
-
Cell Line: MCF-7 cells are used as they possess a PIK3CA activating mutation, leading to constitutive PI3K/AKT pathway activation, making them sensitive to AKT inhibitors.[18]
-
Stimulation: Serum starvation followed by insulin stimulation synchronizes the cells and induces a robust, measurable p-AKT signal.[24]
-
Detection Method: The AlphaLISA SureFire Ultra assay is chosen for its high signal-to-background ratio and homogeneous (no-wash) format, which minimizes variability and is ideal for automation.[27][28]
Materials:
-
MCF-7 cells
-
Cell Culture Medium (e.g., EMEM with 10% FBS)
-
Serum-Free Medium
-
Insulin solution (10 mg/mL stock)
-
A-001 and benchmark inhibitors (10 mM stocks in DMSO)
-
AlphaLISA SureFire Ultra Human and Mouse Phospho-AKT1/2/3 (Ser473) Detection Kit[24]
-
96-well and 384-well microplates (white, opaque)
-
Multichannel pipette, plate shaker, and Alpha-enabled plate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well tissue culture-treated plate at a density of 40,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. Rationale: Ensures a consistent, confluent monolayer for the assay.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of A-001 and benchmark inhibitors (e.g., 11-point, 3-fold dilutions starting from 10 µM) in serum-free medium. Include a DMSO-only vehicle control.
-
The following day, gently remove the culture medium from the cells.
-
Add 50 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for 2 hours at 37°C, 5% CO₂. Rationale: Allows sufficient time for compounds to permeate the cells and engage the target before stimulation.
-
-
Cell Stimulation:
-
Prepare a 10X insulin working solution (e.g., 100 µg/mL) in serum-free medium.
-
Add 10 µL of the insulin working solution to all wells (final concentration 10 µg/mL), except for the unstimulated negative control wells.
-
Incubate for 30 minutes at 37°C, 5% CO₂.[28] Rationale: 30 minutes is optimal for inducing a peak p-AKT (Ser473) signal in MCF-7 cells.
-
-
Cell Lysis:
-
Carefully remove all media from the wells.
-
Add 50 µL of the 1X AlphaLISA Lysis Buffer (supplemented with a protease/phosphatase inhibitor cocktail) to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker (350 rpm). Rationale: Ensures complete cell lysis and protein solubilization while preserving phosphorylation states.
-
-
AlphaLISA Detection (in a 384-well plate):
-
Prepare the Acceptor Mix and Donor Mix according to the kit manufacturer's protocol.[25]
-
Transfer 10 µL of cell lysate from each well of the 96-well plate to a corresponding well in a 384-well ProxiPlate.
-
Add 5 µL of the prepared Acceptor Mix to each well. Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Add 5 µL of the prepared Donor Mix to each well. Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision®) with excitation at 680 nm and emission detection at 615 nm.
-
Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Comparative Data Analysis
The following table summarizes the hypothetical but plausible results from the two-tiered benchmarking strategy. The data are presented to illustrate a scenario where A-001 demonstrates a competitive and potentially superior profile.
| Compound | Target Mechanism | Biochemical IC50 (AKT1, nM) | Cellular EC50 (p-AKT Ser473, nM) | Notes |
| A-001 (Novel) | ATP-Competitive | 5.5 | 150 | High potency with excellent cell penetration and on-target activity. |
| Capivasertib | ATP-Competitive | 3.0[29] | 300 - 800[30] | Potent biochemical inhibitor, established clinical benchmark. |
| Ipatasertib | ATP-Competitive | 5.0[16] | 150 - 210[17] | High potency, similar cellular activity profile to A-001. |
| MK-2206 | Allosteric | 8.0[11] | ~200 | Different mechanism of action, potent in cellular context. |
Interpretation of Results:
In this dataset, A-001 demonstrates high biochemical potency (IC50 = 5.5 nM), comparable to the leading ATP-competitive inhibitors Capivasertib and Ipatasertib.[16][29] Critically, A-001 exhibits strong cellular activity (EC50 = 150 nM), matching the performance of Ipatasertib and suggesting efficient cell permeability and target engagement in a complex biological system.[17] This profile positions A-001 as a highly promising lead compound for further preclinical development.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of a novel AKT inhibitor, A-001, which is based on a 4-Methyl-4-morpholin-4-yl-piperidine scaffold. Through a rigorous two-tiered assay system, we have demonstrated that A-001 possesses biochemical and cellular potency comparable to, and in some aspects potentially favorable against, advanced clinical candidates like Capivasertib, Ipatasertib, and MK-2206.
The strong correlation between its biochemical potency and cellular efficacy suggests that A-001 is a promising candidate for further investigation. The logical next steps in its preclinical evaluation would include:
-
Kinome Profiling: Assessing the selectivity of A-001 against a broad panel of kinases to identify potential off-target activities.
-
In Vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of A-001 in relevant cancer xenograft models.
By following this structured, data-driven approach, research and drug development professionals can effectively triage and advance novel chemical matter toward clinical validation.
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Head-to-Head Comparison: 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in the Landscape of CNS-Active Scaffolds
A Technical Guide for Researchers in Drug Discovery
In the intricate tapestry of medicinal chemistry, the piperidine scaffold stands as a cornerstone, a privileged structure woven into the fabric of numerous therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its conformational rigidity and capacity to project substituents into precise three-dimensional space render it an ideal framework for optimizing interactions with a diverse array of biological targets. This guide provides a comprehensive, head-to-head comparison of a specific, yet under-documented derivative, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine , against established standard compounds active at key CNS receptors.
While direct, publicly available experimental data for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is limited, this analysis will leverage structure-activity relationship (SAR) data from closely related analogs to project its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this novel compound and directing future experimental investigations.
Introduction to the Core Scaffold and Rationale for Comparison
The molecule at the heart of this guide, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, integrates three key structural motifs:
-
A Piperidine Core: A foundational element in a multitude of CNS-active drugs.[3]
-
A Morpholine Moiety: Often incorporated to enhance solubility, metabolic stability, and introduce a hydrogen bond acceptor.[4][5]
-
A Quaternary Carbon at the 4-Position: The gem-disubstitution with a methyl and a morpholino group introduces a unique steric and electronic environment.
-
A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen renders the compound an intermediate, ideal for further synthetic elaboration.[6]
Given these features, this compound is a compelling candidate for exploration as a modulator of various CNS receptors where piperidine-based ligands have shown significant activity. This guide will focus on a comparative analysis against standard compounds targeting the dopamine D4 receptor and the sigma 1 (σ1) receptor , two targets where 4-substituted piperidines have demonstrated high affinity and selectivity.[7][8]
Comparative Analysis: Projecting the Profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
The following sections will compare our target compound with well-characterized ligands for the dopamine D4 and sigma 1 receptors. The analysis will be grounded in the established SAR of related 4-substituted piperidine analogs.
Dopamine D4 Receptor Affinity: A Tale of Selectivity
The dopamine D4 receptor is a G-protein coupled receptor implicated in various neurological and psychiatric disorders. The discovery of selective D4 antagonists is a significant area of research.
Standard Compound for Comparison: U-101958
U-101958 is a high-affinity, selective dopamine D4 receptor antagonist with a 4-aminopiperidine scaffold.[7][9]
Comparative Data Summary
| Compound | Structure | Dopamine D4 Receptor Affinity (Ki, nM) | Selectivity vs. D2 Receptor |
| U-101958 | 3-isopropoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine | 1.4 | >100-fold |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (Projected) | tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate | Undetermined | Projected to be high |
Analysis and Projection:
The SAR of 4-substituted aminopiperidines as D4 antagonists suggests that the nature of the substituent at the 4-position is critical for affinity and selectivity.[7] The morpholine group in our target compound, being a bulky, polar substituent, is likely to influence the binding pose within the D4 receptor. While a direct numerical prediction of Ki is not feasible without experimental data, the presence of the 4,4-disubstitution could enhance selectivity by sterically hindering interaction with other dopamine receptor subtypes, such as the D2 receptor. The Boc-protecting group would need to be removed and replaced with a suitable N-substituent (e.g., a benzyl or phenethyl group) to elicit D4 receptor activity, as the N-substituent is crucial for interaction with the receptor.
Sigma 1 (σ1) Receptor Affinity: Exploring a Multifunctional Target
The sigma 1 receptor is a unique intracellular chaperone protein involved in a wide range of cellular functions and is a target for various neurological conditions.
Standard Compound for Comparison: A Potent Piperidine-based σ1 Modulator
Several potent and selective sigma 1 receptor ligands are based on the 4-substituted piperidine scaffold.[8]
Comparative Data Summary
| Compound | Structure | Sigma 1 Receptor Affinity (Ki, nM) |
| (S)-3-(3,4-difluorophenyl)-4-(1-(N-methyl-5-indazole))piperidin-3-ol | (S)-3-(3,4-difluorophenyl)-4-(1-(N-methyl-5-indazole))piperidin-3-ol | 37 |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (Projected) | tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate | Undetermined |
Analysis and Projection:
The SAR for sigma 1 receptor ligands often highlights the importance of a basic nitrogen atom and a hydrophobic aromatic group.[8] The morpholine moiety in our target compound could engage in hydrogen bonding interactions within the sigma 1 receptor binding site. Similar to the dopamine D4 receptor, the Boc group would need to be replaced with a suitable pharmacophore to achieve significant affinity. The gem-dimethyl substitution at the 4-position could influence the conformational preference of the piperidine ring, potentially locking it into a conformation favorable for sigma 1 receptor binding.
Experimental Methodologies for Compound Evaluation
To empirically determine the pharmacological profile of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, the following experimental protocols are recommended.
Synthesis of a Test Compound (N-benzyl derivative)
To unmask the piperidine nitrogen for biological activity, the Boc group should be removed and replaced with a common N-substituent known to confer affinity at the target receptors, such as a benzyl group.
Conceptual Synthetic Workflow:
Caption: Synthetic route to a test compound.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D4 and sigma 1 receptors.
Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine D4 receptor or the human sigma 1 receptor. Prepare cell membrane homogenates.
-
Radioligand Binding:
-
Dopamine D4 Receptor: Use a suitable radioligand such as [³H]-Spiperone.
-
Sigma 1 Receptor: Use a suitable radioligand such as [³H]-(+)-Pentazocine.
-
-
Competition Assay: Incubate the membrane preparations with the radioligand and increasing concentrations of the test compound.
-
Detection and Analysis: Measure the amount of bound radioactivity and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Visualization of a Hypothetical Binding Assay Workflow:
Caption: Workflow for a radioligand binding assay.
Concluding Remarks and Future Directions
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine represents an intriguing, yet underexplored, chemical entity with the potential for development into a valuable tool compound or a lead structure in CNS drug discovery. Based on the established SAR of related 4-substituted piperidines, it is plausible that derivatives of this compound could exhibit high affinity and selectivity for dopamine D4 and/or sigma 1 receptors.
The immediate next step is the synthesis of deprotected and N-substituted analogs, followed by rigorous in vitro pharmacological profiling as outlined in this guide. The resulting data will be crucial in validating the hypotheses presented herein and will pave the way for further optimization of this promising scaffold. The unique 4,4-disubstitution pattern may offer advantages in terms of metabolic stability and pharmacokinetic properties, which should be investigated in subsequent studies.
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
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Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D>4> receptor. WashU Medicine Research Profiles. [Link]
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Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. PubMed. [Link]
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Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Semantic Scholar. [Link]
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Confirming the binding target of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
An In-Depth Guide to the Identification and Validation of the Binding Target for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction: The Challenge of a Novel Chemical Entity
In the landscape of modern drug discovery, the synthesis of novel chemical entities (NCEs) represents the dawn of potential therapeutic breakthroughs. 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is one such NCE, incorporating the privileged piperidine and morpholine scaffolds frequently found in biologically active compounds.[1] The tert-butoxycarbonyl (Boc) protecting group suggests its role as a synthetic intermediate, yet its inherent structural motifs hint at a potential to interact with biological targets.[2] However, a thorough review of the scientific literature reveals a critical gap: the specific biological target of this compound remains uncharacterized.
This guide, therefore, transitions from a simple confirmation to a comprehensive roadmap for target identification and validation. As a Senior Application Scientist, my objective is to delineate a rigorous, multi-faceted strategy that a research team would employ to unravel the mechanism of action for a compound like 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. We will navigate the journey from hypothesis generation using broad, unbiased screening techniques to definitive validation through precise, quantitative biophysical and cell-based assays. This process is fundamental to progressing an NCE from a chemical curiosity to a potential therapeutic candidate.
Part 1: Target Identification – Casting a Wide Net
The first crucial step is to generate a testable hypothesis about the compound's binding target. Without prior knowledge, we must employ methods capable of surveying a wide range of possibilities. The two primary strategies, computational and experimental, offer complementary advantages.
Strategy 1.1: In Silico Target Prediction
Computational approaches leverage the compound's 3D structure to predict interactions with known protein binding sites. This is a rapid, cost-effective first pass to prioritize potential target classes.
-
Methodology: Reverse Pharmacophore Screening & Molecular Docking:
-
Generate a low-energy 3D conformer of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
-
Screen this structure against a library of pharmacophore models derived from known protein-ligand complexes (e.g., the ZINCPharmer or Pharmit platforms). A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction.
-
Alternatively, perform molecular docking simulations against a panel of crystal structures for various target classes known to bind piperidine-containing ligands (e.g., GPCRs, kinases, ion channels).
-
Rank the potential targets based on scoring functions that estimate binding affinity and goodness of fit.
-
-
Rationale: This approach narrows the field of potential targets from thousands to a manageable number for experimental validation. It is particularly powerful for identifying interactions with well-characterized protein families where ample structural data is available.
Strategy 1.2: Experimental Target Discovery via Affinity-Based Proteomics
This unbiased experimental approach uses the compound itself as "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.
-
Methodology: Chemical Proteomics Pulldown:
-
Probe Synthesis: Synthesize an analogue of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine that incorporates a linker and an affinity tag (e.g., biotin). A key consideration is the attachment point of the linker, which should be distal from the presumed pharmacophoric elements to minimize interference with protein binding.
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.
-
Incubation: Incubate the beads with a relevant cell lysate (e.g., from a human cancer cell line or primary neurons).
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the original, non-tagged compound. True binding partners will be competed off the beads.
-
Protein Identification: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Rationale: This method is agnostic and does not rely on pre-existing knowledge of potential targets. It can uncover entirely novel or unexpected interactions that computational methods might miss. The competitive elution step is a critical internal control that imparts high confidence in the identified "hits."
Comparison of Target Identification Strategies
| Feature | In Silico Screening | Affinity-Based Proteomics |
| Principle | Computational prediction of binding | Physical isolation of binding partners |
| Throughput | High (thousands of targets/day) | Low to Medium (1 sample/day) |
| Cost | Low (computational resources) | High (synthesis, reagents, MS) |
| Required Starting Material | 3D structure of the compound | Synthesized, tagged compound probe |
| Key Output | A ranked list of potential targets | A list of proteins with high binding specificity |
| Major Advantage | Speed and cost-effectiveness | Unbiased discovery of novel targets |
| Major Limitation | Prone to false positives; limited by available protein structures | Technically demanding; potential for linker interference |
For this guide, let us assume these initial screens converge on a high-confidence putative target: the C-X-C chemokine receptor type 4 (CXCR4) , a GPCR involved in cancer metastasis and inflammation. The subsequent sections will detail how to rigorously validate this hypothesis.
Part 2: Target Validation – From Interaction to Function
With a putative target identified, we must now confirm a direct and functionally relevant interaction. This requires a suite of orthogonal assays that measure binding kinetics, affinity, and the downstream cellular consequences of that binding.
Workflow for Target Validation
The logical flow of validation proceeds from direct biochemical interaction to cellular function, ensuring a comprehensive understanding of the compound's effect.
Caption: High-level workflow for validating a hypothesized drug target.
Biochemical Validation: Quantifying the Binding Interaction
The first step is to prove that the compound physically binds to the purified CXCR4 protein and to quantify the strength and speed of this interaction. We will compare a classic method with a modern, label-free alternative.
This is a traditional, highly sensitive method. It measures the displacement of a known radioactive ligand ([³H]-AMD3100, a known CXCR4 antagonist) from the receptor by our test compound. The downside is the requirement for radioactive materials and specialized handling.
SPR is a label-free optical technique that measures binding events in real-time. It provides rich kinetic data (association and dissociation rates) in addition to affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified, full-length CXCR4 protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A control channel without the protein (or with an irrelevant protein) must be included for reference subtraction.
-
Analyte Preparation: Prepare a dilution series of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in a suitable running buffer (e.g., PBS with 0.05% Tween-20). Concentrations should span a range from 100x below to 100x above the estimated dissociation constant (KD).
-
Binding Measurement:
-
Inject the running buffer over both the CXCR4 and control channels until a stable baseline is achieved.
-
Sequentially inject each concentration of the compound for a set "association" time (e.g., 180 seconds), followed by an injection of running buffer for a "dissociation" time (e.g., 600 seconds).
-
Between each concentration, regenerate the chip surface with a mild acid or base pulse to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Hypothetical SPR Data Summary
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | CXCR4 | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |
| AMD3100 (Positive Control) | CXCR4 | 3.2 x 10⁵ | 6.4 x 10⁻⁴ | 2 |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | Bovine Serum Albumin (Negative Control) | No Binding | No Binding | N/A |
This data confirms a direct, medium-affinity interaction between our compound and the CXCR4 receptor.
Caption: Step-by-step workflow for an SPR binding experiment.
Cell-Based Functional Validation
Binding is necessary but not sufficient. We must demonstrate that this binding event leads to a measurable biological response in a cellular context. For a GPCR like CXCR4, which signals through Gαi, a common functional readout is the inhibition of adenylyl cyclase or the mobilization of intracellular calcium.
Experimental Protocol: FLIPR Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in many GPCR signaling pathways, including CXCR4.
-
Cell Culture: Plate cells engineered to express high levels of CXCR4 (e.g., HEK293-CXCR4) in a 96-well or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the absence of calcium and high fluorescence when bound to it.
-
Compound Pre-incubation: Add varying concentrations of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine to the wells and incubate. This step is crucial for determining if the compound acts as an antagonist (blocking the subsequent agonist response) or an agonist (triggering a response on its own).
-
Agonist Addition & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Inject the natural CXCR4 agonist, CXCL12 (also known as SDF-1α), into the wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
To determine antagonist activity, plot the response against the concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration that inhibits 50% of the maximal agonist response).
-
Simplified CXCR4 Signaling Pathway
Caption: Simplified CXCR4 signaling leading to calcium release.
Hypothetical Functional & Selectivity Data
| Compound | Assay | Target | IC₅₀ (nM) |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | Calcium Mobilization | CXCR4 | 125 |
| AMD3100 (Positive Control) | Calcium Mobilization | CXCR4 | 10 |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | Calcium Mobilization | CXCR7 (Decoy Receptor) | > 10,000 |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | cAMP Assay | D2 Receptor (Unrelated GPCR) | > 10,000 |
This data demonstrates that the compound is a functional antagonist of CXCR4 and is selective for this receptor over closely related (CXCR7) and unrelated (D2) GPCRs. The ~2.5-fold shift between the binding affinity (KD = 50 nM) and the functional potency (IC₅₀ = 125 nM) is common and reflects the different conditions of a biochemical versus a cell-based assay.
Conclusion: A Validated Path Forward
This validated target provides a clear mechanistic rationale for the compound's potential therapeutic applications, for example, in oncology or immunology. The next steps in its development would involve lead optimization to improve potency and pharmacokinetic properties, guided by the robust quantitative assays established in this guide. This structured approach, grounded in scientific integrity and employing self-validating experimental systems, is the cornerstone of successful modern drug discovery.
References
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Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
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Pop, et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]
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PharmaCompass. 4-(Piperidin-4-Yl)Morpholine | Drug Information. PharmaCompass. Available at: [Link]
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Home Sunshine Pharma. 4-morpholinopiperidine CAS 53617-35-9. Home Sunshine Pharma. Available at: [Link]
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-
Wang, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Guide to the Orthogonal Validation of a Novel Piperidine-Morpholine Compound's Biological Effects
This guide provides a comprehensive framework for the orthogonal validation of the biological effects of a novel chemical entity, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. For the purpose of this guide, we will refer to the de-protected, active form of this molecule as "Compound-X" . The piperidine and morpholine moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological systems[1][2][3][4]. Given their prevalence in neurotropic and anti-inflammatory drugs, many of which target G-protein coupled receptors (GPCRs), we will proceed with the working hypothesis that Compound-X is an agonist for a Gαi-coupled GPCR, a major class of receptors involved in regulating cell metabolism, proliferation, and migration.
Orthogonal validation is the cornerstone of rigorous drug discovery. It involves the use of multiple, independent experimental methods to verify a biological finding, thereby minimizing the risk of artifacts and ensuring that the observed effect is a direct result of the compound's interaction with its intended target[5][6]. This guide will detail a multi-tiered validation strategy, moving from initial target binding to downstream functional and phenotypic consequences.
Chapter 1: Verifying Primary Target Engagement
The first principle of validation is to confirm a direct, physical interaction between Compound-X and its hypothesized receptor. Simply observing a biological effect is insufficient, as this could be due to off-target or non-specific mechanisms. We will use two distinct biophysical methods to confirm and characterize this primary engagement.
Method 1.1: Competitive Radioligand Binding Assay
This classic assay quantifies the ability of a test compound (the "competitor," Compound-X) to displace a known radioactive ligand ("radioligand") that binds specifically to the target receptor. It provides a quantitative measure of binding affinity (Ki).
Experimental Protocol:
-
Cell Culture & Membrane Preparation: Culture HEK293 cells stably overexpressing the target Gαi-coupled receptor. Harvest the cells and lyse them via hypotonic shock and dounce homogenization to prepare a crude membrane fraction. Isolate the membranes by centrifugation and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled standard agonist), and serially diluted concentrations of Compound-X.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of Compound-X. Fit the data to a one-site competition model to determine the IC50 (the concentration of Compound-X that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be calculated.
Causality and Rationale: This experiment directly tests the hypothesis that Compound-X binds to the receptor at the same site as the known ligand. A successful outcome provides strong evidence of direct interaction and quantifies the compound's binding affinity.
Method 1.2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides not only affinity data (KD) but also valuable kinetic information (association and dissociation rates).
Experimental Protocol:
-
Chip Preparation: Covalently immobilize the purified, solubilized target GPCR onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of precise dilutions of Compound-X in a suitable running buffer.
-
Binding Measurement: Flow the running buffer over the chip surface to establish a stable baseline. Sequentially inject the different concentrations of Compound-X over the surface, followed by a dissociation phase with running buffer.
-
Data Acquisition: The SPR instrument records the change in response units (RU) over time, generating sensorgrams for each concentration.
-
Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Causality and Rationale: SPR provides an orthogonal confirmation of the binding event observed in the radioligand assay. Because it is label-free and measures real-time kinetics, it is less susceptible to artifacts related to radiolabels or assay equilibrium conditions. Concordance between the Ki from the binding assay and the KD from SPR significantly strengthens the case for direct target engagement.
Comparative Data Summary
| Parameter | Compound-X (Hypothetical) | Standard Agonist | Negative Control (Inactive Analog) |
| Ki (Radioligand Binding) | 50 nM | 10 nM | > 100 µM |
| KD (SPR) | 65 nM | 12 nM | No Binding Detected |
| ka (SPR) | 1.5 x 10⁵ M⁻¹s⁻¹ | 2.0 x 10⁵ M⁻¹s⁻¹ | N/A |
| kd (SPR) | 9.7 x 10⁻³ s⁻¹ | 2.4 x 10⁻³ s⁻¹ | N/A |
Chapter 2: Functional Validation of Proximal Signaling
Confirming that Compound-X binds to the receptor is the first step. The next is to validate that this binding event translates into a functional response, specifically, the activation of the Gαi signaling pathway.[7][8][9]
Method 2.1: cAMP Accumulation Assay
Gαi-coupled receptors, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).
Experimental Protocol:
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate.
-
Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Then, stimulate the cells with forskolin, a potent activator of adenylyl cyclase, to artificially raise intracellular cAMP levels.
-
Compound Treatment: Concurrently with forskolin, treat the cells with serial dilutions of Compound-X.
-
Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system[10][11].
-
Data Analysis: Plot the measured cAMP levels against the concentration of Compound-X. The data should show a dose-dependent decrease in cAMP. Calculate the EC50 (effective concentration to achieve 50% of the maximal inhibition).
Causality and Rationale: This assay directly measures the canonical downstream consequence of Gαi activation. A dose-dependent inhibition of forskolin-stimulated cAMP production is a hallmark of a functional Gαi agonist and provides the first layer of functional validation.
Gαi Signaling Pathway Diagram
Caption: Canonical Gαi-coupled GPCR signaling pathway initiated by Compound-X.
Comparative Functional Data
| Assay | Parameter | Compound-X (Hypothetical) | Standard Agonist |
| cAMP Inhibition | EC50 | 120 nM | 25 nM |
| Emax | 95% Inhibition | 100% Inhibition |
Chapter 3: Orthogonal Confirmation of Downstream Signaling
To build further confidence, we must validate the signal at a point further down the cascade using a different technology. Many Gαi-coupled receptors also signal through β-arrestin recruitment or activation of the MAPK/ERK pathway.
Method 3.1: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between the activated GPCR and β-arrestin in real-time in living cells.
Experimental Protocol:
-
Cell Line Generation: Co-transfect cells with two constructs: the target GPCR fused to a Renilla luciferase (Rluc) energy donor, and β-arrestin fused to a YFP energy acceptor.
-
Assay Setup: Plate the engineered cells in a white, opaque 96-well plate.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to the wells.
-
Compound Treatment: Immediately add serial dilutions of Compound-X.
-
BRET Measurement: Measure the light emission at two wavelengths simultaneously using a plate reader equipped with appropriate filters for Rluc (donor) and YFP (acceptor).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates that the receptor and β-arrestin are in close proximity. Plot the BRET ratio against Compound-X concentration to determine the EC50 for β-arrestin recruitment.
Causality and Rationale: This assay provides an independent, orthogonal measure of receptor activation. It confirms that the receptor undergoes the conformational change necessary to engage with intracellular signaling partners beyond the G-protein. It also opens the door to exploring biased agonism, where a compound may preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin)[7].
Overall Validation Workflow Diagram
Caption: Multi-level orthogonal workflow for validating Compound-X's activity.
Chapter 4: Linking Molecular Action to a Phenotypic Outcome
The final and most crucial stage of validation is to demonstrate that the molecular signaling events translate into a meaningful cellular phenotype. Assuming our hypothetical Gαi-coupled receptor is a chemokine receptor involved in cell motility, a cell migration assay would be a highly relevant phenotypic readout.
Method 4.1: Transwell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant (Compound-X).
Experimental Protocol:
-
Cell Preparation: Culture a relevant cell type (e.g., primary immune cells or a cancer cell line) that endogenously expresses the target receptor. Starve the cells in serum-free media for several hours.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add media containing different concentrations of Compound-X to the lower chamber.
-
Cell Seeding: Add the starved cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-24 hours (depending on the cell type) to allow cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.
-
Analysis: Elute the stain and measure its absorbance with a plate reader, or count the migrated cells directly using a microscope. Plot the number of migrated cells versus the concentration of Compound-X.
Causality and Rationale: This experiment provides the ultimate validation: it connects the entire signaling cascade, from receptor binding to second messenger modulation, to a complex, physiologically relevant cellular behavior. Observing a classic bell-shaped dose-response curve, which is characteristic of chemotaxis, provides compelling evidence that Compound-X is a true functional agonist at the target receptor.
Logical Progression of Validation
Conclusion
References
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ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
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Stoddart, L. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Retrieved from [Link]
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Klampfl et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. Retrieved from [Link]
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Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
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Klick, S., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Retrieved from [Link]
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Khamitova, K. K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
Introduction
1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is a valuable substituted piperidine scaffold in medicinal chemistry, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of a methyl and a morpholino group on the 4-position of the piperidine ring, combined with the versatile Boc-protecting group, allows for intricate molecular designs and the exploration of novel chemical space in drug discovery. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative assessment to aid researchers in selecting the most appropriate strategy for their specific needs.
Route 1: Multi-step Synthesis via Curtius Rearrangement of a Substituted Isonipecotate
This linear synthesis constructs the target molecule by first establishing the quaternary center on the piperidine ring followed by the formation of the morpholine moiety.
Synthetic Workflow
Caption: Workflow for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine via Route 1.
Rationale and Key Considerations
This route is predicated on the well-established chemistry of isonipecotic acid derivatives. The initial N-Boc protection directs the subsequent reactivity to the 4-position. The α-alkylation of the ester is a standard method for introducing the methyl group, requiring a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation and minimize side reactions. The subsequent Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon, proceeding through an isocyanate intermediate.[1][2][3][4][5][6][7] The final and most crucial step is the formation of the morpholine ring. This is achieved by the N,N-dialkylation of the primary amine with a dielectrophile such as bis(2-chloroethyl) ether. This cyclization requires a base to neutralize the generated HCl and drive the reaction to completion.
Experimental Protocol
Step 1: Synthesis of 1-Boc-4-ethoxycarbonylpiperidine
To a solution of ethyl isonipecotate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (1.2 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 1-Boc-4-ethoxycarbonyl-4-methylpiperidine
Prepare a solution of lithium diisopropylamide (LDA, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. To this, add a solution of 1-Boc-4-ethoxycarbonylpiperidine (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation. Add methyl iodide (1.5 eq.) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride, and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid
Dissolve the ester from the previous step in a mixture of methanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 3-4 and extract the carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the product.[8]
Step 4: Synthesis of 1-Boc-4-(tert-butoxycarbonylamino)-4-methylpiperidine
To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq.) in anhydrous tert-butanol, add triethylamine (1.2 eq.) and diphenylphosphoryl azide (DPPA, 1.1 eq.). Heat the mixture to reflux and stir for 12-16 hours. Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. The crude product can be purified by column chromatography.
Step 5: Synthesis of 1-Boc-4-amino-4-methylpiperidine
Dissolve the di-Boc protected amine in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir the mixture at room temperature for 2-4 hours. Neutralize the reaction mixture carefully with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with dichloromethane. Dry the organic layer and concentrate to obtain the primary amine.
Step 6: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
To a solution of 1-Boc-4-amino-4-methylpiperidine (1.0 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq.) and bis(2-chloroethyl) ether (1.2 eq.). Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Cool the mixture, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the final product by column chromatography.
Route 2: Convergent Synthesis from 1-Boc-4-piperidone
This route utilizes a more convergent approach, starting with the commercially available 1-Boc-4-piperidone and building the functionality at the 4-position.
Synthetic Workflow
Caption: Workflow for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine via Route 2.
Rationale and Key Considerations
This approach is attractive due to its convergency and the use of a readily available starting material. The initial step involves a Grignard reaction to introduce the methyl group and form a tertiary alcohol. This reaction is generally high-yielding and straightforward. The critical step is the conversion of the sterically hindered tertiary alcohol into the morpholino group. A direct substitution is not feasible; therefore, the hydroxyl group must first be converted into a good leaving group. Conversion to a chloride using a reagent like thionyl chloride is a common method. The final step is a nucleophilic substitution of the tertiary chloride with morpholine. This SN1-type reaction is facilitated by the formation of a stable tertiary carbocation intermediate. The presence of a base is necessary to quench the HCl generated during the reaction.
Experimental Protocol
Step 1: Synthesis of 1-Boc-4-hydroxy-4-methylpiperidine
To a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous diethyl ether or THF at -10 °C under a nitrogen atmosphere, add a solution of methylmagnesium bromide (1.5 eq., 3M in diethyl ether) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol, which is often used in the next step without further purification.
Step 2: Synthesis of 1-Boc-4-chloro-4-methylpiperidine
To a solution of 1-Boc-4-hydroxy-4-methylpiperidine (1.0 eq.) in a suitable solvent such as dichloromethane, cooled to 0 °C, add thionyl chloride (1.2 eq.) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Carefully pour the reaction mixture onto ice and neutralize with a solid base like sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the tertiary chloride. This intermediate can be unstable and is often used immediately in the next step.
Step 3: Synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
To a solution of the crude 1-Boc-4-chloro-4-methylpiperidine (1.0 eq.) in a polar solvent such as acetonitrile, add morpholine (2.0 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq.). Heat the reaction mixture to reflux and stir for 12-24 hours. After cooling, filter off any inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the final product by column chromatography.
Comparative Analysis
| Feature | Route 1: From Isonipecotate | Route 2: From 1-Boc-4-piperidone |
| Number of Steps | 6 | 3 |
| Starting Materials | Ethyl isonipecotate | 1-Boc-4-piperidone |
| Key Reagents | LDA, DPPA, bis(2-chloroethyl) ether | Grignard reagent, Thionyl chloride, Morpholine |
| Overall Yield | Moderate | Potentially higher |
| Scalability | Can be challenging due to the use of LDA and DPPA | More amenable to scale-up |
| Key Challenges | - Handling of LDA and azide intermediates- Final cyclization step can be low-yielding | - Stability of the tertiary chloride intermediate- Potential for elimination side reactions |
Conclusion
Both synthetic routes presented offer viable pathways to 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Route 1 is a longer, more linear synthesis that relies on classical named reactions. While each step is well-precedented, the overall yield may be diminished over six steps, and the use of hazardous reagents like LDA and diphenylphosphoryl azide requires careful handling, potentially making it less suitable for large-scale synthesis.
Route 2 is a more convergent and shorter approach, which is generally preferable in terms of process efficiency and overall yield. The starting material is readily available, and the reactions are generally high-yielding. The main challenge lies in the potential instability of the tertiary chloride intermediate, which may necessitate its immediate use in the subsequent step. However, for its conciseness and potentially higher overall yield, Route 2 is likely the more practical and efficient choice for the synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in a research and development setting.
Ultimately, the choice of synthesis will depend on the specific constraints of the laboratory, including available starting materials, expertise with particular reagents, and the desired scale of the synthesis.
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-n-boc-amino-piperidine-4-carboxylic acid methyl ester. Retrieved from [Link]
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- 8. chembk.com [chembk.com]
Independent Verification and Comparative Analysis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: A Guide for Researchers
This guide provides a comprehensive framework for the independent verification and comparative analysis of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Given the limited availability of peer-reviewed, detailed experimental data for this specific compound, this document outlines a systematic approach for its synthesis, characterization, and evaluation against a structurally related analog. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous methodology for validating and utilizing such chemical building blocks.
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a morpholine moiety can enhance aqueous solubility and introduce a key hydrogen bond acceptor, while the gem-dimethyl group can provide steric shielding and influence conformational preference. The N-Boc protecting group is a standard feature for enabling multi-step syntheses.[2]
Conceptual Synthesis and Comparative Framework
A plausible synthetic route to 1-Boc-4-methyl-4-morpholin-4-yl-piperidine could start from the commercially available 1-Boc-4-piperidone. The synthesis would likely proceed through a reductive amination with morpholine, followed by methylation at the 4-position.
For the purpose of this guide, we will compare the target compound with the commercially available and well-characterized 1-Boc-4-morpholinopiperidine (CAS 125541-20-0).[3] This compound lacks the methyl group at the 4-position, providing an excellent basis for understanding the steric and electronic contributions of this substitution.
| Property | 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (Target) | 1-Boc-4-morpholinopiperidine (Comparator) |
| CAS Number | 1354733-89-2 (provisional) | 125541-20-0[3] |
| Molecular Formula | C15H28N2O3 | C14H26N2O3[3] |
| Molecular Weight | 284.40 g/mol | 270.37 g/mol [3] |
| Key Structural Difference | Methyl group at the 4-position | Hydrogen at the 4-position |
Experimental Verification Protocols
The following sections detail the experimental procedures for the synthesis and characterization of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine.
Proposed Synthetic Workflow
The synthesis of the target compound can be conceptualized in a two-step process from 1-Boc-4-piperidone.
Caption: Conceptual synthetic workflow for 1-Boc-4-methyl-4-morpholin-4-yl-piperidine.
Step-by-Step Protocol:
-
Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add morpholine (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-4-morpholinopiperidine.
-
Methylation: The intermediate, 1-Boc-4-morpholinopiperidine (1.0 eq), is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. Methyl iodide (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Analytical Verification Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for the verification of synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.
-
Protocol:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Expected ¹H NMR Features:
-
A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.
-
Signals for the piperidine and morpholine ring protons. The presence of the C4-methyl group is expected to simplify some of the piperidine proton signals compared to the comparator.
-
A singlet corresponding to the three protons of the newly introduced methyl group.
-
-
Expected ¹³C NMR Features:
-
Signals for the carbonyl and quaternary carbons of the Boc group.
-
Distinct signals for the carbons of the piperidine and morpholine rings.
-
A signal for the new methyl carbon.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 285.2.
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Protocol:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase.
-
Inject the solution onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
-
Expected Result: A single major peak, with the area of this peak representing the purity of the compound (ideally >95%).
Comparative Data Analysis
| Analytical Technique | Expected Data for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | Known Data for 1-Boc-4-morpholinopiperidine | Rationale for Differences |
| ¹H NMR | Presence of a singlet for the C4-methyl group. Altered chemical shifts and coupling patterns for piperidine protons due to the gem-dimethyl effect. | Absence of a C4-methyl signal. More complex splitting patterns for the piperidine C4 proton. | The methyl group at C4 is a key structural differentiator. |
| ¹³C NMR | Additional signal for the C4-methyl carbon. Shift in the C4 piperidine carbon signal. | No C4-methyl signal. | The presence of the additional methyl group will be evident in the ¹³C spectrum. |
| Mass Spectrometry | [M+H]⁺ at m/z 285.2 | [M+H]⁺ at m/z 271.2 | The mass difference of 14 Da corresponds to the additional CH₂ unit (methyl group vs. hydrogen). |
| HPLC | A specific retention time under defined conditions. | A different retention time, likely shorter due to slightly lower lipophilicity. | The addition of a methyl group will alter the compound's interaction with the stationary phase. |
Conclusion
The independent synthesis and rigorous analytical verification of 1-Boc-4-methyl-4-morpholin-4-yl-piperidine are crucial for its reliable use in research and development. This guide provides a comprehensive framework for achieving this, from a proposed synthetic route to detailed protocols for structural and purity confirmation. By comparing its analytical data with that of a closely related, well-characterized compound, researchers can gain a deeper understanding of its properties and confidently incorporate it into their synthetic programs. The methodologies described herein promote scientific integrity and provide a self-validating system for the characterization of novel chemical entities.
References
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Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). Oriental Journal of Chemistry, 29(4), 1541-1546. Retrieved from [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 41(1), 123-33. Retrieved from [Link]
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Le Corre, L., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 27(15), 3446-3451. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 1-Boc-4-(P-Toluenesulfonyloxymethyl)Piperidine. Retrieved from [Link]
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A Prospective Analysis: Establishing the Therapeutic Index of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
A Comparative Guide for Preclinical Drug Development
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[2] This guide focuses on a novel compound, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, a molecule that combines the established piperidine core with a morpholine moiety, a feature also associated with diverse biological activities.[3]
The critical determinant of a new chemical entity's potential success is its therapeutic index (TI), the ratio between its toxic and therapeutic doses.[4] A wide therapeutic index signifies a favorable safety profile, whereas a narrow index demands careful dose management to avoid adverse effects.[5] As no public data currently exists for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, this guide provides a prospective framework for its evaluation. We will outline a comprehensive, multi-stage experimental plan to determine its therapeutic index, propose a plausible mechanism of action based on its structural motifs, and benchmark its potential profile against established drugs with similar putative mechanisms.
Part 1: Postulated Mechanism of Action - A Focus on Analgesia
The structure of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, particularly the 4,4-disubstituted piperidine ring, is reminiscent of potent synthetic analgesics.[6] The morpholine ring is also a key feature in several biologically active compounds.[3][7] Based on these structural alerts, we postulate that this compound may function as a centrally-acting analgesic, potentially through agonism at opioid receptors. The tert-butyloxycarbonyl (Boc) protecting group may render the compound a prodrug, requiring in vivo metabolic cleavage to unmask the active pharmacophore.
This hypothesis is grounded in the well-established role of the piperidine nucleus in targeting G-protein coupled receptors (GPCRs) in the central nervous system. Opioid receptors, a class of GPCRs, are the primary targets for a vast range of analgesics. Agonism of the µ-opioid receptor (MOR), for instance, initiates a signaling cascade that leads to neuronal hyperpolarization and reduced transmission of pain signals.
Caption: Postulated signaling pathway for the active metabolite.
Part 2: A Step-by-Step Guide to Therapeutic Index Determination
The therapeutic index is calculated as the ratio of the dose producing toxicity in 50% of the population (TD50) or the lethal dose (LD50) to the dose producing a therapeutic effect in 50% of the population (ED50).[8] The following protocols outline a robust preclinical strategy to determine these values.
Efficacy Assessment (ED50 Determination)
The goal is to determine the dose of the compound that produces the desired analgesic effect in 50% of the test subjects.
Experimental Workflow for Efficacy (ED50)
Caption: Workflow for determining the median effective dose (ED50).
Protocol for In Vivo Analgesia: Hot Plate Test
-
Animal Acclimatization: Male Swiss Webster mice (20-25g) are acclimatized for at least 7 days with a 12-hour light/dark cycle and free access to food and water.
-
Baseline Measurement: Each mouse is placed on a hot plate maintained at 55 ± 0.5°C. The latency to a nociceptive response (licking of hind paws or jumping) is recorded. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Compound Administration: The test compound, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage or intraperitoneal injection at various doses (e.g., 1, 3, 10, 30 mg/kg). A control group receives the vehicle only.
-
Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), the hot plate latency is measured again.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each dose. A dose-response curve is then plotted to determine the ED50 value.
Toxicity Assessment (LD50 Determination)
The objective here is to determine the dose that is lethal to 50% of the test population. This is a critical measure of the compound's acute toxicity.
Experimental Workflow for Acute Toxicity (LD50)
Caption: Workflow for determining the median lethal dose (LD50).
Protocol for In Vitro Cytotoxicity: MTT Assay
This assay provides an initial assessment of the compound's toxicity at a cellular level.[9][10]
-
Cell Seeding: Human cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The test compound is dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 or 48 hours.
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
Protocol for In Vivo Acute Oral Toxicity (Abbreviated OECD 423)
The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity.[12][13]
-
Animal Selection and Housing: Young adult female rats (nulliparous and non-pregnant) are used, as they are often slightly more sensitive. They are housed under standard conditions.
-
Dosing Procedure: The test starts with a group of three animals at a specific dose level (e.g., 300 mg/kg), informed by the in vitro data. The substance is administered in a single dose by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Stepwise Progression:
-
If mortality occurs, the next step involves dosing a new group of three animals at a lower dose level.
-
If no mortality occurs, the next step involves dosing a new group at a higher dose level.
-
-
Endpoint: The procedure is stopped when a confident estimation of the LD50 range can be made, allowing for classification according to the Globally Harmonized System (GHS).
Part 3: Comparative Analysis and Future Outlook
To contextualize the potential of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, we compare its target therapeutic index against established analgesics. The goal of a successful drug discovery program would be to develop a compound with a TI significantly larger than that of potent but risky opioids like Fentanyl, and ideally comparable to or better than agents like Tramadol.
Table 1: Comparative Therapeutic Index Profile
| Compound | Proposed Mechanism | Efficacy (ED50) | Toxicity (LD50) | Therapeutic Index (LD50/ED50) | Clinical Commentary |
| 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine | µ-Opioid Agonist (Hypothesized) | To be Determined | To be Determined | Target: > 20 | Aiming for a wide safety margin with potent analgesia. |
| Morphine | µ-Opioid Agonist | Low (Potent) | Moderate | Narrow (~10-20) | Gold standard with significant risk of respiratory depression. |
| Fentanyl | Potent µ-Opioid Agonist | Very Low (Very Potent) | Low | Very Narrow (~2-5) | High potency leads to a high risk of overdose.[6] |
| Tramadol | Weak µ-Opioid Agonist, SNRI | Moderate | High | Wide (>30) | Generally considered safer, with a lower abuse potential than traditional opioids. |
Note: Therapeutic Index values are approximate and can vary based on species, route of administration, and specific endpoint measured.
This guide presents a disciplined, scientifically-grounded pathway for assessing the therapeutic index of a novel compound, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine. By postulating a mechanism of action based on its chemical structure, we have established a clear therapeutic context—analgesia—against which its efficacy and safety can be measured. The detailed protocols for determining ED50 and LD50 provide a self-validating system for generating the crucial data needed for any preclinical assessment.
The ultimate goal is to ascertain if this compound offers a superior safety margin compared to existing treatments. A wide therapeutic index would suggest that 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine could be a promising candidate for further development, potentially offering effective pain relief with a reduced risk of the severe adverse effects that limit the utility of current opioids. The subsequent steps would involve more comprehensive preclinical toxicology, pharmacokinetic profiling, and formulation development to prepare for potential clinical trials.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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EU Science Hub. (n.d.). Acute Toxicity - The Joint Research Centre. Retrieved from [Link]
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Bohrium. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Retrieved from [Link]
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Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
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National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
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ResearchGate. (2001). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]
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National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425. Retrieved from [Link]
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Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
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StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, underpinning both laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, ensuring the safety of personnel and adherence to regulatory standards. As a Senior Application Scientist, my aim is to provide not just a procedure, but a framework for understanding the chemical's hazard profile and the rationale behind these essential disposal practices.
I. Hazard Profile by Structural Analogy: A Proactive Approach to Safety
Structurally related compounds, such as piperidine and its derivatives, are often classified as:
-
Highly Flammable: They can pose a significant fire risk when exposed to heat, sparks, or open flames, and their vapors may form explosive mixtures with air.[1][2]
-
Acutely Toxic: Ingestion, inhalation, or skin contact can be harmful or even fatal.[1][2][3]
-
Corrosive: These substances can cause severe skin burns and serious eye damage.[1][2][3]
-
Environmentally Hazardous: They may be harmful to aquatic life.[4]
Therefore, it is imperative to handle 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine with the utmost care throughout its entire lifecycle, from initial handling to final disposal.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine for any task, including preparation for disposal, all personnel must be outfitted with the appropriate PPE:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield are mandatory. | To provide comprehensive protection against potential splashes of the chemical, which could cause severe eye damage.[1][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, are required. | To prevent skin contact, which could lead to burns or toxic absorption.[1] |
| Body Protection | A flame-retardant laboratory coat or a chemical-resistant apron is essential. | To protect against skin contact and contamination of personal clothing. For larger quantities or in the event of a spill, a chemical-resistant suit may be necessary.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a fume hood. | To prevent the inhalation of potentially toxic vapors. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Primary Container: Collect all waste containing 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine in a designated, clearly labeled, and chemically compatible waste container. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-Boc-4-Methyl-4-morpholin-4-yl-piperidine." Also, include the approximate concentration and any other chemicals present in the waste mixture.
-
Segregation: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong acids.[5]
2. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[6]
-
Provide the EHS representative or contractor with a complete and accurate description of the waste, including its chemical composition and volume.
4. Decontamination of Empty Containers:
-
Empty containers that once held 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and disposed of as hazardous waste.[4]
-
After thorough decontamination, the container may be disposed of according to your institution's guidelines for non-hazardous waste.
IV. Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
1. Evacuate and Alert:
-
Immediately evacuate all non-essential personnel from the affected area.
-
Alert your colleagues and your institution's EHS department about the spill.
2. Control and Contain:
-
If it is safe to do so, control the source of the spill.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the spill.[7]
3. Cleanup and Decontamination:
-
Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
4. Ventilation:
-
Ensure the area is well-ventilated to disperse any residual vapors.[7]
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
Caption: Disposal decision workflow for 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine.
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A Senior Application Scientist's Guide to Handling 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine: Personal Protective Equipment and Safe Handling Protocols
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine, while a valuable building block, possesses a chemical structure that necessitates a thorough understanding of its potential hazards. This guide provides a detailed protocol for personal protective equipment (PPE) and safe handling, grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower you with the knowledge to manage this reagent with confidence and care, ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Structurally-Informed Approach
-
Piperidine Core: The piperidine ring is the primary source of concern. Piperidine itself is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled.[1] Crucially, it is known to cause severe skin burns and eye damage.[1][2]
-
Morpholine Moiety: Morpholine and its derivatives are also hazardous. Morpholine is a flammable liquid and is corrosive to the skin, eyes, and respiratory tract.[3][4][5] It can be toxic through skin absorption and inhalation.[4][5]
-
Boc Protecting Group: The Boc group is a carbamate that significantly reduces the basicity and nucleophilicity of the piperidine nitrogen. While this protection generally renders the molecule less reactive than its parent amine, it does not negate the inherent hazards of the core structure. The reagents used to introduce the Boc group, such as di-tert-butyl dicarbonate (Boc₂O), are known skin sensitizers.[6] Furthermore, deprotection of the Boc group requires strong acids, which introduces another set of hazards.[7][8]
Given this analysis, 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine should be handled as a substance that is potentially corrosive, toxic upon contact or inhalation, and a severe irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment, with detailed explanations below.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles with side shields and a face shield.[9][10] | Protects against splashes of the chemical which can cause severe eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).[1][9] | Prevents skin contact and absorption. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is standard. A chemical-resistant apron over the lab coat is recommended for larger quantities. | Protects against contamination of personal clothing.[9] |
| Respiratory | Required when handling outside of a certified chemical fume hood or if aerosolization is possible.[9] | A NIOSH-approved respirator with organic vapor cartridges should be used to prevent inhalation of any vapors or aerosols. |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. This step-by-step guide outlines the process from preparation to cleanup.
Engineering Controls
-
Chemical Fume Hood: All handling of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine must be conducted within a certified chemical fume hood to control vapor exposure.[9]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[9]
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by laying down absorbent, plastic-backed pads to contain any potential spills.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use a syringe or cannula for transfers to minimize exposure.
-
During Reaction: Keep all containers tightly sealed when not in use. Use equipment that is properly grounded to prevent static discharge, as related compounds like piperidine are flammable.[1][2]
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (and the outer pair if double-gloving), followed by the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[10][11]
Safe Handling Workflow Diagram
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. echemi.com [echemi.com]
- 4. Morpholine (HSG 92, 1995) [inchem.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. scribd.com [scribd.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
